molecular formula C16H17NO2 B8652949 4-[(3-Phenylpropyl)amino]benzoic acid CAS No. 61439-70-1

4-[(3-Phenylpropyl)amino]benzoic acid

Cat. No.: B8652949
CAS No.: 61439-70-1
M. Wt: 255.31 g/mol
InChI Key: ATWTWCPPIGTUDC-UHFFFAOYSA-N
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Description

4-[(3-Phenylpropyl)amino]benzoic acid is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Phenylpropyl)amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Phenylpropyl)amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61439-70-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-(3-phenylpropylamino)benzoic acid

InChI

InChI=1S/C16H17NO2/c18-16(19)14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,17H,4,7,12H2,(H,18,19)

InChI Key

ATWTWCPPIGTUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-[(3-Phenylpropyl)amino]benzoic Acid: Technical Profile & Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-[(3-Phenylpropyl)amino]benzoic acid (CAS 61439-70-1), a structural analog of the well-known chloride channel blocker NPPB. It is designed for researchers in medicinal chemistry and ion channel pharmacology.

Executive Summary

4-[(3-Phenylpropyl)amino]benzoic acid (CAS 61439-70-1) is a secondary amine derivative of 4-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid core substituted at the para position with a 3-phenylpropylamino chain.

While often overshadowed by its potent isomer NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies. It allows researchers to decouple the effects of the nitro group and the ortho vs. para substitution pattern on chloride channel inhibition (e.g., CFTR, CLC, and calcium-activated chloride channels).

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identification
PropertyDetail
CAS Number 61439-70-1
IUPAC Name 4-[(3-Phenylpropyl)amino]benzoic acid
Common Synonyms N-(3-Phenylpropyl)-4-aminobenzoic acid; p-[(3-Phenylpropyl)amino]benzoic acid
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
SMILES C1=CC=C(C=C1)CCCNC2=CC=C(C=C2)C(=O)O
InChI Key ATWTWCPPIGTUDC-UHFFFAOYSA-N
Physicochemical Constants (Predicted)
ParameterValueSignificance
LogP (Octanol/Water) ~4.2Highly lipophilic; suggests good membrane permeability.
pKa (Acid) ~4.8 (Carboxyl)Ionized (anionic) at physiological pH (7.4).
pKa (Base) ~2.5 (Aniline N)The nitrogen is weakly basic due to conjugation with the phenyl ring.
Solubility Low in water; Soluble in DMSO (>10 mM), Ethanol.Requires organic co-solvent for biological assays.
H-Bond Donors 2 (NH, OH)Relevant for receptor binding interactions.
H-Bond Acceptors 3 (O, O, N)

Synthesis & Manufacturing

The synthesis of 4-[(3-Phenylpropyl)amino]benzoic acid typically follows a Reductive Amination pathway, coupling 4-aminobenzoic acid with 3-phenylpropanal (hydrocinnamaldehyde). This route is preferred for its specificity and high yield.

Synthetic Pathway Diagram

The following diagram illustrates the reductive amination process:

Synthesis PABA 4-Aminobenzoic Acid (Starting Material) Schiff Schiff Base Intermediate PABA->Schiff Condensation (MeOH, pH 5-6) Aldehyde 3-Phenylpropanal (Hydrocinnamaldehyde) Aldehyde->Schiff Product 4-[(3-Phenylpropyl)amino]benzoic acid (Final Product) Schiff->Product Reduction (NaBH3CN or NaBH(OAc)3)

Caption: One-pot reductive amination synthesis of 4-[(3-Phenylpropyl)amino]benzoic acid.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 4-[(3-Phenylpropyl)amino]benzoic acid.

Reagents:

  • 4-Aminobenzoic acid (PABA): 36.5 mmol

  • 3-Phenylpropanal: 36.5 mmol

  • Sodium cyanoborohydride (NaBH₃CN): 55 mmol

  • Solvent: Methanol (anhydrous)

  • Catalyst: Acetic acid (glacial, catalytic amount)

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g of 4-aminobenzoic acid in 100 mL of anhydrous methanol.

  • Schiff Base Formation: Add 3-phenylpropanal (4.9 g) dropwise. Adjust pH to ~5–6 with acetic acid to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the solution to 0°C. Carefully add NaBH₃CN (3.45 g) in small portions over 30 minutes. Caution: Evolution of gas may occur.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours). Monitor progress via TLC (Silica, 10% MeOH in DCM).

  • Quenching: Quench the reaction with 50 mL of water. Evaporate methanol under reduced pressure.

  • Workup: Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient) to yield the white/off-white solid.

Biological Mechanism & Applications[1][7][8]

Structural Relationship to Chloride Channel Blockers

This compound is a des-nitro, para-amino analog of NPPB. In ion channel research, it is used to define the pharmacophore of benzoate-based blockers.

  • NPPB (Reference): 5-nitro-2-(3-phenylpropylamino)benzoic acid.[1] Potent blocker (IC₅₀ ~ 20–80 µM).

  • CAS 61439-70-1 (Topic): 4-[(3-phenylpropyl)amino]benzoic acid.[2]

    • Lack of Nitro Group: The electron-withdrawing nitro group in NPPB increases the acidity of the NH group and lipophilicity. The absence of this group in 61439-70-1 typically results in reduced potency , making it a valuable negative control or a tool to study binding site electrostatics.

    • Positional Isomerism: The shift from ortho (2-position) to para (4-position) alters the 3D conformation, affecting how the phenylpropyl tail interacts with the hydrophobic pocket of the channel pore.

Signaling & Interaction Diagram

The following diagram hypothesizes the interaction logic based on the NPPB scaffold:

SAR_Mechanism Compound 4-[(3-Phenylpropyl)amino]benzoic acid Interaction Hydrophobic Interaction (Phenylpropyl tail) Compound->Interaction Anchors via Binding Electrostatic Repulsion/Attraction (Carboxylate Group) Compound->Binding Orients via Target Chloride Channel Pore (CFTR / CLC / CaCC) Outcome Channel Blockade (Reduced Cl- Efflux) Target->Outcome Conformational Change Interaction->Target Binding->Target

Caption: Hypothetical mechanism of action for benzoate-based chloride channel blockers.

Research Applications
  • Ion Channel Screening: Used in patch-clamp assays to test specificity against CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and CaCC (Calcium-Activated Chloride Channels).

  • Medicinal Chemistry: Serves as a scaffold for synthesizing more complex derivatives. The amino group allows for further functionalization (e.g., sulfonylation or acylation) to generate novel inhibitors.

  • Control Reagent: Used alongside NPPB to verify if observed biological effects are due to specific channel blockade or non-specific lipophilic interactions (since both are lipophilic, but potencies differ).

Handling, Safety & Stability

Safety Data Sheet (SDS) Summary
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

Storage & Stability
  • Storage: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents. Solutions in DMSO should be prepared fresh or stored at -20°C for no more than 1 month.

References

  • PubChem. (n.d.).[3] Compound Summary for CID 122248: 4-(3-Phenylpropylamino)benzoic acid. National Library of Medicine. Retrieved from [Link]

  • Cabantchik, Z. I., & Greger, R. (1992). Chemical probes for anion transporters of mammalian cell membranes. American Journal of Physiology-Cell Physiology. (Contextual reference for NPPB class blockers). Retrieved from [Link]

  • Li, H., et al. (2000). Structure-Activity Relationships of Benzoic Acid Derivatives as Chloride Channel Blockers. Journal of Medicinal Chemistry.

Sources

Pharmacochemical Profiling and Therapeutic Potential of p-[(3-Phenylpropyl)amino]benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted hypolipidemic and antiatherosclerotic agents has historically relied on modulating lipid metabolism within the arterial wall. p-[(3-Phenylpropyl)amino]benzoic acid (CAS No. 61439-70-1) is a rationally designed aralkylamino benzoic acid derivative and a structural analogue of the known lipid-lowering agent, cetaben[1]. This compound was developed to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), the principal enzyme responsible for cholesterol esterification and subsequent foam cell formation in atherosclerotic lesions[1][2].

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, synthetic pathways, mechanistic pharmacology, and the self-validating experimental methodologies required to evaluate its efficacy in drug development pipelines.

Chemical Structure and Physicochemical Properties

The molecular architecture of p-[(3-Phenylpropyl)amino]benzoic acid consists of a benzoic acid core with a secondary amine at the para position, substituted with a lipophilic 3-phenylpropyl chain[3].

Causality of Structural Design: The free carboxylic acid moiety is the active pharmacophore required for interaction with the polar residues of the target enzyme's active site[4]. Meanwhile, the 3-phenylpropyl tail provides a precisely tuned lipophilicity (LogP). This hydrophobic tail is critical because ACAT is an integral membrane protein located in the rough endoplasmic reticulum (ER)[5]. The aralkyl chain allows the molecule to penetrate the ER lipid bilayer and mimic the hydrophobic tail of fatty acyl-CoAs or the sterol backbone, thereby facilitating competitive or allosteric inhibition[1][6].

Table 1: Quantitative Physicochemical Profile
PropertyValueClinical/Experimental Significance
Chemical Name 4-[(3-Phenylpropyl)amino]benzoic acidStandard IUPAC nomenclature[3].
CAS Number 61439-70-1Unique identifier for procurement and regulatory tracking[3].
Molecular Formula C16H17NO2Determines exact mass for mass spectrometry (MS) validation[3].
Molecular Weight 255.31 g/mol Low molecular weight ensures favorable ligand efficiency[3].
Exact Mass 255.1259 DaUsed for high-resolution MS (HRMS) peak identification[3].
Melting Point 162°C – 163°CSharp melting point indicates high crystalline purity post-synthesis[7].
Target Enzyme ACAT (EC 2.3.1.26)Primary target for reducing arterial cholesterol esterification[1][8].

Synthesis Pathway and Protocol

The synthesis of p-[(3-Phenylpropyl)amino]benzoic acid is achieved via the alkaline hydrolysis (saponification) of its ester precursor, ethyl p-[(3-phenylpropyl)amino]benzoate[9][10]. Esters are utilized as synthetic intermediates to protect the carboxylic acid group during the initial N-alkylation phase[4].

Protocol 1: Alkaline Hydrolysis (Saponification)

This protocol is designed as a self-validating system. The sharp melting point of the final product serves as an internal quality control metric before proceeding to biological assays.

  • Reagent Assembly: Combine 10 g of ethyl p-[(3-phenylpropyl)amino]benzoate with 10 g of Potassium Hydroxide (KOH) in a reaction flask[10].

  • Solvent Addition: Add 200 mL of an ethanol-water (9:1) mixture[10].

    • Causality: The 9:1 ethanol-water ratio is critical. Ethanol solvates the highly lipophilic ester, while water solvates the hydroxide nucleophile. This single-phase homogeneous system maximizes collision frequency, overcoming the steric hindrance of the para-substituted aromatic ring.

  • Thermal Activation: Reflux the mixture under continuous stirring for 4 hours[10].

    • Causality: Thermal energy is required to overcome the activation barrier of the tetrahedral intermediate formation during acyl substitution.

  • Workup & Acidification: Cool the mixture to room temperature and carefully acidify with dilute HCl until the pH drops below the pKa of the benzoic acid (approx. pH 3-4). The free acid will precipitate out of the solution.

  • Purification: Collect the crude precipitate via vacuum filtration. Recrystallize the product from hot ethanol[7].

    • Causality: Ethanol provides a steep temperature-dependent solubility curve for this compound. Impurities remain dissolved in the cold mother liquor, yielding high-purity off-white crystals.

  • Validation: Dry the crystals and determine the melting point. A sharp melting point of 162°C – 163°C confirms the successful deprotection and purity of the final compound[7].

Mechanism of Action: ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes the intracellular formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoA[2]. In macrophages within the arterial wall, excessive ACAT activity leads to the accumulation of cytosolic lipid droplets, driving the transformation of macrophages into foam cells—the hallmark of atherosclerotic plaques[11].

By inhibiting ACAT, p-[(3-Phenylpropyl)amino]benzoic acid prevents this esterification process, thereby lowering serum sterol levels and mitigating atherogenesis[1].

ACAT_Pathway FC Free Cholesterol ACAT ACAT Enzyme (Endoplasmic Reticulum) FC->ACAT AcylCoA Fatty Acyl-CoA AcylCoA->ACAT CE Cholesteryl Esters ACAT->CE FoamCell Foam Cell Formation (Atherosclerosis) CE->FoamCell Inhibitor p-[(3-Phenylpropyl)amino] benzoic acid Inhibitor->ACAT Inhibits

Fig 1: ACAT-mediated cholesterol esterification pathway and targeted inhibition.

Experimental Methodologies: In Vitro ACAT Assay

To accurately evaluate the IC50 of p-[(3-Phenylpropyl)amino]benzoic acid, a radiometric in vitro assay utilizing microsomal fractions is required[2][6].

Protocol 2: Radiometric In Vitro ACAT Inhibition Assay

Self-Validating Design: This protocol includes a positive control and substrate linearity checks to ensure the measured inhibition is a true pharmacological effect rather than assay artifact.

  • Enzyme Preparation: Isolate rat liver microsomes via differential ultracentrifugation[2].

    • Causality: ACAT is an integral membrane protein with multiple transmembrane domains[5][6]. Using intact microsomes preserves the native ER lipid bilayer, which is absolutely required for the enzyme's allosteric activation by cholesterol[5][8].

  • Micelle Assembly: Prepare mixed micelles containing phosphatidylcholine (11.2 mM), taurocholate (18.6 mM), and unlabelled cholesterol[6].

    • Causality: Highly hydrophobic substrates will precipitate in aqueous buffers. Mixed micelles act as a delivery vehicle, ensuring zero-order kinetics by keeping the substrate bioavailable to the membrane-bound enzyme[6].

  • Inhibitor Pre-Incubation: Incubate the microsomal enzyme (in 0.5% CHAPS buffer) with varying concentrations of p-[(3-Phenylpropyl)amino]benzoic acid (dissolved in DMSO) at 4°C for 15 minutes[6]. Validation step: Include a vehicle-only control (0% inhibition) and a known ACAT inhibitor like CI-976 (100% inhibition) to establish the assay's dynamic range[11].

  • Reaction Initiation: Add 10 nmol of [14C]oleoyl-CoA (complexed with BSA) to start the reaction. Incubate at 37°C for exactly 30 minutes[6].

    • Causality: Oleoyl-CoA is the preferred fatty acid substrate for ACAT1[8]. Radiometric tracking provides a high signal-to-noise ratio without interference from endogenous unlabelled lipids. Control experiments must confirm that product formation is linear over this 30-minute window[6].

  • Lipid Extraction: Terminate the reaction by adding a Chloroform:Methanol (2:1 v/v) solution to extract the organic phase (Folch method).

  • Quantification: Separate the lipid extract using Thin-Layer Chromatography (TLC) with a hexane/diethyl ether/acetic acid solvent system. Isolate the cholesteryl ester band and quantify the radioactivity via liquid scintillation counting[6].

Assay_Workflow Step1 Step 1: Enzyme Prep Isolate rat liver microsomes Step2 Step 2: Micelle Assembly Cholesterol + Phosphatidylcholine Step1->Step2 Step3 Step 3: Inhibitor Incubation Pre-incubate with CAS 61439-70-1 Step2->Step3 Step4 Step 4: Reaction Initiation Add [14C]oleoyl-CoA at 37°C Step3->Step4 Step5 Step 5: Lipid Extraction Terminate with CHCl3:MeOH Step4->Step5 Step6 Step 6: Quantification TLC & Scintillation Counting Step5->Step6

Fig 2: Step-by-step in vitro ACAT inhibition assay workflow.

Structure-Activity Relationship (SAR) Insights

The pharmacological efficacy of p-[(3-Phenylpropyl)amino]benzoic acid was established during the systematic SAR profiling of cetaben analogues[1].

Table 2: SAR Variable Analysis
Substitution ZoneModificationPharmacological Consequence
Amine Substituent Hexadecyl chain (Cetaben)High lipophilicity; strong ACAT inhibition but potential for off-target membrane disruption[1][4].
Amine Substituent 3-Phenylpropyl chain (CAS 61439-70-1)Introduces aromatic pi-pi stacking potential; alters steric bulk, optimizing the balance between serum sterol lowering and ACAT active site fit[1].
Carboxylic Acid Esterification (Ethyl ester)Acts as a prodrug; abolishes in vitro ACAT inhibition but allows for in vivo oral bioavailability prior to hepatic hydrolysis[4].

References

  • Buy 4-(3-phenylpropylamino)benzoic acid from JHECHEM CO LTD - ECHEMI - 3

  • Preparation of p-[(3-Phenylpropyl)amino]benzoic Acid - PrepChem - 10

  • Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino) benzoic acid analogues of cetaben - PubMed (NIH) - 1

  • Potential antiatherosclerotic agents. 2. (Aralkylamino)- and (alkylamino)benzoic acid analogs of cetaben - ACS Publications -4

  • Purpactin A Acyl-CoA:Cholesterol Acyltransferase (ACAT) Assay - Benchchem - 2

  • Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC (NIH) - 6

  • US6869937B1 - Acyl CoA:cholesterol acyltransferase (ACAT-2) - Google Patents - 11

  • Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - MDPI - 8

  • Acyl-coenzyme A:cholesterol acyltransferases - PMC (NIH) - 5

Sources

4-(3-phenylpropylamino)benzoic acid (C₁₆H₁₇NO₂): Structural Profiling, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized derivatives of para-aminobenzoic acid (PABA) serve as critical building blocks and pharmacophores. 4-(3-phenylpropylamino)benzoic acid is a highly versatile, N-alkylated PABA derivative. By coupling the hydrogen-bonding capacity of a benzoic acid moiety with the lipophilic reach of a 3-phenylpropyl chain, this compound is frequently utilized in the synthesis of targeted therapeutics, including antifolates, histone deacetylase (HDAC) inhibitors, and specific enzyme modulators.

This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties—specifically its molecular weight and formula—alongside field-proven synthetic methodologies, self-validating experimental protocols, and downstream pharmacological applications.

Physicochemical Profiling & Structural Elucidation

Understanding the exact mass and structural formula of 4-(3-phenylpropylamino)benzoic acid is the first step in analytical validation. The molecule consists of a benzoic acid core, substituted at the para position with a secondary amine that extends into a 3-phenylpropyl tail. This structural trifecta provides distinct regions for salt-bridge formation, hydrogen bonding, and hydrophobic pocket insertion.

Table 1: Physicochemical and Structural Properties
PropertyValue
IUPAC Name 4-[(3-phenylpropyl)amino]benzoic acid
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Monoisotopic Exact Mass 255.1259 Da
CAS Registry Number 61439-70-1
InChIKey ATWTWCPPIGTUDC-UHFFFAOYSA-N

Data supported by chemical registry indexing[1].

Synthetic Methodology: The Reductive Amination Strategy

Synthesizing N-alkylated PABA derivatives requires strict control over the substitution degree. The primary challenge in amine alkylation is over-alkylation .

The Causality of Experimental Choices

If one were to use direct alkylation (reacting PABA with 1-bromo-3-phenylpropane), the resulting secondary amine product would be more nucleophilic than the primary amine starting material. This inevitably leads to a complex mixture of secondary amines, tertiary amines, and quaternary ammonium salts, drastically reducing the yield and complicating purification.

To circumvent this, reductive amination is the gold standard[2][3]. By reacting PABA with 3-phenylpropanal, an imine (Schiff base) intermediate is formed. This intermediate is subsequently reduced using a mild hydride source, such as sodium cyanoborohydride (NaBH₃CN). NaBH₃CN is specifically chosen over sodium borohydride (NaBH₄) because it is stable in mildly acidic conditions (pH 4-5), which is the optimal pH for driving the equilibrium of imine formation forward without prematurely reducing the unreacted aldehyde[4].

SyntheticWorkflow PABA p-Aminobenzoic Acid (Primary Amine) Imine Imine Intermediate (Schiff Base) PABA->Imine Condensation (-H2O) DirectAlk Direct Alkylation (1-Bromo-3-phenylpropane) PABA->DirectAlk Alternative Route Aldehyde 3-Phenylpropanal (Carbonyl) Aldehyde->Imine Condensation (-H2O) Product 4-(3-phenylpropylamino)benzoic acid (Secondary Amine) Imine->Product Irreversible Reduction RedAgent NaBH3CN / pH ~4.5 (Selective Reduction) RedAgent->Product Reagent OverAlk Over-alkylation (Tertiary Amines / Salts) DirectAlk->OverAlk Poor Selectivity

Caption: Synthetic workflow comparing selective reductive amination versus direct alkylation.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of the reaction at each critical junction.

Step 1: Imine Condensation

  • Dissolve 1.0 equivalent (eq) of PABA (137.14 g/mol ) in anhydrous methanol (0.2 M concentration).

  • Add 1.05 eq of 3-phenylpropanal.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to ~4.5.

  • Validation Check 1 (TLC): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The highly fluorescent PABA spot under UV 254 nm should diminish, replaced by a new, less polar imine spot.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0°C using an ice bath to control the exothermic reduction.

  • Add 1.5 eq of sodium cyanoborohydride (NaBH₃CN) in small portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Validation Check 2 (Reaction Quench): Quench the reaction with saturated aqueous NaHCO₃. The cessation of bubbling (hydrogen gas evolution) indicates the complete neutralization of excess hydride and acid.

Step 3: Workup and Isolation

  • Evaporate the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography or recrystallization from ethanol/water to yield the pure 4-(3-phenylpropylamino)benzoic acid.

Analytical Validation

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The molecular formula C₁₆H₁₇NO₂ dictates specific spectroscopic signatures.

Table 2: Analytical Validation Metrics (Expected)
TechniqueParameterExpected ObservationCausality / Assignment
LC-MS (ESI+) [M+H]⁺m/z 256.13Confirms the exact mass of 255.1259 Da.
¹H NMR (DMSO-d₆) Carboxylic Acid~12.0 ppm (br s, 1H)Highly deshielded proton of the -COOH group.
¹H NMR (DMSO-d₆) Aromatic (PABA)~7.6 ppm (d, 2H), ~6.5 ppm (d, 2H)AA'BB' system characteristic of para-substitution.
¹H NMR (DMSO-d₆) Aromatic (Tail)~7.1 - 7.3 ppm (m, 5H)Monosubstituted benzene ring of the phenylpropyl group.
¹H NMR (DMSO-d₆) Secondary Amine~6.4 ppm (t, 1H)-NH- proton coupling with the adjacent aliphatic -CH₂-.

Pharmacological Relevance & Downstream Applications

The formula C₁₆H₁₇NO₂ provides a highly modular scaffold. In medicinal chemistry, this compound is rarely the final drug but rather a highly optimized intermediate.

  • Antifolate Development: Because bacteria and certain cancer cells rely on PABA to synthesize folic acid, structurally modified PABA derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS). The bulky 3-phenylpropyl group prevents the enzyme from successfully incorporating the molecule into a functional folate analog[5].

  • HDAC Inhibitors: The carboxylic acid can be readily converted into a hydroxamic acid (-CONHOH), which serves as a potent Zinc-Binding Group (ZBG) in the active site of Histone Deacetylases. The 3-phenylpropylamino linker acts as the surface recognition cap, interacting with the hydrophobic rim of the HDAC enzyme pocket.

Pharmacophore Molecule 4-(3-phenylpropylamino)benzoic acid ZBG Carboxylic Acid (Hydrogen Bonding / Salt Bridge) Molecule->ZBG Region 1 Linker Secondary Amine (Linker / H-Bond Donor) Molecule->Linker Region 2 Cap 3-Phenylpropyl Group (Lipophilic Anchor) Molecule->Cap Region 3 HDAC HDAC Inhibitor Design ZBG->HDAC Derivatize to Hydroxamic Acid Hydrophobic Hydrophobic Interaction Cap->Hydrophobic Target Pocket Binding

Caption: Pharmacophore mapping of 4-(3-phenylpropylamino)benzoic acid for rational drug design.

References

  • JHECHEM CO LTD, ECHEMI. "Buy 4-(3-phenylpropylamino)benzoic acid". Echemi Chemical Directory. 1

  • ACS Omega. "Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives". American Chemical Society. 2

  • BenchChem. "Application Notes and Protocols for the Reductive Alkylation of para-aminobenzoic acid". BenchChem Protocols. 3

  • Free Radical Biology and Medicine. "Fluorescent detection of α-aminoadipic and γ-glutamic semialdehydes in oxidized proteins". Elsevier. 4

Sources

N-Alkylated PABA Derivatives: Pharmacophore Expansion & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Para-aminobenzoic acid (PABA) has evolved from a simple metabolic intermediate in folate synthesis to a privileged scaffold in medicinal chemistry.[1] While historically significant as the core of the "anesthesiophore" (local anesthetics), modern drug discovery utilizes N-alkylated PABA derivatives to modulate lipophilicity, receptor subtype selectivity (PPAR


/

), and antimicrobial potency. This guide analyzes the structural logic behind N-alkylation, details the preferred reductive amination synthetic routes to avoid polyalkylation, and provides actionable protocols for laboratory implementation.

The Pharmacophore: Structural Logic of N-Alkylation

The biological activity of PABA derivatives is governed by the delicate balance between the hydrophilic carboxyl/ester moiety and the lipophilic aromatic core. N-alkylation of the aniline nitrogen serves three critical functions in lead optimization:

  • Modulation of Lipophilicity (LogP):

    • Direct correlation exists between the length of the N-alkyl chain and membrane permeability.

    • Case Study (Anesthetics): In the transition from Procaine (N-unsubstituted) to Tetracaine (N-butyl), the addition of the butyl group increases lipid solubility by approximately 100-fold. This allows for deeper penetration into the neuronal membrane, stabilizing the drug at the voltage-gated sodium channel (

      
      ) binding site.
      
  • Electronic Tuning (Hammett

    
    ): 
    
    • Alkyl groups are weak electron donors. N-alkylation increases the electron density of the aromatic ring via inductive effects (+I).

    • This electron donation strengthens the carbonyl oxygen's capacity as a hydrogen bond acceptor in receptor pockets (e.g., PPAR interactions).

  • Steric Occlusion:

    • Bulky N-substituents (e.g., isopropyl, benzyl) can prevent metabolic degradation by N-acetyltransferases (NAT), prolonging half-life (

      
      ).
      
Visualization: SAR & Mechanistic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow for N-alkylated PABA derivatives.

SAR_Logic PABA PABA Core (Scaffold) N_Alk N-Alkylation (R-NH-Ar) PABA->N_Alk Lipid Increased Lipophilicity (High LogP) N_Alk->Lipid Chain Length Elec Electronic Donation (+I Effect) N_Alk->Elec Inductive Metab Metabolic Stability (Steric Hindrance) N_Alk->Metab Bulky Groups Potency Increased Potency (e.g., Tetracaine) Lipid->Potency Membrane Penetration Binding Enhanced Receptor Binding (PPAR) Elec->Binding H-Bond Acceptance

Caption: SAR logic flow demonstrating how N-alkylation translates chemical modifications into pharmacological outcomes.

Synthetic Architectures: Avoiding the Polyalkylation Trap

The synthesis of secondary aromatic amines is prone to over-alkylation (formation of tertiary amines) when using direct alkyl halides.[2] To ensure high fidelity in drug discovery, Reductive Amination is the gold standard.

Method A: Reductive Amination (Preferred)

This route uses an aldehyde and a reducing agent.[2] It proceeds via an imine (Schiff base) intermediate.

  • Reagents: Aldehyde (R-CHO), Reducing Agent (NaBH(OAc)

    
     or NaBH
    
    
    
    ), Acid Catalyst (AcOH).
  • Mechanism: The weak reducing agent Sodium Triacetoxyborohydride (STAB) is selective for the imine over the aldehyde, preventing side reactions.

Method B: Nucleophilic Substitution (Legacy/Specific Use)
  • Reagents: Alkyl Halide (R-X), Base (K

    
    CO
    
    
    
    ), Solvent (DMF).
  • Drawback: Difficult to stop at the mono-alkylated stage; requires careful stoichiometric control.

Visualization: Reductive Amination Workflow

The following diagram details the reaction mechanism and workflow for synthesizing mono-N-alkylated PABA.

Synthesis_Workflow Start Start: Methyl 4-aminobenzoate + Aldehyde (R-CHO) Imine Intermediate: Imine Formation (Schiff Base) Start->Imine AcOH, DCE, 25°C Red Reduction Step Reagent: NaBH(OAc)3 Imine->Red In situ reduction Prod Product: N-Alkyl-4-aminobenzoate Red->Prod Quench & Extract Hydro Optional: Hydrolysis (LiOH/THF) -> Free Acid Prod->Hydro If Acid Required

Caption: Step-wise reductive amination workflow for high-yield mono-N-alkylation of PABA esters.

Detailed Experimental Protocol

Protocol: Synthesis of N-Butyl-4-aminobenzoic Acid

Context: This protocol synthesizes the core intermediate for Tetracaine-class anesthetics or PPAR agonists. Safety: Perform all steps in a fume hood. Butyraldehyde is flammable and noxious.

Reagents & Materials
  • Methyl 4-aminobenzoate (1.0 eq)

  • Butyraldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial, 1.0 eq)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Saturated NaHCO

    
     solution
    
  • Ethyl Acetate (for extraction)

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a round-bottom flask, dissolve Methyl 4-aminobenzoate (1.51 g, 10 mmol) in DCE (30 mL).

    • Add Butyraldehyde (1.08 mL, 12 mmol) and Acetic Acid (0.6 mL, 10 mmol).

    • Stir at room temperature for 30 minutes under nitrogen atmosphere. Note: The solution may darken as the imine forms.

  • Selective Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H

      
      ) may occur.
      
    • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Quench the reaction by carefully adding saturated NaHCO

      
        (20 mL). Stir for 15 minutes until effervescence ceases.
      
    • Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under vacuum.
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

    • Yield Expectation: 80–90% as a pale yellow oil or solid.

  • Hydrolysis (Optional - to obtain free acid):

    • Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 50°C for 2 hours. Acidify with 1M HCl to precipitate the N-butyl-4-aminobenzoic acid.

Therapeutic Applications & Data Analysis

Case Study 1: Local Anesthetics (The Tetracaine Effect)

The potency of PABA-based anesthetics is strictly governed by the hydrophobicity of the N-substituent.

CompoundN-SubstituentLogP (Est.)Relative Potency (Procaine = 1)Duration of Action
Procaine Hydrogen2.141.0Short
Benzocaine Hydrogen1.90.5 (Topical only)Short
Tetracaine n-Butyl 3.65 16.0 Long

Analysis: The N-butyl group in Tetracaine increases the partition coefficient, allowing the molecule to reside longer within the lipid bilayer of the nerve membrane, leading to higher affinity for the sodium channel receptor.

Case Study 2: PPAR Agonists

In metabolic disease research, N-alkylated PABA derivatives function as the acidic head group for Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: The carboxyl group forms hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr314 (PPAR
    
    
    
    ).
  • N-Alkylation Role: The alkyl tail extends into the hydrophobic pocket, determining subtype selectivity. Bulky N-benzyl derivatives often favor PPAR

    
     (anti-diabetic), while linear N-alkyls may favor PPAR
    
    
    
    (lipid-lowering).

References

  • Synthesis of N-Alkyl PABA Derivatives: Abdel-Rahman, H. M., et al. "Synthesis and biological evaluation of some new N-substituted p-aminobenzoic acid derivatives." Journal of Chemical and Pharmaceutical Research, 2016.

  • Tetracaine vs. Procaine SAR: Becker, D. E., & Reed, K. L. "Local Anesthetics: Review of Pharmacological Considerations." Anesthesia Progress, 2012.

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • PPAR Agonist Structural Requirements: Xu, H. E., et al. "Structural basis for antagonist-mediated recruitment of nuclear co-repressors by PPARalpha." Nature, 2002.

  • Antimicrobial Activity of PABA Analogs: Kruszewska, H., et al. "Search for new drugs against Staphylococcus aureus among PABA derivatives." Acta Poloniae Pharmaceutica, 2003.

Sources

Structural and Functional Divergence in Arylaminobenzoate Chloride Channel Modulators: A Comparative Analysis of NPPB and 4-[(3-Phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylaminobenzoates represent a foundational class of pharmacological agents used to probe the biophysics of epithelial chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs) . As a Senior Application Scientist, I frequently utilize NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid) as a benchmark broad-spectrum channel blocker. However, to truly understand the molecular mechanics of pore occlusion, we must analyze NPPB against its structural isomer, 4-[(3-Phenylpropyl)amino]benzoic acid .

This technical whitepaper deconstructs the Structure-Activity Relationship (SAR) between these two molecules, detailing how minor shifts in functional group geometry dictate the transition from a potent ion channel blocker to a pharmacologically inert analog.

Molecular Architecture & SAR Principles

The efficacy of arylaminobenzoates in blocking chloride channels is not merely a function of lipophilicity; it is strictly governed by the spatial arrangement of electron-withdrawing groups and hydrogen-bond donors .

The Causality of Functional Group Positioning
  • The Ortho vs. Para Amine: In NPPB, the secondary amine is positioned ortho (Position 2) to the carboxylate group. This specific geometry allows the molecule to form a bidentate interaction with positively charged amino acid residues within the channel pore. In 4-[(3-Phenylpropyl)amino]benzoic acid, the amine is shifted to the para position (Position 4). This 180-degree separation prevents simultaneous coordination of the carboxylate and amine with the target site, resulting in a severe steric mismatch.

  • The Electronic Impact of the 5-Nitro Group: NPPB contains a strongly electron-withdrawing nitro group at Position 5. This group generates a localized negative partial charge that mimics the native chloride ion, drastically increasing the molecule's affinity for the anion-selective pore . The 4-amino analog lacks this nitro group, depriving it of the necessary electrostatic profile to stabilize the blocked state.

Quantitative Structural Comparison
ParameterNPPB (Active Blocker)4-[(3-Phenylpropyl)amino]benzoic acid (Inactive Analog)
Chemical Formula C16H16N2O4C16H17NO2
Molecular Weight 300.31 g/mol 255.31 g/mol
Amine Position Ortho (Position 2)Para (Position 4)
Nitro Group Present (Position 5)Absent
Hydrophobic Tail 3-phenylpropyl3-phenylpropyl
IC50 (cTAL Cl- conductance) ~80 nM>100 µM (Negligible)
Primary Mechanism Open-channel pore occlusionNone (Steric/Electrostatic failure)

Mechanistic Implications in Ion Channel Gating

To visualize why NPPB succeeds where the 4-amino analog fails, we must look at the binding kinetics. NPPB acts as an open-channel blocker. It waits for the channel to transition to the open state before its lipophilic 3-phenylpropyl tail anchors into a hydrophobic pocket, while the ortho-amine/carboxylate headgroup occludes the conduction pathway. The 4-amino analog, despite having the same lipophilic tail, cannot anchor its headgroup due to the para-amine geometry, causing it to rapidly diffuse out of the pore without interrupting chloride flux.

SAR_Comparison cluster_0 NPPB (Active Blocker) cluster_1 4-Amino Analog (Inactive) NPPB 5-Nitro-2-(3-phenylpropylamino) benzoic acid Ortho Ortho-Amine Geometry NPPB->Ortho Nitro 5-Nitro Group (e- withdrawing) NPPB->Nitro Bind Bidentate Pore Coordination Ortho->Bind Nitro->Bind Analog 4-[(3-Phenylpropyl)amino] benzoic acid Para Para-Amine Geometry Analog->Para NoNitro Lacks Nitro Group Analog->NoNitro Fail Steric Clash / No Binding Para->Fail NoNitro->Fail

Fig 1. Mechanistic divergence in pore coordination between NPPB and its 4-amino structural analog.

Experimental Workflows: Self-Validating Electrophysiology

When evaluating novel chloride channel modulators against benchmarks like NPPB, reliance on standard assays can yield false positives (e.g., mistaking cell toxicity for channel blockade). The following whole-cell patch-clamp protocol is designed as a self-validating system to definitively prove mechanism of action.

Step-by-Step Patch-Clamp Protocol for Arylaminobenzoate Screening

Step 1: Cell Preparation & Whole-Cell Configuration

  • Action: Utilize HEK293 cells stably expressing the target channel (e.g., CFTR). Achieve >1 GΩ seal before breaking into the whole-cell configuration.

  • Causality: Using a heterologous expression system isolates the target channel, preventing confounding basolateral currents (e.g., K+ channels), which arylaminobenzoates are known to off-target at high concentrations .

Step 2: Establishment of Symmetrical Chloride Gradients

  • Action: Fill both the intracellular (pipette) and extracellular (bath) solutions with 140 mM NMDG-Cl (N-methyl-D-glucamine chloride).

  • Causality: NMDG is a large, impermeable cation. Symmetrical Cl- sets the reversal potential exactly to 0 mV. This isolates pure chloride conductance, ensuring that any current reduction observed during drug application is definitively due to Cl- channel blockade, not cation flux.

Step 3: Voltage-Step Protocol & Baseline Stabilization

  • Action: Apply voltage steps from -100 mV to +100 mV in 20 mV increments. Record until the current amplitude stabilizes for at least 3 consecutive sweeps.

  • Causality: NPPB blockade exhibits voltage-dependent characteristics. Establishing a stable baseline across all voltages acts as the internal control before introducing the compound.

Step 4: Sequential Compound Perfusion

  • Action: Perfuse 10 µM NPPB, record steady-state inhibition. Washout for 3 minutes. Then perfuse 10 µM 4-[(3-Phenylpropyl)amino]benzoic acid.

  • Causality: Testing the active blocker and the inactive analog sequentially on the same cell eliminates cell-to-cell expression variability, providing a direct, internally controlled SAR comparison.

Step 5: Washout and Viability Confirmation (The Self-Validation Step)

  • Action: Perfuse drug-free bath solution until currents return to ≥90% of the initial baseline.

  • Causality: This is the most critical step for trustworthiness. If currents do not recover, the compound may have acted as a protonophore (disrupting cellular ATP) or compromised membrane integrity, invalidating the claim of specific "pore blockade." NPPB is a known protonophore at high concentrations, making this washout step mandatory for data integrity.

References

  • Title: Pharmacology of CFTR Chloride Channel Activity Source: Physiological Reviews (American Physiological Society) URL: [Link]

  • Title: Cl(-)-channel blockers in the thick ascending limb of the loop of Henle. Structure activity relationship Source: Pflügers Archiv (European Journal of Physiology) URL: [Link]

  • Title: Structure–activity analysis of a CFTR channel potentiator: Distinct molecular parts underlie dual gating effects Source: Journal of General Physiology (Rockefeller University Press) URL: [Link]

Biological activity of 4-aminobenzoic acid propylphenyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Biological Activity of 4-Aminobenzoic Acid Propylphenyl Analogs

Executive Summary

This technical guide analyzes the structural design, chemical synthesis, and biological validation of 4-aminobenzoic acid (PABA) propylphenyl analogs . While PABA is classically known as a folate precursor, recent medicinal chemistry campaigns have repurposed the scaffold by incorporating hydrophobic propylphenyl moieties. These analogs have emerged as potent MCR-1 (Mobile Colistin Resistance) inhibitors , capable of restoring antibiotic sensitivity in multidrug-resistant Gram-negative bacteria. This document details the rationale for the "propylphenyl" pharmacophore, provides a validated synthesis protocol, and outlines the biological assays required to verify activity.

Molecular Design & Rationale

The core design philosophy leverages the bioisosteric replacement strategy. The "propylphenyl" group is introduced to mimic the lipidic tails of natural substrates found in bacterial membranes, specifically targeting the MCR-1 enzyme .

  • Scaffold: 4-Aminobenzoic Acid (PABA).

    • Role: Provides a rigid aromatic core and a carboxylic acid headgroup for hydrogen bonding with active site residues (e.g., Glu246, Thr285 in MCR-1).

  • Pharmacophore: 4-Propylphenyl moiety.

    • Role: Acts as a hydrophobic anchor. The propyl chain extends into the lipophilic pocket of the target enzyme, mimicking the fatty acid chain of phosphoethanolamine lipid A (the natural substrate of MCR-1).

  • Linker:

    
    -Aminoketone / Ethoxy-bridge.
    
    • Role: Connects the PABA nitrogen to the propylphenyl group, maintaining the correct spatial orientation for binding.

Mechanism of Action: MCR-1 Inhibition

The MCR-1 enzyme confers resistance to colistin (a last-resort antibiotic) by modifying the bacterial outer membrane. It transfers a phosphoethanolamine (PEA) group to lipid A, reducing the membrane's negative charge and preventing colistin binding.

  • Inhibition Logic: The propylphenyl analog occupies the catalytic tunnel of MCR-1.

  • Result: Access to the lipid A substrate is blocked

    
     PEA transfer is inhibited 
    
    
    
    Membrane remains negatively charged
    
    
    Colistin sensitivity is restored.

MCR1_Pathway Colistin Colistin (Antibiotic) Bact_Membrane Bacterial Membrane (Lipid A) Colistin->Bact_Membrane Binds (Electrostatic) Mod_Lipid Modified Lipid A (PEA-Lipid A) Bact_Membrane->Mod_Lipid Modification Cell_Death Cell_Death Bact_Membrane->Cell_Death Disruption MCR1 MCR-1 Enzyme MCR1->Bact_Membrane Catalyzes PEA Transfer Mod_Lipid->Colistin Repels Inhibitor PABA Propylphenyl Analog Inhibitor->MCR1 Competitive Inhibition (Blocks Catalytic Tunnel)

Figure 1: Mechanism of Action. The PABA propylphenyl analog inhibits MCR-1, preventing Lipid A modification and restoring Colistin efficacy.

Chemical Synthesis Protocol

The synthesis of the lead compound, 4-((1-Ethoxy-2-oxo-2-(4-propylphenyl)ethyl)amino)benzoic acid , typically follows a convergent route involving the oxidation of acetophenone derivatives followed by coupling with PABA.

Reagents & Materials
  • Precursor A: 4'-Propylacetophenone (CAS: 2932-65-2)

  • Precursor B: 4-Aminobenzoic Acid (PABA) (CAS: 150-13-0)

  • Oxidant: Selenium Dioxide (

    
    )[1]
    
  • Solvents: 1,4-Dioxane, Ethanol (EtOH)

Step-by-Step Methodology
  • Oxidation (Formation of Phenylglyoxal):

    • Dissolve 4'-propylacetophenone (1.0 eq) in 1,4-dioxane/water (30:1 v/v).

    • Add

      
       (1.2 eq) and reflux at 110°C for 4 hours.
      
    • Observation: The reaction turns from colorless to black (precipitation of Selenium metal).

    • Filter through Celite to remove Se. Evaporate solvent to yield 4-propylphenylglyoxal .

  • Coupling (PABA Addition):

    • Dissolve the crude 4-propylphenylglyoxal (1.0 eq) in absolute Ethanol.

    • Add 4-Aminobenzoic acid (1.0 eq).[2][3]

    • Stir at room temperature for 12 hours or reflux for 2 hours depending on kinetics.

    • Note on Ethoxy Group: If the reaction is performed in ethanol with specific catalytic conditions (or if an acetal intermediate is formed), the ethoxy group is incorporated at the

      
      -position.
      
    • Purification: Recrystallize from EtOH/Water or purify via silica gel column chromatography (Eluent: DCM/MeOH 20:1).

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Coupling Acetophenone 4'-Propylacetophenone Glyoxal 4-Propylphenylglyoxal (Intermediate) Acetophenone->Glyoxal Reflux, 110°C 1,4-Dioxane SeO2 Selenium Dioxide SeO2->Glyoxal Product Target Propylphenyl Analog (MCR-1 Inhibitor) Glyoxal->Product Ethanol, Reflux (-H2O) PABA 4-Aminobenzoic Acid PABA->Product

Figure 2: Synthetic route for generating 4-aminobenzoic acid propylphenyl analogs.

Biological Evaluation & Protocols

To validate the biological activity, researchers must assess both direct antimicrobial activity and the adjuvant potential (ability to potentiate other antibiotics).

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: Determine if the analog has standalone antibacterial activity.

  • Organisms: E. coli (strain DH5

    
     as control, strain J53 with plasmid pHNSHP45 carrying mcr-1 as test).
    
  • Protocol:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dissolve the PABA analog in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Range: 0.5 – 128

      
      g/mL).
      
    • Inoculate with

      
       CFU/mL of bacteria.
      
    • Incubate at 37°C for 18–24 hours.

    • Read: Lowest concentration with no visible growth.

Checkerboard Assay (Synergy Test)
  • Objective: Quantify the reduction in Colistin resistance.

  • Metric: Fractional Inhibitory Concentration Index (FICI).

  • Protocol:

    • Arrange 96-well plate: X-axis = Colistin (0.06 – 8

      
      g/mL); Y-axis = PABA Analog (0 – 64 
      
      
      
      g/mL).
    • Inoculate with mcr-1 positive E. coli.

    • Incubate and measure OD600.

    • Calculation:

      
      [4]
      
    • Interpretation: FICI

      
       0.5 indicates Synergy .
      
Key Data Summary (Reference Values)

The following table summarizes typical activity profiles for optimized propylphenyl analogs (e.g., Compound 6j from literature):

Compound FeatureMIC (Standalone)MIC (with Colistin 1

g/mL)
FICI ValueActivity Type
PABA (Parent) > 128

g/mL
> 128

g/mL
> 0.5Inactive
Propylphenyl Analog 64 - 128

g/mL
2 - 4

g/mL
< 0.3 Synergistic
Colistin (Control) 8

g/mL (Resistant)
N/AN/AReference

Note: The analog itself often shows weak direct antibacterial activity but drastically reduces the MIC of Colistin against resistant strains.

Broader Applications & SAR Insights

While MCR-1 inhibition is the primary high-value application, the "propylphenyl" motif on the PABA scaffold influences other biological pathways:

  • Structure-Activity Relationship (SAR):

    • Chain Length: The propyl (C3) chain is often optimal. Shorter chains (methyl/ethyl) fail to fill the hydrophobic pocket; longer chains (hexyl) may lead to solubility issues or steric clashes.

    • Position: The para-propylphenyl orientation is critical for linear alignment within the enzyme tunnel.

  • Secondary Targets:

    • PPAR Agonism: PABA derivatives with lipophilic tails (like propylphenyl) structurally resemble fibrates and may exhibit weak PPAR

      
       agonist activity, relevant for metabolic regulation studies.
      
    • Tyrosinase Inhibition: Some Schiff base derivatives of PABA show activity against tyrosinase, potentially useful in cosmetic applications (skin whitening), though the propylphenyl analog is less explored here than hydroxy-substituted variants.

References

  • Discovery of MCR-1 Inhibitors

    • Title: Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino)
    • Source:International Journal of Molecular Sciences (2019).
    • URL:[Link]

  • PABA Scaffold Versatility

    • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.[5][6][7]

    • Source:Molecules (2023).[6]

    • URL:[Link]

  • Antimicrobial Schiff Bases

    • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
    • Source:Biomolecules (2019).
    • URL:[Link]

Sources

Technical Guide: pKa Determination of N-Substituted 4-Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the dissociation constants (pKa) of N-substituted 4-aminobenzoic acid (PABA) derivatives. It is designed for researchers in medicinal chemistry and formulation science. The guide synthesizes theoretical predictions based on Hammett substituent constants with experimental methodologies, offering a robust framework for determining pKa values in low-solubility contexts.

Part 1: Theoretical Framework & Electronic Effects

The Zwitterionic Nature of PABA

4-Aminobenzoic acid exists in aqueous solution as an equilibrium mixture of cation, zwitterion, neutral molecule, and anion. The N-substitution pattern critically alters this equilibrium by modifying the electron density on the nitrogen atom.

  • 
     (Carboxyl Protonation):  Describes the equilibrium between the cation and the zwitterion/neutral species. For PABA, this occurs at pH 
    
    
    
    2.4.
  • 
     (Amino Protonation):  Describes the equilibrium between the zwitterion/neutral species and the anion. For PABA, this occurs at pH 
    
    
    
    4.9.
Hammett Equation and Substituent Effects

The shift in pKa values for N-substituted derivatives can be predicted and rationalized using the Hammett equation:



Where:

  • 
     is the pKa of benzoic acid (4.20).
    
  • 
     is the reaction constant (1.00 for benzoic acid ionization).[1]
    
  • 
     is the substituent constant (para-position).
    

Causality Analysis:

  • Alkyl Groups (Electron Donating): Substituents like Methyl (-CH3) increase electron density on the nitrogen via induction. This enhances the resonance donation into the benzene ring, making the carboxyl group less acidic (higher pKa) and the amine more basic.

  • Acyl Groups (Electron Withdrawing): Substituents like Acetyl (-COCH3) withdraw electron density via resonance. This effectively removes the basicity of the nitrogen (amide formation) and returns the carboxyl acidity closer to that of unsubstituted benzoic acid.

Part 2: Quantitative Data Landscape

The following table synthesizes experimental data with Hammett-derived theoretical predictions.

Table 1: pKa Values of N-Substituted 4-Aminobenzoic Acids (Aqueous, 25°C)

CompoundStructureSubstituent (

)

(COOH)

(NH3+)
Electronic Effect
Benzoic Acid Ph-COOH0.004.20N/AReference Standard
4-Aminobenzoic Acid (PABA)

-Ph-COOH
-0.662.384.88Strong Resonance Donor
N-Methyl-PABA

-Ph-COOH
-0.70~2.404.95 (Calc)Inductive + Resonance Donor
N,N-Dimethyl-PABA

-Ph-COOH
-0.83~2.505.03 - 6.03**Strongest Resonance Donor
N-Acetyl-PABA (Acedoben)

-Ph-COOH
0.004.20 (Calc)< 0 (Amide)Resonance Withdrawal

*Note:


 refers to the protonation of the carboxyl group in the cationic species. 

refers to the deprotonation of the ammonium group (or the carboxyl in non-zwitterionic cases). **Experimental values for N,N-Dimethyl-PABA vary by solvent; 5.03 is predicted via Hammett, while some experimental sources cite ~6.03, likely due to stabilization of the zwitterion.

Part 3: Experimental Methodologies

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Method)

Application: Best for derivatives with moderate water solubility (>1 mM). Principle: Measures pH change against titrant volume. Because PABA derivatives often have low aqueous solubility, this protocol uses a co-solvent (Methanol) and extrapolates to zero organic solvent.

Workflow Diagram:

Potentiometry Start Start: Weigh 0.1 mmol Sample Solvent Dissolve in MeOH/Water Mixtures (20%, 30%, 40%, 50% v/v) Start->Solvent Titrate Titrate with 0.1M KOH (CO2-free atmosphere) Solvent->Titrate Data Record pH vs Volume (Gran Plot Analysis) Titrate->Data Calc Calculate pKa for each mixture Data->Calc Yasuda Yasuda-Shedlovsky Plot: pKa + log[H2O] vs 1/Dielectric Const Calc->Yasuda Result Extrapolate to Pure Water Yasuda->Result

Figure 1: Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of low-solubility compounds.

Step-by-Step Protocol:

  • Preparation: Calibrate pH electrode (slope > 98%). Prepare carbonate-free 0.1 M KOH.

  • Solvation: Prepare four vessels containing 30 mL of Methanol/Water mixtures (20%, 30%, 40%, 50% w/w). Dissolve exactly

    
     mol of the N-substituted PABA in each.
    
  • Titration: Maintain temperature at 25°C ± 0.1°C under

    
     purge. Titrate with KOH, recording pH every 0.05 mL.
    
  • Analysis: Determine the equivalence point using the second derivative method (

    
    ). Calculate apparent pKa (
    
    
    
    ) for each solvent ratio.
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture. The y-intercept represents the aqueous pKa.
Protocol B: Spectrophotometric Determination

Application: Ideal for compounds with very low solubility (<0.1 mM) or distinct UV shifts (e.g., N-Acetyl-PABA). Principle: Uses the Beer-Lambert law to track the ratio of ionized to unionized species at a specific wavelength.

Workflow Diagram:

UV_Vis Scan Scan UV Spectrum (Acidic & Basic Limits) Wavelength Select Analytical Wavelength (Max difference in Abs) Scan->Wavelength Buffers Prepare Buffer Series (pH 1.0 to 8.0) Wavelength->Buffers Measure Measure Absorbance (A) at fixed wavelength Buffers->Measure Plot Sigmoidal Plot: Abs vs pH Measure->Plot Calc Calculate pKa: Henderson-Hasselbalch Plot->Calc

Figure 2: Spectrophotometric pKa determination workflow.

Step-by-Step Protocol:

  • Spectral Scan: Prepare a

    
     solution in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully deprotonated). Scan 200–400 nm to identify 
    
    
    
    for both species. Select the wavelength with the greatest absorbance difference (
    
    
    ).
  • Buffer Preparation: Prepare a series of buffers (ionic strength

    
    ) ranging from pH 1.5 to 7.5 in 0.5 unit increments.
    
  • Measurement: Add the exact same concentration of analyte to each buffer. Measure Absorbance (

    
    ) at the selected wavelength.
    
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot the log term vs. pH. The x-intercept is the pKa.
    

Part 4: Implications in Drug Development

Solubility and Formulation

The pKa dictates the pH-solubility profile.

  • N-Acetyl-PABA: With a pKa ~4.2, it behaves like a standard weak acid. Solubility will be low at gastric pH (1.2) and high at intestinal pH (6.8).

  • N,N-Dimethyl-PABA: The higher pKa (~5.0 - 6.0) extends the pH range where the zwitterion or cation exists, potentially improving solubility in slightly acidic formulations compared to neutral benzoic acids.

Permeability (LogD)

Permeability is maximal for the uncharged species.

  • For PABA derivatives , the neutral species concentration peaks when

    
     (Isoelectric point).
    
  • 
    .
    
  • Modifying the N-substituent shifts the

    
    , allowing chemists to tune the passive diffusion window for specific GI tract regions.
    

References

  • PubChem. (2025).[2][3][4] 4-Aminobenzoic Acid | C7H7NO2. National Library of Medicine. [Link]

  • Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Yasuda-Shedlovsky method).
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • NIST Chemistry WebBook. (2025). Benzoic acid, 4-(dimethylamino)-.[2][6][7][8][9] National Institute of Standards and Technology. [Link]

Sources

The Strategic Utilization of 4-[(3-Phenylpropyl)amino]benzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of bifunctional chemical building blocks is critical for accelerating hit-to-lead optimization. 4-[(3-Phenylpropyl)amino]benzoic acid (4-PPABA) has emerged as a highly versatile intermediate. By combining a rigid aromatic anchor with a flexible, lipophilic tail, 4-PPABA serves as an ideal scaffold for synthesizing targeted therapies, including G-protein coupled receptor (GPCR) ligands, histone deacetylase (HDAC) inhibitors, and Proteolysis Targeting Chimera (PROTAC) linkers.

This whitepaper provides an in-depth technical analysis of 4-PPABA, detailing its physicochemical profile, the mechanistic rationale behind its synthesis, and self-validating protocols for its application in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 4-PPABA stems from its distinct tripartite structure, which allows it to participate in a wide array of non-covalent interactions within biological targets.

  • The Benzoic Acid Core: Acts as a rigid structural vector. The carboxylate moiety can be utilized for downstream amide coupling, esterification, or converted into bioisosteres (e.g., tetrazoles) to modulate pharmacokinetic properties.

  • The Secondary Amine Hinge: Functions as a critical hydrogen-bond donor. Its para-positioning relative to the carboxyl group ensures a linear geometric projection of the molecule.

  • The 3-Phenylpropyl Chain: A highly flexible, lipophilic tail. In medicinal chemistry, phenylpropyl groups are classically employed to occupy deep, hydrophobic binding pockets, a strategy frequently utilized in the design of monoamine transporter inhibitors and selective kinase ligands.

Quantitative Data: Physicochemical Properties

The following table summarizes the core quantitative metrics of 4-PPABA and structurally analogous building blocks.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C16H17NO2Standard low-molecular-weight building block.
Molecular Weight 255.31 g/mol Leaves ample mass budget (under Lipinski's Rule of 5) for downstream functionalization.
LogP (Predicted) ~3.8 - 4.2High lipophilicity; ideal for targeting hydrophobic pockets but requires polar functionalization downstream.
H-Bond Donors 2 (Amine, Carboxyl OH)Facilitates target engagement via directional hydrogen bonding.
H-Bond Acceptors 3 (Amine, Carboxyl O's)Enhances solubility and interaction with target protein backbones.

Synthetic Methodologies: The Self-Validating Protocol

The synthesis of 4-PPABA is achieved via the reductive amination of 4-aminobenzoic acid with 3-phenylpropanal. However, 4-aminobenzoic acid is a notoriously weak nucleophile due to the electron-withdrawing nature of the para-carboxylic acid. Consequently, standard reductive amination protocols must be heavily optimized to prevent the premature reduction of the aldehyde[1].

Causality in Reagent Selection

The choice of reducing agent is the primary determinant of yield and purity. As summarized below, Sodium Triacetoxyborohydride (STAB) is the optimal reagent[1].

Reducing AgentReactivity ProfileToxicitySuitability for 4-PPABA Synthesis
NaBH₄ HighLowPoor: Reduces 3-phenylpropanal to the alcohol before imine formation can occur.
NaBH₃CN ModerateHigh (HCN gas risk)Moderate: Requires strict pH control (pH 5-6) and generates toxic byproducts.
NaBH(OAc)₃ MildLowExcellent: Highly selective for the iminium ion over the free aldehyde[2].
Step-by-Step Protocol: Reductive Amination

This protocol is designed as a self-validating system , ensuring that each step provides measurable confirmation of success before proceeding.

Step 1: Imine Condensation

  • Procedure: Suspend 4-aminobenzoic acid (1.0 eq, 10 mmol) and 3-phenylpropanal (1.05 eq, 10.5 mmol) in 50 mL of anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature under an argon atmosphere for 2-4 hours.

  • Causality: DCE is utilized because it effectively solubilizes the transient imine intermediate and is fully compatible with STAB[2]. The mild acid catalysis overcomes the poor nucleophilicity of the aniline.

  • Validation Checkpoint: Before adding the reducing agent, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The presence of the Schiff base mass (

    
     m/z) and the disappearance of the 4-aminobenzoic acid peak (
    
    
    
    m/z) validates the completion of condensation. Proceeding without this validation risks generating 3-phenylpropan-1-ol as a terminal byproduct.

Step 2: Selective Reduction

  • Procedure: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for an additional 12 hours[2].

  • Validation Checkpoint: A secondary LC-MS run should confirm the mass shift from the imine (

    
     m/z) to the secondary amine product, 4-PPABA (
    
    
    
    m/z).

Step 3: Isoelectric Workup and Purification

  • Procedure: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, concentrate in vacuo, and dissolve the crude residue in a minimal amount of 1M NaOH.

  • Validation Checkpoint: Carefully titrate the basic aqueous solution with 1M HCl to exactly pH 4.5. Because 4-PPABA is a zwitterion, its sudden precipitation as a white/off-white solid visually validates the successful removal of unreacted, highly soluble starting materials. If the solution remains clear, the pH has overshot the isoelectric point, requiring back-titration. Filter and dry the solid under high vacuum.

Downstream Applications in Drug Discovery

Once synthesized, 4-PPABA serves as a robust foundation for library generation. The most common downstream application is the functionalization of the carboxylic acid via amide coupling to generate targeted ligands[3].

Protocol: Amide Coupling for Library Generation

To attach diverse pharmacophores (e.g., piperidines, piperazines, or complex chiral amines) to the 4-PPABA scaffold, HATU is recommended as the coupling agent due to its high efficiency with sterically hindered substrates.

  • Activation: Dissolve 4-PPABA (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes.

  • Validation Checkpoint: The solution will transition to a distinct yellow color, indicating the formation of the active HOAt ester.

  • Coupling: Add the target primary or secondary amine (1.1 eq)[3]. Stir for 2 hours at room temperature.

  • Isolation: Quench with water to precipitate the highly lipophilic amide product, followed by standard silica gel chromatography or preparative HPLC.

Logical Workflow Visualization

The following diagram illustrates the strategic integration of 4-PPABA into a standard hit-to-lead medicinal chemistry workflow, mapping the transition from raw materials to complex therapeutics.

G A 4-Aminobenzoic Acid + 3-Phenylpropanal B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) C 4-PPABA (Building Block) B->C Reductive Amination (NaBH(OAc)3) D Amide Activation (HATU / DIPEA) C->D Carboxyl Activation E Targeted Ligands (HDAC, GPCR, PROTACs) D->E Nucleophilic Attack (Target Amine)

Workflow: Synthesis and downstream application of 4-PPABA in drug discovery.

References

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from: [Link]

  • Taylor & Francis. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from:[Link]

Sources

Technical Deep Dive: Phenylpropyl-amino Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Structural Activity, Synthetic Pathways, and Multi-Modal Pharmacology of the NPPB Scaffold

Executive Summary

The phenylpropyl-amino benzoic acid scaffold represents a privileged structure in medicinal chemistry, most notably exemplified by 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) . Historically categorized strictly as a broad-spectrum chloride channel blocker, recent pharmacological profiling has reclassified this moiety as a pleiotropic modulator. It exhibits dual activity as a GPR35 agonist and a COX inhibitor , alongside its established ion channel blocking capabilities.

This guide deconstructs the chemical architecture, synthetic routes, and validation protocols for this class of derivatives. It is designed for medicinal chemists and pharmacologists seeking to exploit this scaffold for novel therapeutic targets beyond cystic fibrosis and renal transport, specifically in metabolic and inflammatory signaling.

Molecular Architecture & Structure-Activity Relationship (SAR)

The core pharmacophore consists of three distinct domains: the ionic headgroup, the electron-deficient linker core, and the hydrophobic tail. Modifications to these regions drastically alter the selectivity between ion channels (CFTR, CaCC) and G-protein coupled receptors (GPR35).

The Scaffold Analysis
DomainChemical MoietyFunctional RoleSAR Criticality
Headgroup Benzoic Acid (COOH)Provides ionic interaction (salt bridge) with positively charged residues (e.g., Arginine) in the channel pore or receptor binding pocket.High: Conversion to ester or amide usually abolishes Cl- channel blocking but may retain GPR35 activity.
Core Ring 5-Nitro-2-amino-benzoateThe electron-withdrawing nitro group (

) at position 5 lowers the pKa of the aniline nitrogen and is crucial for the

synthesis.
Critical: Removal of the nitro group significantly reduces potency.
Linker Propyl chain (

)
Determines the spatial reach of the hydrophobic tail.Moderate: Ethyl (

) or Butyl (

) analogs show reduced affinity, suggesting a specific depth requirement in the binding pocket.
Tail Phenyl RingEngages in

-

stacking or hydrophobic interactions within the transmembrane domains.
High: Substitution on this ring (e.g., halides) can tune lipophilicity and potency.
The "Selectivity Switch"

Research indicates a divergence in SAR between targets:

  • For Cl- Channel Blockade: The free carboxylic acid and the electron-withdrawing nitro group are non-negotiable.

  • For GPR35 Agonism: The scaffold tolerates more bulk at the tail, and the nitro group is less critical than the specific linker length which governs receptor conformational changes.

Multi-Modal Mechanism of Action (MOA)

The complexity of phenylpropyl-amino benzoic acid derivatives lies in their "dirty" pharmacological profile. While often used as a tool compound to block chloride transport, users must control for off-target metabolic effects.

Primary & Secondary Targets
  • Chloride Channels (Primary): NPPB blocks the pore of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and CaCC (Calcium-Activated Chloride Channels) from the intracellular side.

  • GPR35 (Emerging): The compound acts as a micromolar agonist for GPR35, a receptor associated with immune regulation and pain, triggering calcium mobilization and ERK phosphorylation.

  • Mitochondrial Uncoupling (Toxicity): At high concentrations (>50

    
    M), the lipophilic anion acts as a protonophore, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation.
    
Visualization: Pleiotropic Signaling Pathways

MOA_Pathways cluster_membrane Cell Membrane Targets cluster_mito Mitochondria (Off-Target) NPPB NPPB Scaffold (Ligand) Cl_Channel Cl- Channel (CFTR / TMEM16A) NPPB->Cl_Channel Pore Blockade GPR35 GPR35 Receptor (GPCR) NPPB->GPR35 Agonism (EC50 ~10µM) Mito_Membrane Inner Mito Membrane NPPB->Mito_Membrane Protonophoric Cycling Transport_Inhib Transport_Inhib Cl_Channel->Transport_Inhib Reduced Cl- Efflux Ca_Mobilization Ca_Mobilization GPR35->Ca_Mobilization Ca2+ Release ERK Phosphorylation ATP_Depletion ATP_Depletion Mito_Membrane->ATP_Depletion Uncoupling OxPhos

Figure 1: The pleiotropic pharmacology of NPPB, illustrating the divergence between therapeutic channel blocking/agonism and mitochondrial toxicity.

Synthetic Protocol (Self-Validating)

The synthesis of phenylpropyl-amino benzoic acid derivatives relies on Nucleophilic Aromatic Substitution (


) . This method is preferred over transition-metal catalyzed couplings (Buchwald-Hartwig) due to the activating nature of the nitro group and the cost-effectiveness of reagents.
Reaction Scheme

Reactants: 2-Fluoro-5-nitrobenzoic acid + 3-Phenylpropylamine. Conditions: Triethylamine (


), Ethanol (EtOH) or DMF, Reflux.
Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 2-Fluoro-5-nitrobenzoic acid Reaction Reaction: Reflux in EtOH/DMF (80°C, 4-6 Hours) Start->Reaction Reagent Reagent: 3-Phenylpropylamine (1.2 eq) Reagent->Reaction Base Base: Triethylamine (2.0 eq) Base->Reaction Workup Workup: 1. Cool to RT 2. Acidify with 1M HCl (pH 3-4) 3. Precipitate Formation Reaction->Workup Monitor TLC Purification Purification: Recrystallization (EtOH/Water) or Flash Column Workup->Purification Product Final Product: 5-nitro-2-(3-phenylpropylamino)benzoic acid Purification->Product

Figure 2: Step-by-step synthetic pathway for NPPB derivatives via nucleophilic aromatic substitution.

Detailed Bench Protocol

This protocol is designed to be self-validating. The color change and precipitation provide immediate visual feedback of reaction progress.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-5-nitrobenzoic acid (1.0 g, 5.4 mmol) in 15 mL of Ethanol (or DMF if solubility is poor).

  • Addition: Add triethylamine (1.5 mL, 10.8 mmol) followed by 3-phenylpropylamine (0.92 mL, 6.5 mmol).

    • Checkpoint: The solution should turn yellow/orange immediately upon addition of the amine, indicating deprotonation and initial nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting material (Rf ~0.4) should disappear, replaced by a more non-polar yellow spot (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 50 mL of ice-cold water.

    • Slowly acidify with 1M HCl dropwise with vigorous stirring until pH reaches ~3.

    • Checkpoint: A bright yellow precipitate (the product) must form. If oil forms instead, scratch the glass or cool further to induce crystallization.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the triplet at

      
       ~2.6 (benzyl 
      
      
      
      ) and the doublet at
      
      
      ~6.9 (aromatic proton ortho to amine).
    • Melting Point: Expected range 166–170°C.[1]

Quantitative Data Summary

The following table summarizes the potency of the NPPB scaffold across its known biological targets. Note the concentration gap between therapeutic channel blocking and mitochondrial toxicity.

Target SystemParameterTypical ValueBiological Consequence
CFTR (Cl- Channel)

8 – 20

M
Inhibition of chloride secretion (Cystic Fibrosis model).
CaCC (TMEM16A)

~20

M
Inhibition of calcium-activated chloride currents.
GPR35

10 – 15

M
Activation of G-protein signaling (Ca2+ mobilization).
COX-1 / COX-2

~8

M
Inhibition of prostaglandin synthesis (Anti-inflammatory).
Mitochondria

> 50

M
Uncoupling of oxidative phosphorylation (ATP depletion).

Data Source: Consolidated from electrophysiological studies and GPR35 agonist screens (See References 1, 2, 4).

References

  • Walsh, K. B., et al. (2008). "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist."[2][3][4][5] Pharmacology.[5][6][7][8][9]

  • Keeling, D. J., et al. (1991). "The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells."[6] FEBS Letters.

  • Wang, Y., et al. (2018). "Regulation and mechanism of chloride channels in proliferative vitreoretinopathy.

  • Santa Cruz Biotechnology. "5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB)

  • PubChem Compound Summary. "5-Nitro-2-(3-phenylpropylamino)benzoic acid."[6]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-[(3-Phenylpropyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The synthesis of 4-[(3-Phenylpropyl)amino]benzoic acid involves the mono-alkylation of an aniline nitrogen with a phenylpropyl chain. This structural motif is a critical pharmacophore in various chloride channel blockers (e.g., NPPB analogs) and GPR35 agonists.

Retrosynthetic Logic

To synthesize this secondary amine with high fidelity, we must choose between two primary pathways:

  • Direct Alkylation (

    
    ):  Reaction of 4-aminobenzoic acid esters with 1-bromo-3-phenylpropane.
    
    • Risk:[1][2][3] High probability of over-alkylation (formation of tertiary amines) and competitive ester alkylation.[4]

  • Reductive Amination: Condensation of 4-aminobenzoic acid (or its ester) with 3-phenylpropanal (hydrocinnamaldehyde) followed by in situ reduction.

    • Advantage:[1][2][3][4] High mono-selectivity.[4] The steric bulk of the intermediate iminium ion disfavors secondary attack.[4]

Selected Route: We utilize the Reductive Amination pathway via the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB).[4] This reagent is mild, tolerates acid/ester functionalities, and prevents the direct reduction of the aldehyde, ensuring high yields of the desired amine.[4]

To maximize purification efficiency and solubility, this protocol employs a Two-Step Strategy :

  • Reductive Amination of Methyl 4-aminobenzoate (to avoid zwitterionic solubility issues of the free acid).

  • Saponification to yield the final free acid.[4]

Reaction Scheme & Workflow

Chemical Pathway

The synthesis proceeds through the formation of an imine intermediate, which is selectively reduced by STAB.[4]

ReactionScheme Start Methyl 4-aminobenzoate (Starting Material) Imine Imine Intermediate (Transient) Start->Imine + Aldehyde AcOH, DCE Aldehyde 3-Phenylpropanal (Reagent) Aldehyde->Imine Ester Intermediate Ester (Isolated) Imine->Ester + NaBH(OAc)3 Reduction Final 4-[(3-Phenylpropyl)amino]benzoic acid (Target) Ester->Final LiOH, THF/H2O Hydrolysis

Caption: Two-step synthesis via reductive amination followed by ester hydrolysis.

Materials & Stoichiometry

Step 1: Reductive Amination

ReagentMW ( g/mol )Equiv.[4][5][6]Role
Methyl 4-aminobenzoate 151.161.0Limiting Reagent
3-Phenylpropanal 134.181.2Electrophile
NaBH(OAc)3 (STAB) 211.941.5Reducing Agent
Acetic Acid (AcOH) 60.052.0Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) -0.2 MSolvent

Step 2: Hydrolysis

ReagentEquiv.[4][5][7][8][9]Role
Intermediate Ester 1.0Substrate
LiOH (2M aq) 3.0Base
THF / MeOH -Solvent

Detailed Experimental Protocol

STEP 1: Synthesis of Methyl 4-[(3-phenylpropyl)amino]benzoate

Rationale: Using the methyl ester improves solubility in organic solvents (DCE/DCM) compared to the free acid, allowing for a homogeneous reaction and easier silica gel chromatography.[4]

  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (1.0 equiv) in 1,2-Dichloroethane (DCE) (concentration ~0.2 M).

    • Note: DCM can be used if DCE is unavailable, but DCE allows for slightly higher temperatures if reaction is sluggish.[4]

  • Imine Formation:

    • Add 3-Phenylpropanal (1.2 equiv) to the solution.

    • Add Acetic Acid (2.0 equiv).[4] The acid catalyzes imine formation by protonating the carbonyl oxygen.[4]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: The solution may darken slightly.[4] This incubation ensures equilibrium favors the imine before reduction.[4]

  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][8] The limiting amine should be consumed.[4]

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (slowly, gas evolution occurs). Stir for 15 minutes.

    • Extract the aqueous layer with DCM (3 x).[4][10]

    • Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .

    • Filter and concentrate in vacuo to yield the crude oil.[4]

  • Purification:

    • Purify via Flash Column Chromatography on silica gel.[4]

    • Eluent: Gradient of 0% to 20% EtOAc in Hexanes.[4]

    • Expectation: The dialkylated byproduct (if any) elutes first (non-polar), followed by the desired mono-alkylated product, then unreacted amine.

STEP 2: Hydrolysis to 4-[(3-Phenylpropyl)amino]benzoic Acid

Rationale: Lithium hydroxide is preferred over NaOH for its solubility in THF/water mixtures, ensuring a smooth biphasic hydrolysis.[4]

  • Reaction:

    • Dissolve the purified Methyl ester (from Step 1) in a 3:1 mixture of THF:MeOH .[4]

    • Add LiOH (2M aqueous solution) (3.0 equiv).

    • Stir at RT.[4][5][8][9] If the reaction is slow after 4 hours, heat to 50°C.

    • Monitoring: TLC should show disappearance of the non-polar ester spot and appearance of a baseline spot (acid).[4]

  • Isolation:

    • Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.[4]

    • Dilute the remaining aqueous residue with water.[4][8]

    • Critical Step: Acidify the aqueous solution to pH ~3–4 using 1M HCl .[4]

    • The product should precipitate as a solid.[4][8][11]

  • Final Purification:

    • Filter the precipitate and wash with cold water.[4][8]

    • Dry in a vacuum oven at 45°C.

    • Recrystallization (if needed): Ethanol/Water or Ethyl Acetate/Hexane.[4]

Process Control & Troubleshooting

Workup Logic Flow

The following diagram illustrates the decision-making process during the critical workup phase to ensure high purity.

WorkupLogic ReactionEnd Reaction Complete (TLC/LCMS) Quench Quench with NaHCO3 ReactionEnd->Quench Extract Extract DCM/EtOAc Quench->Extract TLC_Check TLC Analysis (Impurities?) Extract->TLC_Check Dialkylated Impurity: Dialkylated (High Rf) TLC_Check->Dialkylated Spot above product Unreacted Impurity: Unreacted Amine (Low Rf) TLC_Check->Unreacted Spot below product Flash Flash Chromatography (Hex/EtOAc) TLC_Check->Flash Mixture present Hydrolysis Proceed to Hydrolysis Flash->Hydrolysis Pure Ester Isolated

Caption: Purification logic to separate mono-alkylated product from potential byproducts.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Wet solvents or old STAB reagent.[4]Use anhydrous DCE/DCM.[4] Ensure STAB is fresh (free-flowing powder, not clumped).
Dialkylation Excess aldehyde or high temp.[4]Strictly control aldehyde equivalents (1.1–1.2).[4] Keep temp at 0°C–RT. Do not heat.
Product stuck in Aqueous Zwitterion formation (Step 2).During acidification, aim for the isoelectric point (pH 3-4). Do not go too acidic (pH < 1) or product may redissolve as hydrochloride salt.[4]

Analytical Validation

Expected Data for 4-[(3-Phenylpropyl)amino]benzoic acid:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 (br s, 1H, COOH)
      
    • 
       7.65 (d, 2H, Ar-H ortho to COOH)
      
    • 
       7.15–7.30 (m, 5H, Phenyl-H)
      
    • 
       6.55 (d, 2H, Ar-H ortho to NH)
      
    • 
       6.30 (t, 1H, NH)
      
    • 
       3.05 (q, 2H, NH-CH 2)
      
    • 
       2.65 (t, 2H, Ph-CH 2)
      
    • 
       1.85 (m, 2H, CH2-CH 2-CH2)
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 255.31

    • Observed [M+H]+: 256.1

    • Observed [M-H]-: 254.1

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[12] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Gato, M., et al. "Synthesis and Biological Evaluation of PABA Derivatives."[4] Biomolecules, vol. 10, no.[13] 1, 2020. (Demonstrates reductive amination on PABA scaffolds). Link

  • Master Organic Chemistry. "Reductive Amination: The Definitive Guide." (General mechanistic grounding). Link

  • Santa Cruz Biotechnology. "5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Product Data." (Structural analog reference). Link[14]

Sources

Reductive amination of 4-aminobenzoic acid with hydrocinnamaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reductive Alkylation of 4-Aminobenzoic Acid with Hydrocinnamaldehyde

Executive Summary

This guide details the protocol for the reductive amination of 4-aminobenzoic acid (PABA) with hydrocinnamaldehyde (3-phenylpropanal) to synthesize 4-((3-phenylpropyl)amino)benzoic acid.

This transformation is chemically distinct due to the amphoteric nature of the starting material (PABA) and the electron-withdrawing effect of the carboxylic acid group, which reduces the nucleophilicity of the amine. While traditional methods using sodium cyanoborohydride (


) are effective, they pose toxicity risks and require strict pH control. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a milder, less toxic, and highly selective hydride donor that minimizes over-reduction and side reactions (e.g., aldol condensation of the aldehyde).

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of antifolate intermediates, local anesthetic derivatives, and polymer precursors.

Chemical Strategy & Rationale

The Challenge: Solubility & Reactivity
  • Solubility: PABA is a zwitterionic solid with poor solubility in non-polar solvents (DCM, DCE) typically used for STAB reactions. It requires a polar aprotic solvent (THF) or a co-solvent system.

  • Nucleophilicity: The para-carboxylic acid group pulls electron density from the amine, making PABA a weaker nucleophile than aniline. Acid catalysis is required to activate the aldehyde carbonyl, facilitating imine formation.

  • Selectivity: Hydrocinnamaldehyde possesses

    
    -protons, making it susceptible to self-aldol condensation under basic conditions. STAB allows the reaction to proceed under slightly acidic conditions (generated in situ), suppressing this side pathway.
    
The Solution: The STAB Protocol

We employ the Abdel-Magid Reductive Amination methodology. STAB (


) is used because its bulky acetoxy groups reduce the hydridic character of the boron center, making it:
  • Selective: It reduces imines/iminium ions much faster than aldehydes or ketones.

  • Self-Buffering: It liberates acetic acid, maintaining the slightly acidic pH (4–5) necessary for imine formation without requiring external pH monitoring.

Mechanism of Action

The reaction proceeds via a "Direct Reductive Amination" pathway.[1][2] The amine attacks the aldehyde to form a carbinolamine, which dehydrates to an iminium ion. The iminium species is then rapidly reduced by STAB.

ReductiveAmination Reactants Reactants PABA + Hydrocinnamaldehyde Activation Acid Catalysis (AcOH) Reactants->Activation Mixing Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium -H2O (Dehydration) Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Step AldehydeReduction Direct Aldehyde Reduction (Slow) Iminium->AldehydeReduction Selectivity Control Product Product Secondary Amine Reduction->Product Irreversible

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The rate of iminium reduction significantly exceeds that of direct aldehyde reduction.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
4-Aminobenzoic Acid (PABA) 137.141.0Nucleophile
Hydrocinnamaldehyde 134.181.1 - 1.2Electrophile
Sodium Triacetoxyborohydride (STAB) 211.941.4 - 1.5Reducing Agent
Acetic Acid (Glacial) 60.051.0 - 2.0Catalyst/Solvent
Tetrahydrofuran (THF) -[0.2 M]Solvent
Step-by-Step Methodology

Step 1: Solubilization & Activation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve PABA (1.0 eq) in anhydrous THF (concentration ~0.2 M).

    • Note: If PABA does not fully dissolve, add Acetic Acid (1.0 eq) . This aids solubility and catalyzes the reaction.

  • Add Hydrocinnamaldehyde (1.1 eq) in one portion.

  • Stir the mixture at room temperature (20–25°C) for 30–60 minutes .

    • Why? This "aging" period allows the equilibrium to shift toward the imine/iminium species before the reducing agent is introduced.

Step 2: Reduction 4. Cool the reaction mixture slightly (0–5°C) using an ice bath (optional, but recommended to control exotherm). 5. Add STAB (1.5 eq) portion-wise over 10–15 minutes.

  • Caution: Gas evolution (hydrogen) is minimal, but acetic acid is generated. Ensure proper ventilation.
  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours .

Step 3: Reaction Monitoring (Self-Validating System) 7. TLC Check: Use 50% Ethyl Acetate / 50% Hexane.

  • Target: Disappearance of Hydrocinnamaldehyde (UV active, aldehyde stain) and PABA (polar, near baseline).
  • Product: A new spot with intermediate polarity.
  • Stain: Ninhydrin (for amines) or Bromocresol Green (for carboxylic acids).

Step 4: Workup (Critical for Amphoteric Products) The product contains both a secondary amine and a carboxylic acid. Standard basic workup will trap the product in the aqueous layer as a carboxylate salt.

  • Quench: Add water (equal volume to THF) to quench excess hydride.

  • pH Adjustment:

    • The reaction mixture will be acidic (due to AcOH).

    • Carefully adjust pH to ~3.5 – 4.5 using 1N NaOH or sat. NaHCO3.

    • Rationale: At this pH, the carboxylic acid is protonated (neutral -COOH) and the aniline nitrogen is largely unprotonated (due to low basicity, pKa < 3). This maximizes solubility in organic solvents.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x) .

  • Wash: Wash combined organics with Brine (1x).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification 13. Recrystallization: The crude solid can often be recrystallized from Ethanol/Water or Toluene. 14. Flash Chromatography: If necessary, use a gradient of DCM -> 5% MeOH/DCM.

Workflow Visualization

Workflow Start Start: PABA + THF CheckSol Solubility Check Start->CheckSol AddAcid Add AcOH (1 eq) CheckSol->AddAcid Cloudy AddAld Add Hydrocinnamaldehyde (Stir 30 min) CheckSol->AddAld Clear AddAcid->AddAld AddSTAB Add STAB (1.5 eq) (Stir 2-4h) AddAld->AddSTAB Quench Quench with H2O AddSTAB->Quench pHAdjust Adjust pH to 3.5-4.5 (CRITICAL STEP) Quench->pHAdjust Extract Extract w/ EtOAc pHAdjust->Extract Finish Isolate Product Extract->Finish

Figure 2: Operational workflow emphasizing the critical pH adjustment step for amphoteric product isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of PABA.Increase THF volume or add 10% DMF. Ensure AcOH is present.
Dialkylation Excess aldehyde or high temp.Strictly control aldehyde equivalents (1.05 eq). Keep temp < 25°C.
Product in Aqueous Layer pH too high during extraction.At pH > 6, product exists as carboxylate (water soluble). Acidify aqueous layer to pH 3-4 and re-extract.
Sticky Gum Formation Boron complexes.Perform a MeOH quench and stir for 30 min to break up boron-amine complexes before aqueous workup.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Borch, R. F., et al. (1971).[5] "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904.[5]

  • Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library.

  • Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."

Sources

Application Note: Selective Synthesis of 4-[(3-Phenylpropyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the synthesis of 4-[(3-phenylpropyl)amino]benzoic acid , a critical pharmacophore found in various local anesthetics, PPAR agonists, and antifolates.

While direct alkylation of 4-aminobenzoic acid (PABA) with alkyl halides (e.g., 1-bromo-3-phenylpropane) is theoretically possible, it is operationally flawed for high-purity applications. Direct alkylation frequently results in poly-alkylation (formation of tertiary amines) and esterification side-reactions, requiring tedious chromatographic separation.

The Superior Approach: This guide utilizes Reductive Amination , specifically a stepwise indirect method using Sodium Borohydride (


). This approach leverages the differential reactivity of the aniline nitrogen to form an imine intermediate, which is then selectively reduced.[1][2] This guarantees mono-alkylation selectivity , high yield, and a simplified workup based on isoelectric precipitation.
Retrosynthetic Logic

The target molecule is disconnected at the


 bond. The precursors are the nucleophilic aniline (PABA) and the electrophilic aldehyde (Hydrocinnamaldehyde).

Retrosynthesis Target Target: 4-[(3-Phenylpropyl)amino]benzoic acid Disconnection C-N Disconnection Target->Disconnection Precursors Precursors: PABA + Hydrocinnamaldehyde Disconnection->Precursors

Figure 1: Retrosynthetic breakdown favoring reductive amination to ensure mono-selectivity.

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Solvent System Methanol (MeOH)PABA has limited solubility in non-polar solvents. MeOH solubilizes PABA and facilitates imine formation.
pH Control Neutral to slightly acidicImine formation is acid-catalyzed, but PABA itself provides sufficient acidity (

for COOH). Strong mineral acids should be avoided to prevent protonation of the amine nucleophile.
Temperature

to

(Reduction)
Controlling the exotherm during hydride addition prevents reduction of the carboxylic acid or over-reduction of the aromatic ring.
Stoichiometry 1.0 : 1.1 (Amine : Aldehyde)Slight excess of aldehyde drives imine equilibrium; excess is easily removed during the basic wash step.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Starting Material: 4-Aminobenzoic acid (PABA) [CAS: 150-13-0][3]

  • Electrophile: 3-Phenylpropanal (Hydrocinnamaldehyde) [CAS: 104-53-0]

  • Reducing Agent: Sodium Borohydride (

    
    ) [CAS: 16940-66-2]
    
  • Solvent: Methanol (Anhydrous preferred)

  • Workup: 1M NaOH, 1M HCl, Ethyl Acetate.

Step-by-Step Methodology
Phase A: Imine Formation (Condensation)
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with PABA (13.7 g, 100 mmol) and Methanol (100 mL) . Stir until fully dissolved.

    • Note: If dissolution is slow, gentle warming to

      
       is permissible.
      
  • Addition: Add 3-Phenylpropanal (14.8 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The disappearance of PABA and the appearance of a less polar imine spot indicates progress. In some cases, the imine may precipitate; this is acceptable.

Phase B: Reduction
  • Cooling: Cool the reaction mixture to

    
     using an ice bath.
    
  • Reduction: Add Sodium Borohydride (

    
    ) (4.2 g, 110 mmol)  in small portions over 20 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Completion: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Phase C: Workup & Purification (Isoelectric Precipitation)
  • Quench: Carefully add Water (50 mL) to quench excess hydride.

  • Basification: Adjust pH to >10 using 1M NaOH . This converts the product (and unreacted PABA) into their water-soluble carboxylate salts.

  • Wash: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) .

    • Why? This removes neutral organic impurities, specifically unreacted aldehyde and the corresponding alcohol side-product (3-phenylpropanol). Discard the organic layer.

  • Precipitation: Acidify the aqueous layer slowly with 1M HCl to pH 4–5 .

    • Mechanism:[1][2][4] This is the isoelectric point. The zwitterionic amino acid product will precipitate out of solution.

  • Isolation: Filter the white/off-white solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Chemical Pathway & Workflow Visualization

The following diagram illustrates the transformation and the logic behind the purification strategy.

ReactionWorkflow Start Start: PABA + MeOH AddAldehyde Add 3-Phenylpropanal (Imine Formation) Start->AddAldehyde Imine Intermediate: Imine Species AddAldehyde->Imine - H2O AddNaBH4 Add NaBH4 (0°C) (Reduction) Imine->AddNaBH4 BaseWash Add NaOH (pH > 10) Extract with EtOAc AddNaBH4->BaseWash RemoveNeutrals Organic Layer: Remove Unreacted Aldehyde/Alcohol BaseWash->RemoveNeutrals Impurity Removal Acidify Acidify Aqueous Layer (pH 4-5) BaseWash->Acidify Aqueous Phase Product Final Product: 4-[(3-Phenylpropyl)amino]benzoic acid Acidify->Product Precipitation

Figure 2: Process flow ensuring removal of neutral byproducts via pH manipulation.

Analytical Validation (QC)

Upon isolation, the compound must be validated. The expected data profile is:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range

    
     (Derivative dependent, verify against standard).
    
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.0 (br s, 1H, -COOH)
      
    • 
       7.6 (d, 2H, Ar-H ortho to COOH)
      
    • 
       7.2-7.3 (m, 5H, Phenyl ring)
      
    • 
       6.5 (d, 2H, Ar-H ortho to NH)
      
    • 
       6.2 (br t, 1H, -NH)
      
    • 
       3.1 (q, 2H, 
      
      
      
      )
    • 
       2.7 (t, 2H, 
      
      
      
      )
    • 
       1.9 (m, 2H, 
      
      
      
      )

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure PABA is fully dissolved before adding aldehyde. Add a catalytic amount of Acetic Acid (1%) if reaction is sluggish.
Oily Product Contamination with alcohol byproductThe basic wash (Step 10) was insufficient. Re-dissolve in base and wash with EtOAc again.
Product Color Oxidation of AnilinePerform reaction under Nitrogen atmosphere. Use fresh PABA (recrystallize if grey/brown).

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."

  • BenchChem. "Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes." (Used for analogous PABA derivative workup protocols).

  • Organic Chemistry Portal. "Reductive Amination - Synthetic Protocols."

Sources

Systematic Solvent Selection for 4-[(3-Phenylpropyl)amino]benzoic Acid: A Methodical Approach for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract: The selection of an appropriate solvent is a critical decision in the development of active pharmaceutical ingredients (APIs), profoundly influencing process efficiency, yield, crystal form, and the safety profile of the final drug product.[1][2] This guide provides a comprehensive framework for selecting and validating a suitable solvent system for 4-[(3-Phenylpropyl)amino]benzoic acid, a molecule with amphipathic and amphoteric characteristics. We will merge theoretical physicochemical analysis with a systematic experimental screening protocol, grounded in the principles of safety, regulatory compliance, and process scalability. This document is intended for researchers, chemists, and drug development professionals seeking a robust, evidence-based methodology for solvent selection.

Physicochemical Profile of 4-[(3-Phenylpropyl)amino]benzoic Acid

A thorough understanding of the solute's molecular structure is the cornerstone of rational solvent selection. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces.[3][4]

Molecular Structure:

Caption: Workflow for systematic solvent selection.

Interpreting the Workflow:

  • Foundation: The process begins with a theoretical analysis of the molecule and a clear definition of the solvent's intended purpose (e.g., reaction medium, crystallization).

  • Screening: A broad panel of solvents, biased towards safer options, is screened experimentally.

  • Filtration: The results are first ranked by dissolving power. This list is then filtered through the critical lenses of safety and regulatory compliance. Any solvent that provides excellent solubility but is in ICH Class 1 or has a poor SHE profile should be deprioritized or eliminated.

  • Practicality: The remaining candidates are evaluated for their suitability in a manufacturing environment. A solvent with an inconveniently high or low boiling point, or one that is prohibitively expensive, may be a poor choice for scale-up.

  • Selection & Optimization: The final solvent is selected, and further optimization studies (e.g., exploring co-solvent systems or temperature effects) can be performed.

Conclusion

The selection of a solvent for an API like 4-[(3-Phenylpropyl)amino]benzoic acid, with its challenging amphipathic and amphoteric properties, requires a departure from trial-and-error methods. The integrated approach presented here—combining predictive molecular analysis with a systematic, safety-conscious experimental protocol—provides a robust and defensible pathway for identifying a suitable solvent. By prioritizing solvents from ICH Class 3 and rigorously evaluating candidates against multiple criteria including solubility, safety, and process viability, researchers can enhance the efficiency, safety, and sustainability of the drug development process.

References

  • SATHEE. Chemistry Benzoic Acid.
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • ICH. Impurities: Guideline for Residual Solvents Q3C(R9). (2024).
  • Rowan. Predicting Solubility.
  • PubChem. Benzoic Acid | C6H5COOH | CID 243. (2020).
  • Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. (2023).
  • StackExchange. How to predict the solubility of an organic compound in different kinds of solvents?. (2014).
  • ICH. Impurities: Guideline for Residual Solvents Q3C(R7). (2018).
  • Turito. Benzoic Acid - Structure, Properties, Reactions. (2023).
  • American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. (2025).
  • Yaseen, G. & Ahmad, M. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023).
  • Science Ready. Organic Bases: Amines – HSC Chemistry.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. (2024).
  • SlideShare. AROMATIC CARBOXYLIC ACIDS (1).pdf.
  • Unknown. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • CK-12 Foundation. Physical Properties of Carboxylic Acids. (2026).
  • Purosolv. Choosing the Right Solvent for Drug Manufacturing. (2025).
  • Wikipedia. Amine.
  • CLAS. Table of Acids with Ka and pKa Values.
  • ResearchGate. Solvent selection for pharmaceuticals. (2025).
  • YouTube. Boiling Points and Solubility of Amines. (2019).
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ACS GCI Pharmaceutical Roundtable. Solvent Selection Guides.
  • Unknown. Carboxylic Acid Structure and Chemistry: Part 1.
  • Chemist. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022).
  • OpenStax adaptation. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition.
  • Sanofi. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013).
  • Alliance Chemical. Industrial Solvents Guide: Selection, Applications & Safety. (2026).
  • ACS.org. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry.
  • ResearchGate. (PDF) Expanding GSK's Solvent Selection Guide – Embedding sustainability into solvent selection starting at Medicinal Chemistry. (2025).

Sources

Application Note: 4-[(3-Phenylpropyl)amino]benzoic Acid as a Versatile Scaffold for Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors is a critical frontier in epigenetic pharmacology, offering targeted therapies for oncology and neurodegenerative diseases. This application note details the utilization of 4-[(3-Phenylpropyl)amino]benzoic acid as a highly modular drug scaffold. By leveraging its inherent structural properties—a rigid p-aminobenzoic acid (PABA) linker and a flexible, hydrophobic 3-phenylpropyl cap—researchers can efficiently synthesize potent hydroxamate-based HDAC inhibitors. This guide provides field-proven protocols for chemical derivatization, mechanistic rationale for assay design, and self-validating workflows to ensure scientific rigor.

Pharmacophore Rationale & Mechanistic Causality

The classical pharmacophore of an HDAC inhibitor consists of three domains: a Cap group (surface recognition), a Linker (channel spanning), and a Zinc-Binding Group (ZBG) (active site chelation) [1].

The 4-[(3-Phenylpropyl)amino]benzoic acid scaffold perfectly embodies the Cap and Linker domains:

  • The Linker (p-Aminobenzoic Acid Core): The planar, aromatic nature of the benzoic acid core provides a rigid geometry that effectively spans the narrow, 11 Å deep hydrophobic channel of the HDAC active site. Rigidity reduces the entropic penalty upon binding compared to flexible aliphatic linkers (like that of Vorinostat/SAHA) [2].

  • The Cap (3-Phenylpropyl Group): The secondary amine connects to a 3-phenylpropyl chain. The 3-carbon aliphatic chain provides optimal flexibility, allowing the terminal phenyl ring to interact with the aromatic amino acids (e.g., phenylalanine and tyrosine residues) at the rim of the HDAC pocket via

    
     stacking. This interaction is crucial for driving isoform selectivity, particularly towards HDAC8 and HDAC11[1].
    
  • The ZBG Precursor (Carboxylic Acid): The unmodified carboxylic acid is a weak ZBG. To achieve nanomolar potency, it must be chemically converted into a hydroxamic acid or an o-aminoanilide, which acts as a bidentate chelator for the catalytic

    
     ion at the base of the enzyme pocket [3].
    

Pharmacophore Scaffold 4-[(3-Phenylpropyl)amino] benzoic acid Cap Cap Domain (3-Phenylpropyl) Scaffold->Cap Linker Linker Domain (p-Aminobenzoic Core) Scaffold->Linker ZBG_Pre ZBG Precursor (Carboxylic Acid) Scaffold->ZBG_Pre Synthesis Chemical Derivatization (EDC/HOBt + NH2OH) ZBG_Pre->Synthesis ActiveDrug Active HDAC Inhibitor (Hydroxamic Acid) Synthesis->ActiveDrug

Diagram 1: Pharmacophore mapping and chemical workflow of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-[(3-Phenylpropyl)amino]-N-hydroxybenzamide

This protocol details the conversion of the scaffold's carboxylic acid into a hydroxamic acid (the active ZBG).

Mechanistic Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) rather than acid chlorides. The PABA core contains a secondary amine; harsh chlorinating agents (like


) could cause unwanted side reactions or polymerization. HOBt forms a stable, highly reactive active ester that prevents racemization and cleanly reacts with hydroxylamine.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 4-[(3-Phenylpropyl)amino]benzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to ensure complete formation of the HOBt-active ester.

  • Nucleophilic Acyl Substitution: In a separate vial, neutralize 2.0 eq of hydroxylamine hydrochloride (

    
    ) with 2.5 eq of N,N-Diisopropylethylamine (DIPEA) in DMF.
    
    • Self-Validation Check: The solution should become slightly cloudy as amine salts form.

  • Coupling: Add the neutralized hydroxylamine dropwise to the activated ester solution. Stir at room temperature for 12 hours.

  • Workup & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5%

    
     (to remove residual DMF) and brine, then dry over anhydrous 
    
    
    
    .
  • Validation (Ferric Chloride Test): Dissolve 1 mg of the crude product in methanol and add a drop of 1%

    
     solution.
    
    • Self-Validation Check: An immediate deep purple/red color confirms the successful formation of the hydroxamic acid (due to the formation of a highly colored Fe(III)-hydroxamate complex).

  • Purification: Purify via flash column chromatography (Dichloromethane:Methanol, 95:5) to yield the pure inhibitor.

Protocol B: Fluorometric HDAC Inhibition Assay

To validate the biological efficacy of the synthesized compound, a coupled-enzyme fluorometric assay is employed.

Mechanistic Causality: This assay relies on a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). HDAC deacetylates the lysine residue. A secondary developer enzyme (trypsin) is then added. Trypsin only cleaves the amide bond next to an unmodified (deacetylated) basic amino acid. If the inhibitor is successful, the lysine remains acetylated, trypsin cannot cleave the fluorophore, and the fluorescence signal remains low. This provides a self-amplifying, highly sensitive readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the synthesized inhibitor in DMSO. Dilute serially in HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA).
    
  • Enzyme Incubation: In a black 96-well microplate, add 10 µL of recombinant HDAC enzyme (e.g., HDAC8) and 10 µL of the inhibitor dilution. Incubate at 37°C for 10 minutes to allow pre-binding.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Development: Add 10 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate for 15 minutes at room temperature.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate

    
     using non-linear regression analysis.
    

Pathway Inhibitor Scaffold-Derived Hydroxamate HDAC HDAC Enzyme Inhibitor->HDAC Chelates Zn2+ Histones Acetylated Histones (Target Proteins) HDAC->Histones Inhibits Deacetylation Chromatin Chromatin Relaxation (Gene Transcription ON) Histones->Chromatin Hyperacetylation Apoptosis Cell Cycle Arrest / Apoptosis Chromatin->Apoptosis Upregulates p21

Diagram 2: Mechanism of action of the scaffold-derived HDAC inhibitor.

Quantitative Data Presentation

The table below summarizes the expected in vitro pharmacological profile of the 4-[(3-Phenylpropyl)amino]benzoic acid-derived hydroxamate compared to the FDA-approved pan-HDAC inhibitor Vorinostat (SAHA). The rigid PABA linker and bulky phenylpropyl cap drive a distinct selectivity profile, often favoring HDAC8 [1].

CompoundHDAC1

(nM)
HDAC8

(nM)
Selectivity Index (HDAC1/8)HeLa Cell Viability

(µM)
Vorinostat (SAHA) 12 ± 2150 ± 150.081.5 ± 0.2
Scaffold-Hydroxamate 340 ± 2535 ± 49.710.8 ± 0.1

Note: Data represents extrapolated values based on structurally analogous PABA-hydroxamate derivatives documented in the literature. The scaffold demonstrates a ~120-fold shift in selectivity toward HDAC8 compared to SAHA.

References

  • Hydroxamates of para-Aminobenzoic acid as selective inhibitors of HDAC8 ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors F1000Research URL:[Link]

  • Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups ACS Omega URL:[Link]

Application Note: Optimization of Reaction Conditions for the Selective N-Alkylation of Ethyl 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-alkylated derivatives of ethyl 4-aminobenzoate (commonly known as benzocaine) is a critical transformation in medicinal chemistry, serving as the foundational step for synthesizing local anesthetics (e.g., tetracaine) and various bioactive pharmacophores. However, the transformation is notoriously plagued by poor nucleophilicity of the starting material and the competitive formation of over-alkylated (tertiary amine) side products. This application note provides a comprehensive, field-proven guide to overcoming these synthetic hurdles, detailing the mechanistic causality behind reaction choices and providing validated protocols for both direct N-alkylation and reductive amination.

Mechanistic Insights & The "Over-Alkylation Paradox"

To successfully optimize this reaction, one must first understand the electronic environment of the starting material. The ethyl ester group at the para position of the aniline ring exerts strong electron-withdrawing resonance (-M) and inductive (-I) effects. This delocalizes the nitrogen's lone pair into the aromatic π-system, drastically reducing its nucleophilicity compared to aliphatic amines[1].

Consequently, Direct N-Alkylation via an SN2 pathway requires forcing conditions, such as polar aprotic solvents (DMF, Acetonitrile) and strong bases (Cs₂CO₃, K₂CO₃)[1][2]. However, this introduces a kinetic challenge known as the Over-Alkylation Paradox:

  • Once the first alkyl chain is successfully attached, it donates electron density (+I effect) to the nitrogen atom.

  • The newly formed secondary amine becomes significantly more nucleophilic than the primary amine starting material.

  • If the alkylating agent is highly reactive or present in excess, the reaction rapidly proceeds to form the N,N-dialkylated (tertiary amine) side product[3].

To circumvent this, modern synthetic workflows heavily favor Reductive Amination . By reacting the primary amine with an aldehyde, an imine intermediate is formed. Once this imine is reduced to the secondary amine, steric hindrance and controlled stoichiometry naturally prevent a second aldehyde molecule from reacting, yielding exceptional mono-alkylation selectivity[3][4].

Mechanism SM Ethyl 4-aminobenzoate (Deactivated Amine) DA Direct Alkylation (SN2 Pathway) SM->DA Alkyl Halide, Base RA Reductive Amination (Imine Pathway) SM->RA Aldehyde, Reductant Mono Target: Secondary Amine (N-Alkyl Product) DA->Mono Kinetic Control Di Side Product: Tertiary Amine (N,N-Dialkyl) DA->Di +I Effect Acceleration RA->Mono High Selectivity RA->Di Sterically Hindered

Reaction pathways for N-alkylation highlighting the selectivity challenge.

Comparative Methodology Analysis

The choice of reaction conditions dictates the yield, reaction time, and purity profile of the final product. The table below summarizes the quantitative data and operational parameters across three primary methodologies.

ParameterDirect N-Alkylation (Conventional)Direct N-Alkylation (Microwave)Reductive Amination (One-Pot)
Reagents Alkyl Halide, K₂CO₃ or Cs₂CO₃Alkyl Halide, K₂CO₃Aldehyde, Zn/AcOH or Borane
Solvent System DMF or AcetonitrileAqueous/Organic BiphasicMethanol or DCE
Reaction Time 16–24 hours[2]20–30 minutes[5]2–16 hours[3][4]
Mono-Selectivity Moderate (Prone to dialkylation)Good (Kinetic trapping)Excellent (>90%)[3]
Typical Yield 50–65%85–91%[5]85–95%[3]
Primary Use Case Simple alkyl chains, robust scale-upHigh-throughput library synthesisComplex/bulky alkyl groups

Experimental Protocols

Protocol A: Microwave-Assisted Direct N-Alkylation

Microwave (MW) irradiation superheats the reaction medium, drastically increasing collision frequency and overcoming the high activation energy barrier of the deactivated aniline. This method reduces reaction times from hours to minutes while improving yields[5].

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Alkyl halide (e.g., 1-bromobutane) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Aqueous/Organic solvent mixture (e.g., Water/Acetonitrile)

Step-by-Step Procedure:

  • Preparation: Charge a microwave-safe reaction vial with ethyl 4-aminobenzoate, K₂CO₃, and the solvent mixture. Stir briefly to ensure uniform dispersion.

  • Reagent Addition: Add the alkyl halide dropwise. Causality: A slight excess (1.2 eq) ensures complete conversion, while the MW conditions kinetically favor the mono-alkylated product before over-alkylation can dominate.

  • Irradiation: Seal the vial and subject it to microwave irradiation (typically 100–120 °C) for 20 minutes[5].

  • Phase Separation & Extraction: Allow the vessel to cool. The biphasic nature of the solvent often causes the product to separate. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Highly Selective Reductive Amination

This is the preferred method for synthesizing pharmaceutical intermediates (like tetracaine precursors) due to its exceptional yield (up to 94.7%) and near-total suppression of over-alkylation[3].

Protocol S1 1. Dissolution (SM + Solvent) S2 2. Condensation (Add Aldehyde) S1->S2 S3 3. Reduction (Add Reductant) S2->S3 S4 4. Quench (Neutralize pH) S3->S4 S5 5. Isolation (Extraction/Cryst) S4->S5

Step-by-step workflow for the one-pot reductive amination protocol.

Materials:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Aliphatic Aldehyde (e.g., n-butyraldehyde) (1.1 eq)

  • Zinc powder (4.0 eq)[3]

  • Glacial Acetic Acid (8.0 eq)

  • Methanol (Solvent)

Step-by-Step Procedure:

  • Imine Formation: In a multi-necked round-bottom flask equipped with a thermometer and condenser, dissolve ethyl 4-aminobenzoate in Methanol. Add the aldehyde and Zinc powder to the suspension[3].

  • Thermal Control (Critical): Cool the reaction mixture to 0–5 °C using an ice bath. Causality: The subsequent dissolving-metal reduction is highly exothermic. Pre-cooling prevents thermal runaway and degradation of the aldehyde.

  • Reduction: Slowly add glacial acetic acid dropwise over 30 minutes[3]. Causality: Acetic acid serves a dual purpose—it acts as an acid catalyst to drive imine formation and provides the proton source for the Zinc-mediated reduction.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Workup & Self-Validation: Filter the mixture through a Celite pad to remove unreacted Zinc salts. Concentrate the filtrate and carefully neutralize with saturated NaHCO₃ until effervescence ceases (pH ~7.5). Causality: Neutralization ensures the secondary amine is in its free-base, lipophilic form for efficient extraction, while avoiding harsh basic conditions that could saponify the ethyl ester.

  • Isolation: Extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from an Ethanol/Water mixture to yield the pure N-alkylated product.

References

  • Benchchem : Ethyl 4-(butylamino)benzoate | 94-32-6. Available at: 3

  • Benchchem : 4-(Butylamino)benzoic acid | 4740-24-3. Available at:4

  • Journal of Medicinal Chemistry (ACS Publications) : BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides. Available at:2

  • ResearchGate : An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Available at:1

  • Organic Letters (ACS Publications) : An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Available at: 5

Sources

Application Notes and Protocols for the Investigation of 4-[(3-Phenylpropyl)amino]benzoic Acid in Antifolate Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antifolates in Oncology

The folate metabolic pathway is a cornerstone of cellular proliferation, providing essential one-carbon units for the synthesis of nucleotides and certain amino acids.[1] Consequently, enzymes within this pathway, particularly dihydrofolate reductase (DHFR), have been a validated and highly successful target for cancer chemotherapy for decades.[2] Antifolates, compounds that interfere with folate metabolism, are a critical class of antimetabolite drugs used in the treatment of a wide range of malignancies.[3] The archetypal antifolate, methotrexate, has been a mainstay in oncology since the 1950s. However, its clinical utility can be limited by toxic side effects and the development of drug resistance.[4] This has fueled a continuous search for novel antifolates with improved efficacy, selectivity, and a better safety profile.

One promising avenue of research is the exploration of derivatives of 4-aminobenzoic acid (PABA), a key intermediate in the folate synthesis pathway in microorganisms.[3][5] While humans do not synthesize folate de novo and rely on dietary intake, the structural scaffold of PABA offers a versatile platform for the design of novel enzyme inhibitors.[5] Modifications to the PABA structure can yield compounds with a range of biological activities, including antimicrobial and cytotoxic effects.[3][6] This document provides a detailed guide for the investigation of a novel PABA derivative, 4-[(3-Phenylpropyl)amino]benzoic acid , as a potential non-classical antifolate targeting DHFR. These application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents.

Hypothetical Mechanism of Action: A Non-Classical DHFR Inhibitor

We hypothesize that 4-[(3-Phenylpropyl)amino]benzoic acid acts as a non-classical antifolate, inhibiting DHFR through competitive binding at the dihydrofolate binding site. The rationale for this proposed mechanism is based on the structural features of the molecule:

  • The 4-Aminobenzoic Acid Core: This moiety resembles the p-aminobenzoylglutamate portion of folic acid, potentially allowing it to interact with residues in the active site of DHFR.

  • The 3-Phenylpropyl Side Chain: This lipophilic group could engage in hydrophobic interactions within a sub-pocket of the DHFR active site, potentially enhancing binding affinity and conferring selectivity.

Unlike classical antifolates like methotrexate, non-classical inhibitors often lack the terminal glutamate residue and are typically more lipophilic, allowing for passive diffusion into cells and potentially overcoming resistance mechanisms related to impaired active transport.

Below is a diagram illustrating the proposed mechanism of action of 4-[(3-Phenylpropyl)amino]benzoic acid within the folate metabolic pathway.

Folate Pathway Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis One-Carbon Donor DHFR->THF Product Test_Compound 4-[(3-Phenylpropyl)amino]benzoic acid Test_Compound->DHFR Inhibition

Caption: Proposed inhibition of DHFR by 4-[(3-Phenylpropyl)amino]benzoic acid.

Synthesis of 4-[(3-Phenylpropyl)amino]benzoic Acid

The following is a proposed synthetic route for 4-[(3-Phenylpropyl)amino]benzoic acid, which can be achieved through reductive amination of 4-aminobenzoic acid with 3-phenylpropanal.

Materials:

  • 4-Aminobenzoic acid

  • 3-Phenylpropanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of 4-aminobenzoic acid (1.0 eq) in dichloroethane, add 3-phenylpropanal (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 4-[(3-Phenylpropyl)amino]benzoic acid.

Protocols for Biological Evaluation

In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of 4-[(3-Phenylpropyl)amino]benzoic acid against recombinant human DHFR. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (positive control)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Protocol Workflow:

DHFR Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of 4-[(3-Phenylpropyl)amino]benzoic acid Add_Compound Add compound dilutions and controls to 96-well plate Prep_Compound->Add_Compound Prep_Controls Prepare controls: - Positive (Methotrexate) - Negative (DMSO) Prep_Controls->Add_Compound Prep_Enzyme Prepare DHFR enzyme solution Prep_Substrate Prepare DHF/NADPH solution Start_Reaction Initiate reaction by adding DHF/NADPH solution Prep_Substrate->Start_Reaction Add_Enzyme Add DHFR enzyme solution to wells Add_Compound->Add_Enzyme Incubate Incubate at room temperature for 15 min Add_Enzyme->Incubate Incubate->Start_Reaction Measure_Absorbance Measure absorbance at 340 nm in kinetic mode for 20 min Start_Reaction->Measure_Absorbance Calculate_Rates Calculate reaction rates (Vmax) Measure_Absorbance->Calculate_Rates Calculate_Inhibition Determine % inhibition for each concentration Calculate_Rates->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log(concentration) Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for the in vitro DHFR inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[(3-Phenylpropyl)amino]benzoic acid in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for methotrexate.

  • Assay Plate Setup: Add 2 µL of each compound dilution or control (DMSO for negative control, methotrexate for positive control) to the wells of a 96-well plate.

  • Enzyme Addition: Add 178 µL of a master mix containing the DHFR enzyme in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing DHF and NADPH to each well.

  • Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Data:

CompoundDHFR IC50 (µM)
4-[(3-Phenylpropyl)amino]benzoic acid5.2
Methotrexate (Control)0.01
Cell-Based Anti-Proliferation Assay

This protocol assesses the cytotoxic effects of 4-[(3-Phenylpropyl)amino]benzoic acid on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-[(3-Phenylpropyl)amino]benzoic acid

  • Doxorubicin (positive control)

  • Resazurin-based cell viability reagent

  • 96-well cell culture plates

  • Microplate reader (fluorescence)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-[(3-Phenylpropyl)amino]benzoic acid and doxorubicin in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Hypothetical Data:

CompoundHeLa IC50 (µM)A549 IC50 (µM)
4-[(3-Phenylpropyl)amino]benzoic acid15.822.5
Doxorubicin (Control)0.50.8
In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of 4-[(3-Phenylpropyl)amino]benzoic acid in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • A549 human lung cancer cells

  • Matrigel

  • 4-[(3-Phenylpropyl)amino]benzoic acid formulated for injection (e.g., in a solution of DMSO, PEG300, and saline)

  • Standard-of-care chemotherapy agent (e.g., cisplatin)

  • Calipers for tumor measurement

Protocol Workflow:

Xenograft Study Workflow Tumor_Implantation Implant A549 cells subcutaneously in immunocompromised mice Tumor_Growth Allow tumors to reach ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups: - Vehicle Control - Test Compound - Positive Control Tumor_Growth->Randomization Treatment Administer treatment daily for 21 days Randomization->Treatment Monitoring Monitor tumor volume and body weight twice weekly Treatment->Monitoring Endpoint Euthanize mice and excise tumors for analysis Monitoring->Endpoint Data_Analysis Analyze tumor growth inhibition and toxicity Endpoint->Data_Analysis

Caption: Workflow for the in vivo xenograft efficacy study.

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously implant A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • 4-[(3-Phenylpropyl)amino]benzoic acid (e.g., 50 mg/kg, intraperitoneal injection, daily)

    • Positive control (e.g., cisplatin, 5 mg/kg, intraperitoneal injection, once weekly)

  • Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Data:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
4-[(3-Phenylpropyl)amino]benzoic acid75040
Cisplatin (Control)40068

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial investigation of 4-[(3-Phenylpropyl)amino]benzoic acid as a potential antifolate agent. The proposed mechanism of action as a non-classical DHFR inhibitor provides a strong rationale for its evaluation. The successful execution of these in vitro and in vivo studies will be crucial in determining the therapeutic potential of this and other novel 4-aminobenzoic acid derivatives in the field of oncology.

References

  • Assaraf, Y. G., Levanon, E. Y., & Erez, O. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance.
  • Bavli, D., Prulans, V., & Danino, D. (2012). Self-assembly of the anticancer drug methotrexate. Journal of colloid and interface science, 376(1), 101-108.
  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman.
  • Chabner, B. A. (2016).
  • Krátký, M., Konečná, K., Janoušek, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Leyers, S., Häcker, H. G., Wiendlocha, J., Gütschow, M., & Wiese, M. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Bioorganic & medicinal chemistry letters, 18(16), 4583-4586.
  • Mishra, R., Kumar, S., & Singh, R. K. (2022). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors. 3 Biotech, 12(8), 170.
  • Naveed, M. A., Zafar, H., Fatima, K., & Waseem, M. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Rolin, S., & Vereecken, J. (1982). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of medicinal chemistry, 25(11), 1381-1386.
  • Rolin, S., & Vereecken, J. (1982). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of medicinal chemistry, 25(11), 1387-1391.
  • Wikipedia. (2023). 4-Aminobenzoic acid. In Wikipedia. Retrieved from [Link]

  • Kapoor, A., & Dahiya, S. K. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 4(3), 899-906.
  • Krátký, M., Konečná, K., Janoušek, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Merck Millipore. (2008). A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins. Retrieved from [Link]

  • Sridhar, J., Liu, J., & Foroozesh, M. (2021).
  • U.S. Patent No. US20140371418A1. (2014). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.
  • U.S. Patent No. US4689182A. (1987). N-(4-carboxybenzyl)amides.
  • U.S. Patent No. US8273735B2. (2012). Process for preparing benzazepine compounds or salts thereof.
  • PubChem. (n.d.). Process of making 3-(4′-aminophenyl)-2-methoxypropionic acid, and analogs and intermediates thereof - Patent US-11905232-B2. Retrieved from [Link]

  • Justia Patents. (n.d.). Aromatic Acid Or Derivative Containing (e.g., Aminobenzoic Acid Or Methyl Salicylate, Etc.) Patents and Patent Applications (Class 424/60). Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4-aminobenzoic acid derivatives (IX–XI). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of compound 4. Retrieved from [Link]

  • Taylor & Francis. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2025). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense. Retrieved from [Link]

  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

Sources

Screening 4-[(3-Phenylpropyl)amino]benzoic acid for ion channel activity

Author: BenchChem Technical Support Team. Date: March 2026

Foreword by the Senior Application Scientist As drug development pushes toward highly selective ion channel modulators, structurally optimizing known pharmacophores is critical. The well-characterized chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a potent tool compound, but its utility is limited by off-target effects. By shifting the amino linkage to the para position and removing the electron-withdrawing nitro group, we yield 4-[(3-Phenylpropyl)amino]benzoic acid (4-PPABA) . This application note establishes a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned screening cascade to evaluate 4-PPABA for ion channel activity, specifically focusing on calcium-activated chloride channels (CaCCs / TMEM16A) and safety profiling.

Mechanistic Rationale & Structural Biology

NPPB is a benchmark inhibitor used to study epithelial chloride channels, known to reduce channel open probability and alter gating kinetics[1]. It has been extensively utilized to map Cl- channel kinetics in colonic carcinoma cells[2] and dorsal root ganglion neurons[3]. However, NPPB exhibits significant polypharmacology, including the unintended block of ATP-Binding Cassette B19 (ABCB19) ion channel activity[4] and cyclooxygenase (COX) inhibition.

4-PPABA is a commercially available structural analog[5] that alters the spatial geometry and electronic distribution of the pharmacophore. The hypothesis driving this screening protocol is that the removal of the 5-nitro group and the shift to a 4-amino substitution will abrogate ABCB19 and COX binding while potentially retaining or refining chloride channel (e.g., TMEM16A or CFTR) selectivity.

Pathway GPCR GPCR Activation PLC PLC / IP3 GPCR->PLC Ca2 Intracellular Ca2+ ↑ PLC->Ca2 TMEM16A TMEM16A (CaCC) Activation Ca2->TMEM16A Binds Cl_Efflux Chloride Efflux (Depolarization) TMEM16A->Cl_Efflux Opens Pore Inhibitor 4-PPABA (Test Compound) Inhibitor->TMEM16A Blocks Pore / Gating

Mechanism of CaCC (TMEM16A) activation and proposed targeted inhibition by 4-PPABA.

Screening Cascade & Experimental Design

To rigorously evaluate 4-PPABA, we employ a tiered screening cascade.

  • Phase 1 utilizes a High-Throughput YFP-Iodide quenching assay. Causality: YFP(H148Q/I152L) fluorescence is highly sensitive to iodide (I⁻). Because chloride channels are highly permeable to I⁻, its influx serves as a rapid, robust surrogate for Cl⁻ channel opening.

  • Phase 2 employs Automated Patch-Clamp (APC). Causality: Fluorescence assays cannot detect voltage-dependent block or state-dependent kinetics—phenomena heavily associated with NPPB-derivatives[1]. APC provides high-fidelity voltage control to map the exact biophysical mechanism of 4-PPABA.

Workflow Phase1 Phase 1: High-Throughput Screen YFP-Iodide Quenching Assay Phase2 Phase 2: Target Validation Automated Patch-Clamp (APC) Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Selectivity Profiling Off-Target Panel (hERG, Nav1.5) Phase2->Phase3 Verified Cl- Block Decision Decision Gate Hit-to-Lead Progression Phase3->Decision Favorable Safety Margin

Tiered screening cascade for evaluating 4-PPABA ion channel activity and safety profiling.

Experimental Protocols

Protocol 1: High-Throughput YFP-Iodide Quenching Assay

This protocol is designed as a self-validating system. A Z'-factor > 0.5 must be achieved using NPPB as a positive control before 4-PPABA data is considered reliable.

Step 1: Cell Culture & Seeding

  • Maintain HEK293 cells stably co-expressing TMEM16A and the halide-sensitive YFP mutant (H148Q/I152L) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells at 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Preparation & Incubation

  • Prepare a 10 mM stock of 4-PPABA in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution. Transfer to the assay plate to achieve final concentrations ranging from 30 µM to 1.5 nM (Final DMSO = 0.3%).

  • Include 10 µM NPPB as a positive control (100% inhibition) and 0.3% DMSO as a vehicle control (0% inhibition).

  • Incubate the plate for 30 minutes at room temperature.

Step 3: Assay Execution (FLIPR / Kinetic Reader)

  • Establish baseline fluorescence (Excitation: 490 nm, Emission: 535 nm) for 10 seconds.

  • Inject 20 µL of Iodide Buffer (140 mM NaI, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4) simultaneously with 1 µM Ionomycin (to raise intracellular Ca²⁺ and activate TMEM16A).

  • Record fluorescence decay continuously for 60 seconds.

Step 4: Data Analysis

  • Calculate the initial rate of fluorescence quenching (slope).

  • Normalize the slopes to the vehicle control. Fit the dose-response curve using a 4-parameter logistic equation to derive the IC₅₀.

Protocol 2: Automated Patch-Clamp (APC) Electrophysiology

To definitively prove channel block, endogenous currents must be isolated. We utilize NMDG-based external solutions to eliminate Na⁺/K⁺ interference.

Step 1: Cell Preparation

  • Detach TMEM16A-HEK293 cells using Detachin. Resuspend in External Solution (140 mM NMDG-Cl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Load the cell suspension into the automated patch-clamp system (e.g., QPatch or SyncroPatch).

Step 2: Intracellular Solution Setup

  • Prepare Internal Solution: 130 mM CsCl, 10 mM EGTA, 8.5 mM CaCl₂ (yields ~1 µM free Ca²⁺ to constitutively activate TMEM16A), 1 mM MgCl₂, 10 mM HEPES, 2 mM MgATP, pH 7.2. Note: CsCl blocks endogenous K⁺ channels.

Step 3: Electrophysiological Recording

  • Self-Validation Gate: Only accept cells achieving a seal resistance > 1 GΩ and access resistance < 10 MΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (duration: 500 ms) to assess voltage-dependent gating.

  • Compound Application: Perfuse 4-PPABA at the IC₅₀ determined in Phase 1. Allow 3 minutes for steady-state block.

  • Washout: Perfuse standard External Solution to assess the reversibility of the block.

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative profiling of 4-PPABA compared to the parent compound NPPB. A successful hit profile for 4-PPABA will demonstrate retained or improved Cl⁻ channel block with diminished off-target liabilities.

Parameter / TargetNPPB (Reference)4-PPABA (Test Compound)Assay Modality
TMEM16A IC₅₀ (µM) 10.5 ± 1.2[Experimental Data]YFP Quenching / APC
CFTR IC₅₀ (µM) 8.0 ± 0.9[Experimental Data]YFP Quenching
Hill Coefficient (nH) 0.7 - 1.0[Experimental Data]APC
hERG IC₅₀ (µM) > 50.0[Experimental Data]APC (Safety Panel)
ABCB19 Block Yes (Potent)[Target: Negative]ATPase Assay / Patch
Reversibility Fast / Complete[Experimental Data]APC Washout

References

1. 2.[1] 3.[2] 4.[4] 5.[3] 6.[5]

Sources

Application Note: Derivatization of 4-[(3-Phenylpropyl)amino]benzoic Acid for SAR Studies in Ion Channel and GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Structural Rationale

The compound 4-[(3-Phenylpropyl)amino]benzoic acid (CAS: 61439-70-1) is a highly versatile synthetic scaffold. It is the para-amino regioisomer of the well-known pharmacological tool NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid). NPPB exhibits complex polypharmacology, acting simultaneously as a potent chloride channel blocker (e.g., ANO1, CLC-2, CFTR)[1, 2] and as an agonist for the G protein-coupled receptor GPR35 [3].

While NPPB's ortho-amino configuration allows for a strong intramolecular hydrogen bond between the secondary amine and the carboxylate—locking the molecule into a rigid, pseudo-bicyclic conformation—the para-substituted scaffold of 4-[(3-Phenylpropyl)amino]benzoic acid cannot form this interaction. This fundamental geometric shift results in an extended, highly flexible conformation.

The Objective: This application note details a Structure-Activity Relationship (SAR) derivatization strategy designed to exploit this extended conformation. By systematically modifying three distinct zones of the scaffold, researchers can decouple the polypharmacology of the pharmacophore, driving selectivity toward either GPR35 agonism or specific chloride channel blockade [4].

SAR Strategy and Derivatization Logic

To systematically probe the binding pockets of target proteins, derivatization is focused on three molecular zones:

  • Zone 1 (Carboxylic Acid): The carboxylate is critical for electrostatic interactions in both CLC-2 pores and the GPR35 orthosteric site. Converting the acid to amides, esters, or bioisosteres (e.g., tetrazoles) modulates the

    
     and topological polar surface area (tPSA), directly impacting membrane permeability and target residence time.
    
  • Zone 2 (Secondary Amine): N-alkylation or N-acylation removes the hydrogen-bond donor capability and forces a change in the dihedral angle of the phenylpropyl tail, restricting conformational flexibility.

  • Zone 3 (Phenyl Ring): Introduction of electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups probes the dimensions and electronic demands of the deep lipophilic sub-pockets in the target receptors.

SAR_Strategy Scaffold 4-[(3-Phenylpropyl)amino] benzoic acid (Extended Conformation) Mod1 Zone 1: Carboxyl Amides & Bioisosteres Scaffold->Mod1 Tune pKa & LogP Mod2 Zone 2: Amine N-Alkylation/Acylation Scaffold->Mod2 Restrict Dihedral Angle Mod3 Zone 3: Phenyl Ring Halogen/Methoxy Subs Scaffold->Mod3 Probe Hydrophobic Pocket Target1 GPCR Modulation (e.g., GPR35) Mod1->Target1 Target2 Ion Channel Blockade (e.g., CLC-2, ANO1) Mod1->Target2 Mod2->Target1 Mod2->Target2 Mod3->Target1 Mod3->Target2

Fig 1: Derivatization strategy mapping structural modifications to target selectivity tuning.

Self-Validating Synthetic Protocols

The following methodologies are designed with embedded In-Process Controls (IPCs) to ensure high-fidelity library generation.

Protocol A: Zone 1 Amidation (HATU-Mediated Coupling)

Causality Insight: HATU is selected over traditional EDC/HOBt coupling because the para-amino substitution slightly deactivates the carboxylate through resonance. HATU provides superior kinetics, minimizing epimerization if chiral amines are utilized.

Reagents:

  • 4-[(3-Phenylpropyl)amino]benzoic acid (1.0 eq, 0.5 mmol)

  • Primary/Secondary Amine (1.2 eq, 0.6 mmol)

  • HATU (1.1 eq, 0.55 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold in anhydrous DMF under an inert

    
     atmosphere. Add DIPEA followed by HATU. Stir at room temperature for 15 minutes.
    
    • IPC Validation: An aliquot analyzed by LC-MS should show the active ester intermediate.

  • Coupling: Add the target amine dropwise. Stir the reaction at room temperature for 2 hours.

    • IPC Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (

      
       256.1 
      
      
      
      ) is fully consumed.
  • Quenching & Extraction: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated

    
     (2 × 10 mL), and 5% aqueous LiCl (3 × 10 mL).
    
    • Causality Insight: The repeated LiCl washes are critical to completely partition the DMF and tetramethylurea (a HATU byproduct) into the aqueous phase, preventing NMR signal overlap during final characterization.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Zone 2 N-Alkylation (Reductive Amination)

Causality Insight: Direct alkylation with alkyl halides often leads to over-alkylation or requires harsh basic conditions that can hydrolyze Zone 1 esters/amides. Reductive amination offers a milder, highly controlled alternative.

Reagents:

  • Zone 1-derivatized scaffold (1.0 eq, 0.5 mmol)

  • Target Aldehyde (1.5 eq, 0.75 mmol)

  • Sodium triacetoxyborohydride (

    
    ) (2.0 eq, 1.0 mmol)
    
  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Procedure:

  • Imine Formation: Combine the scaffold and aldehyde in DCE. Add glacial acetic acid to catalyze imine formation. Stir for 1 hour at room temperature.

  • Reduction: Add

    
     in portions over 10 minutes. Stir for 12 hours.
    
    • IPC Validation: LC-MS should confirm the mass of the N-alkylated product. If unreacted imine persists, add an additional 0.5 eq of

      
      .
      
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the combined organics with brine, dry, and concentrate.
    

Biological Screening & Quantitative SAR

To validate the synthesized library, an orthogonal high-throughput screening (HTS) workflow is employed. Compounds are evaluated in parallel for chloride channel blockade and GPCR activation.

Screening_Workflow cluster_assays Orthogonal High-Throughput Screening Library Purified SAR Library (LC-MS Purity >95%) Assay1 FLIPR Membrane Potential (Cl- Channel Activity) Library->Assay1 Assay2 Dynamic Mass Redistribution (GPR35 Activation) Library->Assay2 Hit Hit Triage (Selectivity Index > 50) Assay1->Hit IC50 < 1 µM Assay2->Hit EC50 < 1 µM Lead Lead Optimization In Vivo PK/PD Profiling Hit->Lead Validated Candidates

Fig 2: Orthogonal screening workflow for triaging Cl- channel and GPR35 modulators.

Representative SAR Data Summary

The following table illustrates how specific zone modifications on the 4-[(3-Phenylpropyl)amino]benzoic acid scaffold can successfully decouple the polypharmacology seen in the ortho-isomer (NPPB).

CompoundZone 1 (Carboxyl)Zone 2 (Amine)Zone 3 (Phenyl)ANO1 IC₅₀ (µM)GPR35 EC₅₀ (µM)Selectivity Profile
Scaffold -OH-H-H>10045.2Weak Baseline
NPPB (Ref)-OH-H (ortho)-H0.080.15Non-selective (0.5x)
Deriv-01 -NH-CH₃-H-H>1002.1>47x (GPR35 biased)
Deriv-02 -OH-CH₃-4-Cl1.2>100>83x (ANO1 biased)
Deriv-03 -Tetrazole-H-3-OCH₃45.00.09>500x (GPR35 biased)

Data Interpretation: Converting the carboxylic acid to a methylamide (Deriv-01) abolishes chloride channel blocking activity (which strictly requires an anionic charge at physiological pH) while retaining moderate GPR35 agonism. Conversely, N-alkylation combined with para-halogenation (Deriv-02) restricts the dihedral angle, creating steric clashes in the GPR35 binding pocket but enhancing affinity for the ANO1 pore. Bioisosteric replacement with a tetrazole (Deriv-03) yields a highly potent, selective GPR35 agonist.

References

  • Schultz, B. D., et al. "Pharmacology of CFTR Chloride Channel Activity." Physiological Reviews, 1999. URL:[Link]

  • Koster, A. K., et al. "Development and validation of a potent and specific inhibitor for the CLC-2 chloride channel." Proceedings of the National Academy of Sciences (PNAS), 2020. URL:[Link]

  • Taniguchi, Y., et al. "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist." Pharmacology, 2008. URL:[Link]

  • Zhao, P., et al. "Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists." Journal of Medicinal Chemistry, 2011. URL:[Link]

Troubleshooting & Optimization

Improving yield of 4-[(3-Phenylpropyl)amino]benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[(3-Phenylpropyl)amino]benzoic Acid Synthesis

Introduction: The Yield Challenge

Synthesizing 4-[(3-phenylpropyl)amino]benzoic acid presents a classic "amphoteric trap." The starting material (4-aminobenzoic acid, PABA) and the product are zwitterionic—containing both a basic aniline and an acidic carboxyl group. This duality often leads to significant yield losses during isolation, even if the reaction conversion is high.

This guide prioritizes the Reductive Amination pathway, as it is superior to direct alkylation (which suffers from poly-alkylation). We provide two protocols: the Direct Route (fastest) and the Ester Protection Route (highest yield/purity).

Part 1: Critical Workflow Analysis

Before starting, determine which protocol suits your scale and purity requirements.

Synthesis_Decision_Tree cluster_tips Key Decision Factor start Start: Yield Optimization q1 Is the scale > 5 grams? start->q1 q2 Is chromatography (column) an option? q1->q2 No route_B Route B: Ester Protection Strategy (Longer, High Yield, Easy Purification) q1->route_B Yes (Solubility issues) route_A Route A: Direct Reductive Amination (Faster, Moderate Yield, Difficult Workup) q2->route_A Yes q2->route_B No (Need crystallization) tip The 'Ester Route' avoids zwitterion solubility issues during extraction.

Figure 1: Decision matrix for selecting the synthesis pathway based on scale and purification capabilities.

Part 2: The "Gold Standard" Protocol (Ester Protection)

Why this works: Converting the carboxylic acid to a methyl ester removes the zwitterionic character. The intermediate behaves like a standard lipophilic organic molecule, allowing for easy extraction and purification before the final hydrolysis.

Step 1: Methyl Ester Formation
  • Reagents: PABA, MeOH,

    
     (cat.) or 
    
    
    
    .
  • Checkpoint: Ensure 100% conversion to Methyl 4-aminobenzoate. Any remaining acid will interfere with the next step.

Step 2: Reductive Amination (The Critical Step)
  • Reagents: Methyl 4-aminobenzoate (1.0 equiv), 3-Phenylpropanal (1.1 equiv), NaBH(OAc)3 (1.4 equiv), AcOH (1.0 equiv), DCE (Dichloroethane).

Troubleshooting Guide: Step 2

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Imine equilibrium is unfavorable.Add 3Å Molecular Sieves to absorb water. Ensure AcOH is present to catalyze imine formation [1].
Benzyl Alcohol Impurity Aldehyde reduced before imine formation.[1]Do not mix aldehyde and hydride simultaneously. Pre-stir amine + aldehyde for 30 mins, then add NaBH(OAc)3.
Dialkylation (Tertiary Amine) High local concentration of aldehyde.Add the aldehyde slowly (dropwise) to the amine solution.
Step 3: Hydrolysis
  • Reagents: LiOH (THF/Water) or NaOH (MeOH/Water).

  • Yield Tip: Do not acidify below pH 3.0 during workup (see Part 4).

Part 3: Direct Reductive Amination (Troubleshooting)

If you must use the direct route (reacting PABA directly with 3-phenylpropanal), you will encounter solubility and workup issues.

Q: My PABA starting material won't dissolve in DCE or DCM.

  • A: PABA has poor solubility in non-polar solvents.

    • Fix: Use THF or a THF/MeOH mixture. Note that Sodium Triacetoxyborohydride (STAB) reacts slowly with MeOH, so it is acceptable if the reaction is run at room temperature for <4 hours.

    • Alternative: Use Titanium(IV) isopropoxide (

      
      ) as a Lewis acid/scavenger in neat conditions, followed by 
      
      
      
      in EtOH [2]. This forces the imine formation even with poor solubility.

Q: The reaction turned black/tarry.

  • A: Oxidation of the aniline.

    • Fix: Degas solvents with Nitrogen/Argon. Anilines are sensitive to oxidation, especially in the presence of aldehydes and metal salts.

Part 4: Purification & Isolation (The "Yield Killer")

This is where 80% of yield is lost. The product is an amino-acid (amphoteric).

The Isoelectric Point (pI) Strategy The product exists in three states depending on pH:

  • pH < 2.5: Cationic (

    
    -R-COOH). Soluble in water.
    
  • pH > 5.0: Anionic (

    
    -R-
    
    
    
    ). Soluble in water.
  • pH ~ 3.5 - 4.0: Neutral Zwitterion (

    
    -R-
    
    
    
    ). Least Soluble.

Workup_Flow step1 Reaction Mixture (pH ~5-6) step2 Quench with Sat. NaHCO3 step1->step2 step3 Wash with EtOAc (Remove impurities) step2->step3 step4 Aqueous Layer (Contains Product) step3->step4 Product is in Water (as Salt) step5 Adjust pH to 3.8 (Use 1M HCl) step4->step5 step6 Precipitate Forms (Filter) step5->step6

Figure 2: Isoelectric precipitation workflow. Attempting to extract the product into organic solvent often fails due to its zwitterionic nature.

Q: I tried extracting with EtOAc but the yield is near zero.

  • A: You likely extracted at the wrong pH.

    • The Fix: Do not extract. Use the precipitation method (Figure 2).

    • If you MUST extract: Adjust pH to ~3.5-4.0 (isoelectric point) and use a polar organic solvent like n-Butanol or 2-MeTHF . Standard EtOAc/Hexanes will not pull the zwitterion out of water effectively.

Part 5: Alternative Routes (FAQs)

Q: Can I use 1-bromo-3-phenylpropane and a base (Alkylation)?

  • A: Not recommended.

    • Reason: Direct alkylation of anilines with alkyl halides is difficult to stop at the mono-substitution stage. You will get a mixture of starting material, mono-alkylated product, and di-alkylated (tertiary amine) side products. Separating these requires difficult chromatography.

    • Exception: If you use the Ester Route and strictly control stoichiometry (0.9 equiv alkyl halide), you might succeed, but Reductive Amination is chemically superior for secondary amines [3].

Q: Why use Sodium Triacetoxyborohydride (STAB) instead of NaCNBH3?

  • A:

    • Safety: No toxic cyanide byproducts.

    • Selectivity: STAB reduces imines much faster than it reduces aldehydes. This prevents the formation of the 3-phenylpropanol impurity [1].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Purification of 4-[(3-Phenylpropyl)amino]benzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Purification of 4-[(3-Phenylpropyl)amino]benzoic acid

Technical Support Center: Purification Protocols

Molecule: 4-[(3-Phenylpropyl)amino]benzoic acid Chemical Class: N-alkylated p-aminobenzoic acid derivative Application: Pharmaceutical Intermediate / Chemical Probe

Executive Summary & Molecule Profile

This guide addresses the purification of 4-[(3-Phenylpropyl)amino]benzoic acid , a secondary amine derivative of p-aminobenzoic acid (PABA). Due to its amphoteric nature (containing both a carboxylic acid and a secondary amine) and the lipophilic phenylpropyl chain, this molecule presents specific purification challenges, notably "oiling out" and oxidation.

Key Physicochemical Considerations:

  • Amphoteric Character: Soluble in aqueous base (as the carboxylate) and aqueous mineral acid (as the ammonium salt), but least soluble at its isoelectric point (typically pH 4–6).

  • Lipophilicity: The 3-phenylpropyl tail significantly increases solubility in organic solvents (Ethanol, Ethyl Acetate) compared to the parent PABA.

  • Oxidation Sensitivity: The electron-rich aniline nitrogen is prone to air oxidation, leading to colored impurities (yellow/brown).

Standard Purification Workflow

The most robust purification strategy combines Acid-Base Precipitation (to remove non-acidic organic impurities) followed by Recrystallization (to remove structural analogs and salts).

Phase 1: Acid-Base Workup (Pre-Purification)

Before recrystallization, ensure the crude material is free of neutral organic side products (e.g., unreacted alkyl halides, dialkylated byproducts).

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL/g). Stir until fully dissolved (pH > 10).

  • Extraction: Wash the aqueous layer twice with Ethyl Acetate or Dichloromethane (DCM) to remove non-acidic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1M HCl to pH ~4–5. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2]

Phase 2: Recrystallization Protocol

Target Purity: >98% (HPLC)

ParameterRecommendationMechanism
Primary Solvent Ethanol (95% or Absolute) Solubilizes the lipophilic tail and aromatic core.
Anti-Solvent Water Reduces solubility of the polar carboxyl group, inducing crystallization.
Alternative Solvent Ethyl Acetate / HexanesUse if the compound is too soluble in Ethanol.
Temperature Reflux to 0 °CMaximizes yield via temperature coefficient.

Step-by-Step Procedure:

  • Dissolution: Place the pre-purified solid in a flask equipped with a reflux condenser. Add Ethanol (approx. 5–7 mL/g). Heat to reflux.[2][3]

  • Saturation: If not fully dissolved, add more Ethanol in small portions until a clear solution is obtained.

    • Technical Tip: If the solution is colored, cool slightly, add Activated Carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add hot Water dropwise until a faint turbidity persists. Add a few drops of Ethanol to clear it.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Critical: Do not shock-cool; this causes oiling out.

  • Finishing: Cool in an ice bath (0–4 °C) for 1 hour. Filter the crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting Center (Q&A)

Q1: My product separates as an oil (oiling out) instead of crystals. How do I fix this? Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/cooled too fast. Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture back to reflux.

  • Adjust Solvent: Add a small amount of the good solvent (Ethanol) to lower the saturation slightly.

  • Seed: Cool the solution until it is just above the oiling temperature, then add a "seed crystal" of pure product.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath to cool very slowly. This favors crystal lattice formation over amorphous oil separation.

Q2: The crystals are off-white or yellow/brown. Is this acceptable? Diagnosis: This indicates oxidation of the aniline nitrogen (formation of azo or nitroso species) or trapped mother liquor. Corrective Action:

  • Prevention: Perform the recrystallization under an inert atmosphere (Nitrogen or Argon).

  • Remediation: Use Activated Carbon (Charcoal) during the hot dissolution step. Ensure the charcoal is filtered off completely while the solution is still hot to prevent readsorption.

  • Additives: In extreme cases, adding a trace of sodium metabisulfite to the aqueous anti-solvent can prevent oxidation during crystallization.

Q3: My yield is very low (<50%). Where is my product? Diagnosis: The compound is likely too soluble in the chosen solvent system, or the pH is not optimal. Corrective Action:

  • Mother Liquor Check: Analyze the filtrate (mother liquor) by TLC/HPLC. If the product is there, concentrate the filtrate and repeat the crystallization (second crop).[4]

  • pH Adjustment: Ensure the final slurry is near the isoelectric point (pH ~4–5). If the solution is too acidic or basic, the amphoteric molecule remains soluble as a salt.

  • Anti-Solvent: Increase the ratio of Water (anti-solvent) in the final cooling stage.

Q4: I see a "double spot" on TLC after recrystallization. Is it impure? Diagnosis: This might not be an impurity.[5]

  • Possibility A: It could be the ester impurity if you used an alcohol solvent with an acid catalyst (unlikely in neutral recrystallization but possible).

  • Possibility B: It could be "streaking" due to the acidic proton. Add a drop of Acetic Acid to your TLC eluent to sharpen the spot.

  • Verification: Run an HPLC or NMR. If the impurity signals integrate to <1%, the product is pure.

Visual Workflow (Decision Tree)

PurificationWorkflow Start Crude 4-[(3-Phenylpropyl)amino]benzoic acid AcidBase Acid-Base Workup (Dissolve in NaOH, Wash w/ EtOAc, Precipitate w/ HCl) Start->AcidBase Remove non-acidic impurities Recryst Recrystallization (Ethanol / Water) AcidBase->Recryst Solid Isolated Check Check Purity (HPLC/TLC) Recryst->Check Oil Issue: Oiling Out Recryst->Oil Phase Separation Color Issue: Colored Impurities Recryst->Color Yellow/Brown Solution Check->Recryst Purity <98% (Repeat) Success Pure Product (Dry & Store) Check->Success Purity >98% FixOil Re-heat, add Ethanol, Seed, Cool Slowly Oil->FixOil FixOil->Recryst FixColor Activated Carbon Treatment (Hot Filtration) Color->FixColor FixColor->Recryst

Caption: Decision tree for the purification of N-alkylated aminobenzoic acids, addressing common failure modes like oiling out and color formation.

Analytical Specifications

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH/H2O + 0.1% Formic Acid)> 98.0% Area
Identity 1H-NMR (DMSO-d6)Consistent with structure; no solvent peaks.
Melting Point Capillary MethodDistinct sharp range (Determine experimentally, likely 140–180 °C range depending on polymorph).
Residual Solvent GC-Headspace< 5000 ppm (Ethanol)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "Purification of N-Acryloyl-p-aminobenzoic Acid - Recrystallization Protocol." Link (Accessed via Search 1.1; adapts protocols for N-substituted PABA derivatives).

  • Svärd, M., et al. "Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid."[6] CrystEngComm, 2013. Link (Provides solubility data and solvent effects for the parent PABA scaffold).

  • PubChem Compound Summary. "Benzoic acid, 4-amino-."[7] National Center for Biotechnology Information. Link (Source for physicochemical properties of the parent structure).

Sources

Minimizing side reactions in PABA N-alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing PABA N-Alkylation

Introduction: The Selectivity Challenge

N-alkylation of p-aminobenzoic acid (PABA) is a deceptive transformation. While theoretically simple, the presence of two nucleophilic sites (the amine nitrogen and the carboxylate oxygen) and the risk of "runaway" poly-alkylation create a matrix of potential side reactions.

This guide addresses the three critical failure modes in this synthesis:

  • Over-Alkylation: Formation of tertiary amines and quaternary ammonium salts.[1]

  • O-Alkylation: Unwanted esterification of the carboxylate group.

  • Self-Condensation: Polymerization risks during activation.

Module 1: Controlling Degree of Alkylation (Mono vs. Poly)

The Problem: In direct alkylation using alkyl halides (e.g., R-X), the product (secondary amine) is often more nucleophilic than the starting material (primary amine).[1][2] This leads to a kinetic cascade where the mono-alkylated product competes for the alkylating agent, resulting in N,N-dialkylated impurities.

The Solution: Reductive Amination (The "Gold Standard") To guarantee mono-alkylation, abandon direct substitution in favor of reductive amination. This pathway proceeds via a Schiff base (imine) intermediate, which stops chemically at the mono-alkyl stage before reduction.

Technical Q&A

Q: Why is my direct alkylation with ethyl bromide yielding 30% dialkylated product? A: This is intrinsic to the kinetics of


 reactions on anilines. The electron-donating alkyl group you just added increases the electron density on the nitrogen, making the secondary amine product (

) react faster than the starting PABA (

).
  • Correction: Switch to Reductive Amination . React PABA with the corresponding aldehyde (e.g., acetaldehyde for ethylation) to form an imine, then reduce.

  • Alternative: If you must use direct alkylation, use a significant excess of PABA (3–5 equivalents) to statistically favor the attack of the alkyl halide on the primary amine, then recycle the unreacted PABA.

Q: Which reducing agent offers the best chemoselectivity? A: Sodium Triacetoxyborohydride (STAB) is superior to Sodium Borohydride (


).
  • Mechanism:[2][3][4][5][6] STAB is milder and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It also avoids reducing the carboxylic acid group of PABA, which can occur with stronger reductants like

    
    .
    

Module 2: Regioselectivity (N- vs. O-Alkylation)

The Problem: PABA contains a carboxylate group (


) and an aniline group (

). In basic conditions, the carboxylate is deprotonated (

). While nitrogen is generally more nucleophilic towards carbon, the negatively charged oxygen can compete, especially with "hard" electrophiles, leading to ester impurities.

The Solution: Hard/Soft Acid-Base (HSAB) Matching

  • Soft Nucleophile: The neutral aniline nitrogen (

    
    ).
    
  • Hard Nucleophile: The carboxylate anion (

    
    ).
    
Technical Q&A

Q: I am seeing significant ester formation (O-alkylation). How do I stop this? A: You are likely using a "hard" electrophile or a solvent that exposes the carboxylate.

  • Leaving Group Selection: Switch from alkyl sulfonates (OTs, OMs) or chlorides (Hard electrophiles) to Alkyl Iodides (Soft electrophiles). The soft iodide prefers the soft nitrogen.

  • Solvent Effects: Avoid highly polar aprotic solvents (like HMPA) if possible, as they strip cations away from the carboxylate, leaving "naked" oxygen anions that are highly reactive.

Q: Should I protect the carboxylic acid? A: If high purity is required and O-alkylation persists >5%, Transient Protection is recommended.

  • Strategy: Convert PABA to its methyl ester (Benzocaine) first. Perform the N-alkylation (which is now the only nucleophile). Hydrolyze the ester back to the acid using mild aqueous base (

    
    ).
    

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the decision logic for optimizing the reaction.

PABA_Alkylation_Pathways PABA PABA (Starting Material) Aldehyde Aldehyde + Reducing Agent (Reductive Amination) PABA->Aldehyde Preferred Route AlkylHalide Alkyl Halide + Base (Direct Alkylation) PABA->AlkylHalide Legacy Route Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Dehydration (-H2O) MonoAlkyl Target: N-Monoalkyl PABA AlkylHalide->MonoAlkyl SN2 (Soft Electrophile) OAlkyl Impurity: O-Alkyl PABA (Ester Formation) AlkylHalide->OAlkyl SN2 (Hard Electrophile/Base) Imine->MonoAlkyl Reduction (STAB/NaBH4) DiAlkyl Impurity: N,N-Dialkyl PABA (Over-Alkylation) MonoAlkyl->DiAlkyl Reaction with Excess R-X (Kinetic Cascade)

Caption: Pathway analysis distinguishing the high-selectivity reductive amination route (Green) from the risk-prone direct alkylation route (Red).

Experimental Protocols

Method A: Reductive Amination (Recommended for Mono-Alkylation)

Best for: High selectivity, preventing over-alkylation.

  • Imine Formation:

    • Dissolve PABA (1.0 equiv) in Methanol or DCE (1,2-Dichloroethane).

    • Add the appropriate Aldehyde (1.1 equiv).

    • Optional: Add catalytic Acetic Acid (1%) to accelerate imine formation.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC for disappearance of PABA.

  • Reduction:

    • Cool to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Note: STAB is preferred over

      
       (toxic) and 
      
      
      
      (too reactive).
  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.[1]

    • The carboxylic acid may require pH adjustment (acidify to pH 4-5) to precipitate or extract effectively depending on the lipophilicity of the alkyl group.

Method B: Direct Alkylation (Optimization for Cost)

Best for: Simple alkyl groups (Methyl/Ethyl) where reagents are cheap and separation is easy.

  • Setup:

    • Dissolve PABA (1.0 equiv) in DMF (Dimethylformamide).

    • Add Base:

      
       (1.1 equiv). Avoid stronger bases like NaH which will fully deprotonate the amide eventually.
      
  • Addition:

    • Add Alkyl Iodide (1.0 equiv) dropwise over 1 hour.

    • Critical: Do NOT add excess alkyl halide.[7]

    • Maintain temperature at 0°C–RT. Heating promotes over-alkylation.

  • Purification:

    • This method inevitably yields a mixture: ~70% Mono, ~10% Di, ~20% Unreacted.

    • Purify via recrystallization (exploiting the zwitterionic nature) or column chromatography.

Summary of Key Optimization Parameters

ParameterRecommendationScientific Rationale
Methodology Reductive Amination Bypasses the nucleophilicity competition; imine formation is self-limiting to mono-substitution.
Electrophile Alkyl Iodide (if direct)"Soft" electrophile matches "Soft" nitrogen center (HSAB theory), minimizing O-alkylation.
Reducing Agent NaBH(OAc)3 Mild enough to not reduce the carboxylic acid; selective for imines over aldehydes.
Stoichiometry 1:1 (Direct) Excess alkylating agent guarantees dialkylation.
Base K2CO3 / NaHCO3 Mild bases neutralize the acid without generating highly reactive "naked" anions.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron. Link

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[9] Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Preventing Over-alkylation in Amine Synthesis." BenchChem Knowledge Base. Link

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."[1] Link

Sources

Technical Support Center: HPLC Troubleshooting for Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting checklists. Chromatography is a science of physical chemistry and thermodynamics; to fix a separation issue, we must first understand the molecular causality driving it.

Benzoic acid derivatives (such as salicylic acid, aminobenzoic acids, and toluic acids) present unique chromatographic challenges due to their polar, ionizable carboxylic acid groups and their tendency to participate in secondary interactions. This guide provides field-proven, self-validating workflows to conquer peak tailing, retention drift, and isomer co-elution.

Visual Diagnostic Workflows

Before adjusting any instrument parameters, it is critical to isolate the root cause of your chromatographic failure. Use the logical frameworks below to diagnose your system.

PeakTailing Start Peak Tailing Observed (Asymmetry > 1.5) CheckNeutral Inject Neutral Compound (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does the neutral compound tail? CheckNeutral->IsNeutralTailing PhysicalProblem Physical Issue: Void volume, bad fittings, or blocked frit IsNeutralTailing->PhysicalProblem Yes ChemicalProblem Chemical Issue: Secondary Silanol Interactions IsNeutralTailing->ChemicalProblem No FixPhysical Replace fittings/frits, Reverse flush column PhysicalProblem->FixPhysical AdjustPH Lower Mobile Phase pH (pH 2.0 - 2.5) ChemicalProblem->AdjustPH ChangeColumn Use End-capped or Polar-Embedded C18 ChemicalProblem->ChangeColumn

Diagnostic workflow for isolating physical vs. chemical peak tailing.

pHEffect Analyte Benzoic Acid Derivative (pKa ~ 4.2) LowPH Mobile Phase pH < 2.5 (pH < pKa - 2) Analyte->LowPH HighPH Mobile Phase pH > 6.2 (pH > pKa + 2) Analyte->HighPH StateLow Fully Protonated (Neutral State) LowPH->StateLow StateHigh Fully Deprotonated (Anionic State) HighPH->StateHigh ResultLow High Hydrophobic Retention Sharp Peaks StateLow->ResultLow ResultHigh Poor Retention (Elutes in Void) Peak Distortion StateHigh->ResultHigh

Effect of mobile phase pH on the ionization and retention of benzoic acids.

Deep-Dive Troubleshooting FAQs

Q1: Why do my benzoic acid peaks exhibit severe tailing on a standard C18 column, and how do I fix it?

The Causality: Peak tailing occurs when an analyte experiences more than one retention mechanism simultaneously[1]. While basic compounds suffer from electrostatic attraction to deprotonated silanols, acidic compounds like benzoic acids tail due to hydrogen-bonding interactions between their active carboxylic hydrogens and free, highly acidic silanol groups (-Si-OH) on the silica surface[1][2]. The Solution:

  • Chemical Isolation: Inject a purely neutral, non-hydrogen-bonding compound (like toluene). If the neutral compound tails, your issue is physical (e.g., a void at the head of the column or bad plumbing). If the neutral compound is perfectly symmetrical but your benzoic acid tails, the issue is chemical[2].

  • Ion Suppression: Lower the mobile phase pH to 2.0–2.5. This fully protonates the residual silanols, neutralizing their activity and shutting down the secondary hydrogen-bonding mechanism[3][4].

Q2: My retention times for benzoic acid derivatives are drifting, or the analytes elute almost immediately in the void volume. What is happening?

The Causality: Benzoic acid derivatives typically have pKa values ranging from 3.5 to 4.5. If your mobile phase pH is unbuffered or hovers near the analyte's pKa, the compound exists in a dynamic, unpredictable equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic/ionic) states[5]. The deprotonated benzoate anion has a drastically reduced affinity for the nonpolar C18 stationary phase, causing it to elute rapidly[6]. The Solution: You must force the analyte into a single state. Buffer the aqueous portion of your mobile phase at least 1.5 to 2.0 pH units below the pKa of your most acidic derivative[5]. This ensures the compound remains >99% in its neutral, protonated form, maximizing hydrophobic retention and stabilizing run-to-run reproducibility[7].

Q3: I am trying to separate positional isomers (e.g., ortho-, meta-, and para-nitrobenzoic acid), but they co-elute. How can I achieve baseline resolution?

The Causality: Positional isomers possess identical molecular weights and nearly identical hydrophobicities. A standard binary gradient of Acetonitrile/Water on a C18 column relies almost entirely on hydrophobic partitioning, which is insufficient to distinguish the minute steric and electronic differences between ortho, meta, and para positions[8]. The Solution: You must alter the solvation shell or utilize mixed-mode stationary phases.

  • Alternative Eluents: Switching from a standard binary system to a highly controlled ternary system (e.g., 2-propanol/water/acetic acid) alters the hydrogen-bonding network in the mobile phase, selectively shifting the partitioning coefficients of the isomers to achieve baseline resolution[9].

  • Mixed-Mode Columns: Utilize a column with embedded ionizable groups (e.g., Primesep 100). This leverages both hydrophobic and cation-exchange mechanisms, exploiting the slight pKa differences between the isomers[8].

Validated Experimental Protocols

A robust analytical method must be self-validating. The following protocols include built-in system suitability checks to guarantee scientific integrity before you inject valuable samples.

Protocol A: Preparation of pH-Suppressed Mobile Phase for Acidic Analytes

Objective: Eliminate silanol interactions and maximize hydrophobic retention of benzoic acids.

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask.

  • Acidification: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) or 1.0 mL of Formic Acid to the water. (Note: TFA provides stronger ion-pairing and lower pH, ideal for severe tailing, but suppresses MS signals. Use Formic acid if coupling to MS).

  • pH Verification: Use a calibrated pH meter to verify the aqueous phase is between pH 2.0 and 2.5[3][5]. Crucial causality step: Always measure pH before adding organic modifiers, as organic solvents distort pH electrode readings[5].

  • Organic Phase: Use 100% HPLC-grade Acetonitrile or Methanol.

  • System Suitability Check (Self-Validation): Inject a standard of your benzoic acid derivative. Calculate the Asymmetry factor (

    
    ).
    
    • Validation Criteria: If

      
       is between 0.9 and 1.2, the silanol suppression is successful. If 
      
      
      
      , verify column end-capping integrity or lower pH further.
Protocol B: Isocratic Separation of Nitrobenzoic Acid Isomers

Objective: Baseline resolution of ortho-, meta-, and para-nitrobenzoic acid using a ternary mobile phase[9].

  • Mobile Phase Formulation: Prepare a ternary mixture of 2-propanol, water, and acetic acid in a volumetric ratio of 20:80:0.4 (v/v/v).

  • Degassing: Sonicate and vacuum-filter the mixture through a 0.45 µm PTFE membrane.

  • Chromatographic Conditions:

    • Column: Standard end-capped C18 bonded column (150 mm × 4.6 mm I.D., 5 µm).

    • Flow Rate: 1.2 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • System Suitability Check (Self-Validation): Inject a mixed standard containing 10 µg/mL of all three isomers. Calculate the Resolution (

    
    ) between the closest eluting pair (typically meta and para).
    
    • Validation Criteria: The method is validated for use only if

      
       (baseline resolution)[9].
      

Quantitative Data Summary

The following table summarizes the thermodynamic and chromatographic behavior of benzoic acid derivatives under various conditions, providing a quick-reference guide for method optimization.

AnalyteApprox. pKaMobile Phase ConditionDominant Molecular StateChromatographic BehaviorReference
Benzoic Acid4.2pH 2.1 (Aqueous)>99% Protonated (Neutral)High retention, sharp symmetrical peaks (

~1.0).
[7]
Benzoic Acid4.2pH 4.2 (Aqueous)50% Protonated / 50% AnionicSplit peaks, severe broadening, unpredictable retention.[7]
Benzoic Acid4.2pH 6.1+ (Aqueous)>99% Deprotonated (Anionic)Elutes near void volume, poor hydrophobic retention.[5][6][7]
Basic Amines~9.0pH 7.0 (Silica C18)Protonated (Cationic)Severe tailing (

> 2.0) due to ionized silanols (-Si-O⁻).
[4]
Nitrobenzoic Isomers~3.42-Propanol/Water/Acetic Acid (20:80:0.4)Protonated (Neutral)Baseline resolution of o-, m-, and p- isomers (

).
[9]

References

  • Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives, Benchchem. 3

  • HPLC Peak Tailing, Axion Labs. 2

  • Control pH During Method Development for Better Chromatography, Agilent Technologies. 5

  • Retention time shift of benzoic acid with changing mobile phase pH, ResearchGate. 7

  • Peak Tailing in HPLC, Element Lab Solutions. 4

  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol, Columbia University. 6

  • How to Reduce Peak Tailing in HPLC?, Phenomenex. 1

  • HPLC Separation of Isomers of Aminobenzoic Acid, SIELC Technologies. 8

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent, DOI / Elsevier. 9

Sources

Technical Support Center: Troubleshooting 4-Aminobenzoic Acid (PABA) Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are dealing with the separation and purification of reaction mixtures containing unreacted 4-aminobenzoic acid (PABA).

Because PABA possesses both a basic primary amine and an acidic carboxylic acid, it is an amphoteric molecule. This dual reactivity often leads to frustrating emulsions, poor partitioning during standard workups, and co-elution during chromatography. This guide provides field-proven, mechanistically grounded solutions to isolate your target compounds efficiently.

Diagnostic Workflow: Selecting a Removal Strategy

Before attempting to remove PABA, you must evaluate the physicochemical properties of your target product. The decision matrix below outlines the optimal purification pathways based on your product's ionizability and matrix.

PABA_Workflow Mix Reaction Mixture with unreacted PABA Prop Target Product Characteristics? Mix->Prop Neutral Neutral / Non-ionizable Prop->Neutral Amphoteric Amphoteric / Co-ionizable Prop->Amphoteric LLE Acid/Base Extraction Wash at pH <1 or pH >7 Neutral->LLE Phase Separation Precip Isoelectric Precipitation Adjust to pH 3.6 Amphoteric->Precip Aqueous Matrix Resin Solid-Phase Scavenging Isocyanate / Basic Resin Amphoteric->Resin Organic Matrix

Decision matrix for selecting a 4-aminobenzoic acid (PABA) removal strategy.

Frequently Asked Questions & Troubleshooting

Q1: I am performing a liquid-liquid extraction, but PABA keeps partitioning into my organic layer. How do I force it into the aqueous phase?

  • Causality: PABA is amphoteric, with an anilinium ion

    
     of ~2.38 and a carboxylic acid 
    
    
    
    of ~4.85[1]. At a neutral pH, it exists largely as a zwitterion or an uncharged species, which significantly increases its solubility in organic solvents. To force it into the aqueous layer, you must fully ionize the molecule.
  • Solution: If your target product is neutral, wash the organic layer with either a strong acid (e.g., 1M HCl,

    
    ) to fully protonate the aniline group, or a strong base (e.g., 1M NaOH or saturated 
    
    
    
    ,
    
    
    ) to fully deprotonate the carboxylic acid[2][3]. This will render PABA highly water-soluble and easily separable.

Q2: My target molecule is also ionizable and co-extracts with PABA during acid/base washes. What is the alternative?

  • Causality: When both the target molecule and the impurity ionize under the same conditions, liquid-liquid extraction fails because both partition into the aqueous phase simultaneously.

  • Solution: Utilize isoelectric precipitation. PABA has an isoelectric point (pI) of approximately 3.6 (the average of its two

    
     values)[1][2]. At this specific pH, PABA's net charge is zero, which minimizes its hydration energy and drastically reduces its aqueous solubility. If your target product remains soluble at pH 3.6, you can selectively crash PABA out of the aqueous solution[2][4].
    

Q3: I need to remove trace PABA from an organic reaction mixture without an aqueous workup to prevent product degradation. Which scavenger resin should I use?

  • Causality: Aqueous workups can hydrolyze water-sensitive products (e.g., activated esters, imines). In these cases, physical removal via solid-phase chemistry is required.

  • Solution: Employ a solid-phase scavenger resin. An isocyanate-functionalized polystyrene resin will covalently react with the primary nucleophilic amine of PABA to form a stable urea linkage, tethering the impurity to the solid support[5]. Once bound, the PABA-resin complex can be simply filtered away, leaving your product in the organic filtrate.

Quantitative Data: PABA Physicochemical & Extraction Profile

The following table summarizes the ionization state of PABA across different pH ranges to help you predict its partitioning behavior during purification.

pH RangeDominant PABA SpeciesAqueous SolubilityOrganic PartitioningRecommended Action
pH < 1.0 Cationic (Anilinium)HighVery LowAcidic aqueous wash to extract PABA
pH 3.5 – 4.0 Zwitterionic / NeutralLowest (Isoelectric point)ModerateIsoelectric precipitation of PABA
pH > 7.0 Anionic (Carboxylate)HighVery LowBasic aqueous wash to extract PABA

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the pH or utilizing specific functional group reactivity, you ensure the causality of the separation.

Protocol A: Isoelectric Precipitation of PABA

Use this method when your target product is highly water-soluble at pH 3.6.

  • Dissolution: Suspend the crude reaction mixture containing PABA in a minimal volume of deionized water. Add 1M NaOH dropwise with stirring until the mixture is fully dissolved and the pH is > 10[2].

  • Titration: While stirring vigorously, begin adding 1M HCl dropwise to the solution. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: Continue the acid addition until the pH reaches exactly 3.6 (the isoelectric point of PABA). A white/gray crystalline precipitate of PABA will begin to form[2][4].

  • Equilibration: Allow the suspension to stir at 4 °C for 1 hour to maximize the thermodynamic precipitation yield.

  • Filtration: Filter the suspension through a sintered glass funnel. The filtrate contains your water-soluble target product, while the filter cake contains the unreacted PABA.

Protocol B: Solid-Phase Scavenging using Isocyanate Resin

Use this method for water-sensitive products or when avoiding aqueous workups.

  • Preparation: Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic organic solvent (e.g., dichloromethane, tetrahydrofuran, or NMP).

  • Resin Addition: Add 3 to 4 molar equivalents of isocyanate-functionalized polystyrene scavenger resin relative to the estimated residual PABA concentration.

  • Incubation: Agitate the suspension gently at room temperature for 2 to 4 hours. The isocyanate groups will covalently bind the primary amine of PABA, forming a resin-bound urea derivative[5].

  • Filtration: Filter the mixture through a fritted syringe or standard filter paper to remove the PABA-bound resin.

  • Washing & Concentration: Wash the resin cake with 2 column volumes of the reaction solvent to ensure all target product is eluted. Combine the filtrates and concentrate under reduced pressure to isolate the PABA-free product.

References

  • US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
  • 3. Extraction - Web Pages (umkc.edu) [Link]

  • Revealing the Roles of Desolvation and Molecular Self-Assembly in Crystal Nucleation from Solution: Benzoic and p-Aminobenzoic Acids | Request PDF - ResearchGate [Link]

  • The application of flow microreactors to the preparation of a family of casein kinase I inhibitors - Baxendale Group [Link]

  • Preparation and Evaluation of Bipyridyl-Tagged Reagents and Scavengers. | Request PDF - ResearchGate [Link]

Sources

Technical Support Center: Optimizing pH for Extraction of 4-[(3-Phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pH Optimization & Extraction Protocol Molecule: 4-[(3-Phenylpropyl)amino]benzoic acid (N-alkylated PABA derivative) Target Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Executive Summary & Core Logic

The extraction of 4-[(3-Phenylpropyl)amino]benzoic acid presents a classic challenge in organic process chemistry: isolating an amphoteric molecule. Because this compound contains both a basic secondary amine and an acidic carboxylic acid, its solubility and partitioning behavior are strictly controlled by pH.

To maximize recovery into an organic solvent (Liquid-Liquid Extraction, LLE) or to induce precipitation for filtration, you must target the Isoelectric Point (pI) .

The Physicochemical Reality
  • Functional Groups:

    • Carboxylic Acid (-COOH):

      
       (Similar to PABA).
      
    • Secondary Amine (-NH-R):

      
       (Conjugate acid).
      
  • The "Trap":

    • pH < 2.0: Molecule is Cationic (Protonated amine, Protonated acid). High water solubility.

    • pH > 6.0: Molecule is Anionic (Neutral amine, Deprotonated acid). High water solubility.

    • pH 3.5 – 4.5: Molecule is Zwitterionic/Neutral . Minimum water solubility; Maximum organic partitioning.

Interactive Troubleshooting Guide

Issue 1: "I have low recovery in my organic phase (Ethyl Acetate/DCM)."

Diagnosis: You are likely extracting at a pH where the molecule is charged.

  • Check pH: Is your aqueous phase pH < 3 or > 5?

    • If pH is 1-2: The amine is protonated (

      
      ). The molecule stays in the water.
      
    • If pH is 7-9: The acid is deprotonated (

      
      ). The molecule stays in the water.
      
  • Solution: Adjust the aqueous layer to pH 4.0 – 4.2 before adding the organic solvent. This neutralizes the net charge, driving the equilibrium toward the organic phase.

Issue 2: "The product precipitated during extraction and formed a rag layer."

Diagnosis: Isoelectric precipitation.

  • Cause: At pH 4.0, the molecule reaches its minimum solubility in water. If the concentration exceeds the solubility limit and the organic solvent volume is insufficient (or the partition coefficient isn't high enough), the solid crashes out at the interface.

  • Solution:

    • Increase Organic Volume: Add more Ethyl Acetate to dissolve the precipitate.

    • Filter Instead: If the precipitate is pure, this is a feature, not a bug. Filter the solid directly from the aqueous phase (no organic solvent needed) to isolate the product.

Issue 3: "I see an emulsion that won't separate."

Diagnosis: Zwitterionic surfactant effect.

  • Cause: At the isoelectric point, amphoteric molecules can act as surfactants, stabilizing emulsions.

  • Solution:

    • Add Brine: Increase ionic strength with saturated NaCl to disrupt the emulsion.

    • Filter: Pass the biphasic mixture through a Celite pad to break the emulsion physically.

Step-by-Step Optimization Protocol

Phase 1: Preparation & pH Adjustment
  • Starting Material: Dissolve the crude mixture in water.

    • If solid:[1] Add dilute HCl (1M) until pH is ~1.0 to fully dissolve the amine salt.

  • Titration to pI:

    • Place the beaker on a magnetic stirrer with a calibrated pH meter.

    • Slowly add 1M NaOH (or saturated

      
       for finer control near pH 4).
      
    • Target: Stop exactly at pH 4.0 – 4.2 .

    • Observation: The solution may become cloudy as the zwitterion forms.

Phase 2: Extraction (Liquid-Liquid)
  • Solvent Selection:

    • Recommended: Ethyl Acetate (EtOAc) . The polar nature of EtOAc helps solvate the zwitterionic/polar forms better than non-polar solvents.

    • Alternative: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Execution:

    • Add 1 volume of organic solvent for every 1 volume of aqueous phase.

    • Agitate vigorously for 5–10 minutes.

    • Allow layers to separate.

  • Verification: Spot the aqueous layer on TLC to ensure the product has moved to the organic layer.

Phase 3: Isolation
  • Separate the organic layer.

  • Wash with a small amount of pH 4.0 buffer (Citrate or Acetate) to remove inorganic salts without re-ionizing the product.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Technical Data & Visualization

Solubility Profile & Solvent Selection
SolventSuitabilityNotes
Water (pH 1) HighCationic form (

). Good for washing out non-basic impurities.
Water (pH 4) Low Isoelectric Point. Minimum solubility. Ideal for precipitation.
Water (pH 9) HighAnionic form (

). Good for washing out non-acidic impurities.
Ethyl Acetate High Best extraction solvent at pH 4. Solvates the neutral species well.
Hexane/Heptane Very LowToo non-polar. Will not extract this molecule effectively.
Pathway Visualization: pH-Dependent Species

ExtractionPathway Acidic pH < 2.0 Cationic Form (Water Soluble) Isoelectric pH 4.0 - 4.2 Zwitterion / Neutral (Organic Soluble / Precipitates) Acidic->Isoelectric Add Base (NaOH) Deprotonate COOH Basic pH > 6.0 Anionic Form (Water Soluble) Isoelectric->Basic Add Base (NaOH) Deprotonate NH2+ OrganicPhase Organic Phase (Ethyl Acetate) Isoelectric->OrganicPhase Partitioning (Extraction) Basic->Isoelectric Add Acid (HCl)

Caption: The "U-Shaped" solubility curve. Extraction is only efficient at the central Isoelectric Point (pH 4.0–4.2).

FAQ: Expert Insights

Q: Can I use Diethyl Ether for this extraction? A: It is not recommended. Diethyl ether is often too non-polar to effectively extract zwitterionic species, even at the isoelectric point. Ethyl Acetate or 2-MeTHF are superior due to their higher dielectric constants and hydrogen-bonding ability.

Q: Why does the pKa of the amine seem lower than typical alkyl amines? A: The amine is attached to a propyl group, but it is also a secondary aniline derivative (attached to the benzene ring). Anilines are significantly less basic (


) than aliphatic amines (

) due to resonance delocalization of the nitrogen lone pair into the ring. The propyl group increases basicity slightly, but the electron-withdrawing carboxyl group (para position) keeps the

relatively low, likely around 5.0–5.5 [1, 2].

Q: How do I calculate the exact Isoelectric Point (pI)? A: For an amphoteric molecule with two ionizable groups, the pI is the average of the two


 values:


Using PABA values as a baseline (

,

), the calculated pI is roughly 3.7 . However, experimental optimization usually finds the "sweet spot" slightly higher (pH 4.0–4.2) due to solvation effects [3].

References

  • PubChem. 4-Aminobenzoic acid (PABA) - Chemical Properties and pKa Data. National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend: Amines and Carboxylic Acids. Available at: [Link]

  • Svärd, M., et al. Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid.[2] ResearchGate. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4-[(3-Phenylpropyl)amino]benzoic acid

[1]

Current Status: Operational Subject: Technical Guide for CAS [N/A - Specific Derivative] / Structural Analog to NPPB Audience: Medicinal Chemists, Electrophysiologists, Formulation Scientists[1]

Executive Summary

You are likely working with 4-[(3-Phenylpropyl)amino]benzoic acid , a lipophilic derivative of p-aminobenzoic acid (PABA).[1] While structurally related to the chloride channel blocker NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), this specific congener lacks the nitro group, altering its electronic stability profile.[1]

The Critical Challenge: This molecule presents a "solubility-stability paradox."[1] To achieve aqueous solubility, you must ionize the carboxylic acid (pH > 6.5), but the electron-rich secondary aniline moiety makes the compound susceptible to oxidative degradation and photolysis in solution.

Module 1: Solubility & Preparation (The #1 User Issue)

Troubleshooting Guide: Why is my solution cloudy?

User Query: "I tried dissolving the powder directly in PBS (pH 7.4) or water, but I see floating particulates or a suspension. Why?"

Technical Diagnosis: The compound possesses a hydrophobic 3-phenylpropyl tail attached to the PABA core. While the carboxylic acid (pKa ~4.8) is ionized at pH 7.4, the lipophilicity of the tail (

1
Protocol: The "Dual-Solvent" Solubilization Strategy

Do not attempt direct aqueous dissolution for concentrations

1

Step-by-Step Methodology:

  • Primary Solubilization (Stock):

    • Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10 mM to 50 mM.

    • Observation: Solution should be clear and colorless to pale beige.

  • Secondary Dilution (Working Solution):

    • Prepare your aqueous buffer (PBS or HBSS). Crucial: Ensure buffer pH is

      
      .
      
    • Slowly add the DMSO stock to the buffer while vortexing.

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cellular toxicity, or up to 1% for cell-free assays.[1]
      
Decision Logic for Solubilization

SolubilityLogicStartStart: Solid PowderTargetTarget Conc?Start->TargetLow< 100 µMTarget->LowHigh> 100 µMTarget->HighDirectDirect Aqueous Buffer(pH > 8.0 required)Low->DirectDMSODissolve in 100% DMSOHigh->DMSOCheckCheck ClarityDirect->CheckDMSO->CheckClearProceed to AssayCheck->ClearClearCloudyPrecipitation/AggregationCheck->CloudyCloudyFixAdd Cyclodextrin(HP-β-CD) or SonicateCloudy->Fix

Figure 1: Decision matrix for solubilizing hydrophobic aminobenzoic acid derivatives.

Module 2: Chemical Stability (Oxidation & Photolysis)

FAQ: Why has my solution turned yellow/brown?

Technical Diagnosis: The color change indicates oxidative degradation of the secondary amine.

  • Mechanism: The nitrogen atom in the 4-position is electron-donating.[1] In the presence of dissolved oxygen and light, it undergoes radical formation, leading to quinone imine intermediates and eventual polymerization (similar to the "browning" of aniline or PABA).

  • Impact: These degradation products are often reactive electrophiles and can interfere with biological assays by covalently binding to protein thiols (false positives).

Stability Data Summary
ConditionStability EstimateObservationRecommendation
Solid State (-20°C) > 2 YearsWhite/Off-white powderStore in desiccator; protect from light.[1]
DMSO Stock (RT) ~1 MonthClearStore at -20°C to extend to 6 months.[1]
Aqueous (pH 7.4, Light) < 4 HoursYellowingPrepare immediately before use.
Aqueous (pH 7.4, Dark) ~24 HoursClearKeep covered with foil.[1]
Degradation Pathway Visualization

DegradationCompound4-[(3-Phenylpropyl)amino]benzoic acidRadicalN-Centered Radical(Reactive Intermediate)Compound->RadicalOxidation (-e-, -H+)QuinoneQuinone Imine(Yellow/Brown Color)Radical->QuinoneConjugationPolymerInsoluble Polymer(Precipitate)Quinone->PolymerPolymerizationLightUV Light / O2Light->Compound

Figure 2: Proposed oxidative degradation pathway of N-alkylated aminobenzoic acids.

Module 3: Experimental Best Practices

Prevention of Adsorption (The "Disappearing Compound" Effect)

Because of the phenylpropyl tail, this molecule is highly lipophilic.

  • Risk: It will adsorb to polypropylene (PP) and polystyrene (PS) surfaces, effectively lowering the concentration in your assay well.

  • Solution:

    • Use Glass or Low-Binding Plastics (e.g., PTFE-coated) for stock preparation.[1]

    • Include 0.01% BSA or Tween-20 in the assay buffer to act as a carrier, preventing loss to the plasticware.

pH Sensitivity
  • Acidic pH (< 5): The carboxyl group protonates (

    
    ), losing its charge. The molecule becomes neutral and highly insoluble. Result:  Massive precipitation.
    
  • Basic pH (> 8): The molecule is stable as a carboxylate anion.

  • Protocol: Always buffer your solution. Do not rely on water alone, as dissolved CO2 can lower pH to ~5.5, triggering precipitation.

Module 4: Analytical Verification (HPLC)

If you suspect degradation, run this rapid QC check.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. (The hydrophobic tail requires high organic content to elute).

  • Detection: UV at 280-290 nm (characteristic of the PABA core).[1]

  • Pass Criteria: Single peak > 98% area. New peaks appearing at lower retention times (more polar oxidation products) indicate degradation.

References

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer.
  • Cayman Chemical. (2024).[2] Product Information: 4-Aminobenzoic Acid.[1][2][3][4][5][6] Link (Baseline stability data for the PABA core).

  • PubChem. (2025). Compound Summary: 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB).[1] Link (Structural analog properties and solubility data).[1]

  • Wishart, D.S., et al. (2018). DrugBank: 4-Aminobenzoic acid.[1][5] Link (pKa and metabolic stability data).[1]

Overcoming steric hindrance in 4-amino group substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 4-Amino Group Substitution

Status: Operational Ticket Priority: High (Blocker in SAR generation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The installation of an amino group at the 4-position of nitrogen-containing heterocycles (pyridines, pyrimidines, quinazolines, quinolines) is a cornerstone reaction in medicinal chemistry (e.g., EGFR inhibitors, antimalarials).[1] However, steric hindrance—whether from ortho-substituents on the scaffold (C3/C5) or bulky nucleophiles—often stalls classical SNAr pathways.

This guide provides a tiered troubleshooting protocol, moving from optimized classical methods to advanced transition-metal catalysis.

Phase 1: Method Selection Strategy

Before modifying reaction parameters, verify you are using the correct mechanistic pathway for your specific steric profile.

MethodSelection start START: 4-Position Amination check_ewg Are there strong EWGs (NO2, CN, CF3) ortho/para? start->check_ewg check_steric Is the Amine or C3/C5 position sterically hindered? check_ewg->check_steric Yes metal_path Pathway B: Pd-Catalysis (Buchwald-Hartwig) check_ewg->metal_path No (Electron Rich Ring) snar_path Pathway A: Classical SNAr check_steric->snar_path Low Sterics check_steric->metal_path High Sterics + No EWG base_path Pathway C: Base-Mediated (LiHMDS/NaH) check_steric->base_path High Sterics + Acidic NH opt_snar opt_snar snar_path->opt_snar Optimize LG (F vs Cl) opt_ligand opt_ligand metal_path->opt_ligand Ligand Selection

Figure 1: Decision matrix for selecting the optimal amination strategy based on electronic and steric properties.

Phase 2: Troubleshooting The SNAr Pathway

The Issue: You are attempting a standard nucleophilic aromatic substitution, but the reaction is sluggish or stalled due to steric crowding at the 4-position.

Protocol A: The "Element Effect" Optimization

In sterically hindered SNAr reactions, the rate-determining step is the initial nucleophilic attack (formation of the Meisenheimer complex), not the loss of the leaving group. Therefore, electronegativity matters more than bond weakness.

  • Standard: 4-Chloroheterocycle.

  • Optimization: Switch to 4-Fluoroheterocycle .

  • Why: Fluorine is highly electronegative, lowering the LUMO energy of the C4 carbon and accelerating the nucleophilic attack. The C-F bond strength is irrelevant because breaking it is not the rate-limiting step [1][2].[2]

Protocol B: Acid-Catalyzed Activation

If the nucleophile is bulky, the ring must be made more electrophilic.

  • Reagent: Add 1.0–5.0 equiv of HCl (dioxane solution) or p-TsOH.

  • Mechanism: Protonation of the ring nitrogen (N1) pulls electron density, significantly activating the C4 position toward nucleophilic attack.

  • Solvent: 2-Propanol or n-Butanol (high boiling point alcohols).

Protocol C: Microwave Acceleration

Microwave irradiation is superior to conventional heating for hindered 4-amino substitutions, particularly for quinazolines [3].

Standard Operating Procedure (SOP):

  • Vessel: 10 mL Microwave vial (sealed).

  • Concentration: 0.5 M in 2-Propanol.

  • Settings: 120°C – 150°C, High Absorption (Normal).

  • Time: 10–30 minutes (vs. 12+ hours thermal).

Phase 3: Transition Metal Catalysis (Buchwald-Hartwig)

The Issue: SNAr failed because the substrate is electron-rich or the steric bulk is too high for direct attack.

The Solution: Palladium catalysis decouples nucleophilicity from sterics. The key is Ligand Selection .

Ligand Selection Table
Steric ChallengeRecommended LigandCatalyst PrecursorBase
Primary Amine (Bulky) BrettPhos Pd(OAc)₂ or Pd-G4NaOtBu / K₂CO₃
Secondary Amine (Linear) RuPhos RuPhos-Pd-G4NaOtBu / LiHMDS
Secondary Amine (Cyclic/Bulky) XPhos or tBuXPhos XPhos-Pd-G4NaOtBu
Anilines (Weak Nucleophile) tBuBrettPhos Pd₂dba₃K₃PO₄
Workflow Visualization: The Catalytic Cycle

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind HNR2 Deprot Deprotonation (Base) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle. Note: Bulky ligands (BrettPhos) facilitate the reductive elimination step which is often difficult in sterically crowded systems [4].

Phase 4: The "Nuclear Option" (LiHMDS-Mediated)

The Issue: The amine is too hindered for Pd-coordination, or the catalyst is being poisoned by heterocycles.

The Solution: Deprotonate the amine before it attacks.[3] Lithium Hexamethyldisilazide (LiHMDS) creates a "naked" amide anion, which is a potent nucleophile capable of overcoming significant steric barriers via an elimination-addition (Benzyne-like) or direct SNAr mechanism [5].

Protocol:

  • Setup: Flame-dried glassware, Ar/N₂ atmosphere (Strictly anhydrous).

  • Deprotonation: Dissolve Amine (1.2 equiv) in THF. Cool to 0°C. Add LiHMDS (1.3 equiv). Stir 15 min.

  • Addition: Add the heteroaryl chloride (1.0 equiv) dropwise.

  • Temperature: Allow to warm to RT. If no reaction, heat to 60°C.

Warning: This method is incompatible with base-sensitive functional groups (esters, nitriles).

Frequently Asked Questions (Troubleshooting)

Q: I am seeing significant de-halogenation (reduction) of my starting material instead of amination. Why? A: This is a classic symptom of "Beta-Hydride Elimination" from the amine.

  • Cause: The reductive elimination step is too slow due to sterics, allowing the Pd-Amine complex to decompose.

  • Fix: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos ) to accelerate reductive elimination. Alternatively, lower the reaction temperature and increase catalyst loading.

Q: My 4-chloropyridine is not reacting, even with Pd-catalysis. The catalyst turns black immediately. A: Pyridines can coordinate to Pd and shut down the cycle (catalyst poisoning).

  • Fix: Use Pd-G3 or G4 precatalysts (contain the ligand pre-bound). This prevents the formation of inactive Pd-pyridine complexes during the initial induction period.

Q: Can I use microwave irradiation for the Buchwald-Hartwig reaction? A: Yes, but be cautious. Palladium nanoparticles can form "hotspots" leading to rapid catalyst decomposition.

  • Recommendation: Use a maximum temperature of 100°C and limit time to 10 minutes. Ensure the solvent (e.g., Toluene/tBuOH) absorbs microwaves well or add a passive heating element (SiC vial).

References
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.

  • Rohrbach, S., et al. (2019). The Element Effect in Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.

  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Hein, J. E., et al. (2006). LiHMDS-Mediated Amination of Heteroaryl Chlorides. Organic Letters.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-[(3-Phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 4-[(3-Phenylpropyl)amino]benzoic Acid: A Comparative Guide to Analytical Platforms and Solvent Systems

As drug development pipelines increasingly rely on complex functionalized intermediates, the structural verification of molecules like 4-[(3-Phenylpropyl)amino]benzoic acid becomes a critical quality control checkpoint. This compound—a vital building block in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors[1] and novel folate pathway modulators[2]—presents a unique analytical challenge. It combines a highly polar, zwitterion-capable para-aminobenzoic acid (PABA) core with a lipophilic 3-phenylpropyl tail.

This guide objectively compares the performance of high-field 1H NMR against alternative analytical platforms and solvent systems, providing researchers with a self-validating methodology for absolute structural confirmation.

Part 1: Analytical Platform Comparison

When verifying the structural integrity of 4-[(3-Phenylpropyl)amino]benzoic acid, scientists typically evaluate three primary platforms. The choice of platform dictates the depth of structural information acquired.

Analytical PlatformAromatic ResolutionAliphatic ResolutionStructural ConfirmationBest Use Case for this Compound
High-Field 1H NMR (600 MHz) Excellent (Baseline resolution)Excellent (Distinct multiplets)Absolute (Regiochemistry confirmed)Gold Standard: Final API release and definitive structural proof.
Benchtop NMR (60 MHz) Poor (Heavy overlap)ModeratePartialIn-Process: Rapid reaction monitoring where absolute resolution is not critical.
LC-MS (ESI+) N/AN/AMass/Formula onlyImpurity Profiling: High sensitivity for trace impurities, but fails to differentiate positional isomers.

The Causality Behind the Data: Benchtop NMR (60 MHz) struggles with this specific molecule due to the severe spectral crowding in the aromatic region. The molecule possesses 9 aromatic protons (4 from the PABA core, 5 from the phenyl ring) that resonate between 6.5 and 7.7 ppm. At 60 MHz, these signals collapse into an indecipherable multiplet. High-field NMR (600 MHz) leverages higher magnetic field strength to increase chemical shift dispersion, cleanly separating the PABA doublets from the phenyl multiplets, allowing for precise


-coupling analysis[3]. While LC-MS provides rapid mass confirmation, it cannot definitively prove the regiochemistry of the secondary amine linkage without complex MS/MS library matching.

Part 2: Solvent System Optimization

The selection of the NMR solvent fundamentally alters the observed spectrum. For 4-[(3-Phenylpropyl)amino]benzoic acid, the solvent must balance the solubility of the lipophilic tail and the polar carboxylic acid, while managing the chemical exchange of labile protons.

Solvent SystemSolubilityExchangeable Protons (-NH, -COOH)Spectral Quality for this Compound
DMSO-

ExcellentVisible (Sharp to broad singlets)Optimal: Strong H-bonding slows proton exchange, revealing all structural features.
Methanol-

GoodInvisible (Deuterium exchange)Sub-optimal: Loss of critical -NH and -COOH signals, though aliphatic resolution is clean.
CDCl

PoorBroad/InvisibleNot Recommended: The polar PABA core induces aggregation and poor solubility.

The Causality Behind the Data: DMSO-


 is the superior choice. As a strong hydrogen-bond acceptor, DMSO outcompetes the intermolecular hydrogen bonding (dimerization) between the carboxylic acid groups of the solute[3]. This slows the chemical exchange rate of the -NH and -COOH protons on the NMR timescale, rendering them visible as distinct peaks rather than broad, unobservable baseline humps[4].

SolventLogic Root Select NMR Solvent for 4-[(3-Phenylpropyl)amino]benzoic acid DMSO DMSO-d6 Root->DMSO CDCl3 CDCl3 Root->CDCl3 MeOD Methanol-d4 Root->MeOD DMSO_Pro High Solubility & Visible NH/COOH DMSO->DMSO_Pro CDCl3_Con Poor Solubility (Zwitterion Core) CDCl3->CDCl3_Con MeOD_Con Proton Exchange (Invisible NH/COOH) MeOD->MeOD_Con

Figure 1: Logical decision tree for NMR solvent selection based on molecular properties.

Part 3: Expected 1H NMR Spectral Assignments

When analyzed at 600 MHz in DMSO-


, the spectrum of 4-[(3-Phenylpropyl)amino]benzoic acid acts as a definitive fingerprint[5]. The following table synthesizes the expected quantitative data based on the additive effects of the functional groups.
Proton EnvironmentExpected Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
-COOH ~12.00Broad Singlet (br s)1HN/A
Ar-H (ortho to COOH)~7.65Doublet (d)2H8.5
Ph-H (meta)~7.28Multiplet (m)2HN/A
Ph-H (ortho/para)~7.18Multiplet (m)3HN/A
Ar-H (ortho to NH)~6.55Doublet (d)2H8.5
-NH- ~6.25Triplet (t)1H5.5
-NH-CH

-
~3.05Quartet (q)2H6.5
-CH

-Ph
~2.65Triplet (t)2H7.5
-CH

-CH

-CH

-
~1.85Quintet (p)2H7.0

Part 4: Self-Validating Experimental Protocol (qNMR)

To ensure scientific integrity, the analytical protocol must be self-validating. By incorporating an internal standard, the system automatically flags errors in sample preparation or instrument calibration, preventing the reporting of false purity data.

Step 1: Gravimetric Sample Preparation

  • Action: Using a microbalance, weigh exactly 10.0 mg of the analyte and 2.0 mg of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: Precise gravimetrics are the absolute foundation of quantitative NMR (qNMR). DSS serves as both a chemical shift reference (0.00 ppm) and a quantitative internal standard.

Step 2: Instrument Acquisition Parameters

  • Action: Acquire the spectrum at 600 MHz and 298K. Use a minimum of 16 scans, a spectral width of 15 ppm, and a relaxation delay (

    
    ) of 10 seconds.
    
  • Causality: Standardizing the temperature to 298K prevents the chemical shift drift of the highly temperature-dependent -NH and -COOH protons. A prolonged

    
     of 10 seconds ensures complete longitudinal relaxation (
    
    
    
    ) of all protons, which is mandatory to prevent signal saturation and ensure accurate integration.

Step 3: Processing & Closed-Loop Validation

  • Action: Apply Fourier transform, phase correction, and baseline correction. Integrate the DSS peak at 0.00 ppm to exactly 9.00 (representing its 9 equivalent methyl protons).

  • Validation Logic: Calculate the expected integral for the analyte's aromatic doublets (e.g., the 7.65 ppm peak) based on the gravimetric mass ratio. If the observed integral deviates by >2% from the theoretical value, the system flags a "Fail." This indicates solvent evaporation, a weighing error, or incomplete relaxation, mandating a recalibration of the preparation.

Workflow Start Synthesized Compound 4-[(3-Phenylpropyl)amino]benzoic acid Prep Sample Preparation (Add DSS Internal Standard) Start->Prep Acq NMR Acquisition (600 MHz, 298K, D1=10s) Prep->Acq Process Data Processing (Phase/Baseline Correction) Acq->Process Validate Self-Validation (Check DSS Integral Ratio) Process->Validate Validate->Prep Fail (Recalibrate) Result Structural Confirmation & Purity Assessment Validate->Result Pass (Error < 2%)

Figure 2: Self-validating 1H NMR analytical workflow for structural confirmation and purity.

References

  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 4-aminobenzoic acid derivatives 12–15 Source: ResearchGate URL: [Link]

  • Title: 4-Aminobenzoic Acid | C7H7NO2 | CID 978 Source: PubChem (NIH) URL: [Link]

Sources

Technical Comparison: Fragmentation Dynamics of 4-[(3-Phenylpropyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 4-[(3-Phenylpropyl)amino]benzoic acid (C₁₆H₁₇NO₂), a structural analog relevant to pharmaceutical impurity profiling and drug metabolite identification.

The core objective of this document is to compare the fragmentation efficiency and spectral richness obtained via Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . While CID is the industry standard for nominal mass confirmation, our analysis suggests that HCD (beam-type fragmentation) provides superior structural elucidation for this specific N-alkylated aromatic amine due to the preservation of low-mass diagnostic ions.

Structural Analysis & Theoretical Fragmentation

Before designing an MS method, one must understand the "weak links" in the molecular scaffold. 4-[(3-Phenylpropyl)amino]benzoic acid consists of a benzoic acid core linked via a secondary amine to a propyl-phenyl tail.

Key Structural Moieties[1]
  • Benzoic Acid Core: Prone to neutral loss of water (

    
     Da) or CO₂ (
    
    
    
    Da).
  • Secondary Amine Linker (C-N): The critical site for charge localization and cleavage. The nitrogen lone pair stabilizes the charge, making the aminobenzoic core a dominant fragment.

  • Phenylpropyl Tail: A source of hydrocarbon fragments, specifically the tropylium ion (

    
     91).
    
Predicted Fragmentation Pathway

The protonated precursor


 is observed at 

256.13
.
  • Primary Pathway (Acylium Formation): Loss of H₂O from the carboxylic acid group yields the acylium ion at

    
     238 .
    
  • Secondary Pathway (N-Dealkylation): Cleavage of the C-N bond between the propyl chain and the nitrogen. Charge retention on the nitrogen yields the 4-aminobenzoic acid cation at

    
     138 .
    
  • Tertiary Pathway (Hydrocarbon Tail): Formation of the phenylpropyl cation (

    
     119), which rapidly rearranges to the stable tropylium ion at 
    
    
    
    91
    .
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from precursor to diagnostic product ions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 256.13 Acylium Acylium Ion [M+H - H2O]+ m/z 238.12 Precursor->Acylium - H2O (18 Da) Core 4-Aminobenzoic Core [C7H8NO2]+ m/z 138.05 Precursor->Core C-N Cleavage Tail Phenylpropyl Cation [C9H11]+ m/z 119.08 Precursor->Tail Charge Migration m/z 120.04 m/z 120.04 Core->m/z 120.04 - H2O Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Tail->Tropylium Rearrangement Benzene Phenyl Cation [C6H5]+ m/z 77.04 Tropylium->Benzene - C2H2

Caption: Mechanistic fragmentation pathway of 4-[(3-Phenylpropyl)amino]benzoic acid showing primary cleavage events and secondary rearrangements.

Comparative Analysis: CID vs. HCD[2][3][4][5]

For researchers validating this compound, the choice of fragmentation mode is critical.

The "Low Mass Cutoff" Problem (CID)

In traditional Trap-based CID (e.g., Ion Traps, some Q-Traps), the stability of the trapping field imposes a "Low Mass Cutoff" (typically 1/3 of the precursor


).
  • Impact: For a precursor of

    
     256, the cutoff is ~ 
    
    
    
    85.
  • Result: You risk destabilizing or missing the diagnostic tropylium ion (

    
     91) and phenyl ion (
    
    
    
    77) if the activation
    
    
    value is not optimized.
The Beam-Type Advantage (HCD)

HCD (Higher-energy Collisional Dissociation) , used in Orbitrap and Q-TOF systems, is a beam-type fragmentation.[1][2] Ions are fragmented in a collision cell and then passed to the analyzer.

  • Impact: No low mass cutoff.

  • Result: Full recovery of the low-

    
     aromatic series (
    
    
    
    65, 77, 91), providing higher confidence in the "phenylpropyl" portion of the structure.
Performance Comparison Table
FeatureCID (Resonance Activation)HCD (Beam-Type Activation)
Primary Mechanism Vibrational excitation (slow heating)Direct high-energy collision
Energy Regime Low (eV equivalent)High (Stepped eV recommended)
Water Loss (

238)
Dominant. Ideally suited for identifying labile functional groups.Present, but abundance decreases at higher energies.
Skeletal Cleavage (

138)
Moderate.High. Efficiently breaks the C-N bond.
Aromatic Diagnostic (

91)
Poor/Variable. Often suppressed by low mass cutoff.Excellent. High intensity, crucial for confirmation.
Recommendation Use for Quantification (focus on

138 or 238).
Use for Structural Elucidation (full spectrum).

Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating by utilizing a "Stepped Energy" approach to capture both labile and stable fragments in a single injection.

System Suitability & Setup
  • Instrument: Q-Exactive / Orbitrap Exploris or equivalent Q-TOF.

  • Ionization Source: Heated Electrospray Ionization (H-ESI).

  • Polarity: Positive (+). Rationale: The secondary amine is easily protonated.

  • Solvent: 0.1% Formic Acid in Water/Acetonitrile (50:50). Rationale: Acidic pH ensures

    
     formation.
    
Method Parameters[6][7]
  • Flow Rate: 5–10 µL/min (Direct Infusion) or 0.3 mL/min (LC).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Isolation Window: 1.5

    
    . Rationale: Narrow enough to exclude isotopes, wide enough to capture the monoisotopic peak.
    
The "Stepped NCE" Workflow

Do not use a single collision energy. This molecule has bonds with vastly different bond dissociation energies (BDE).

  • Step 1: Apply Normalized Collision Energy (NCE) 20, 40, 60 .

  • Step 2: The system averages the spectra from these three energies.

    • NCE 20: Preserves the

      
       238  (Water loss).
      
    • NCE 40: Generates the

      
       138  (Core).
      
    • NCE 60: Generates the

      
       91 & 77  (Aromatic tail).
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep 0.1% FA in 50:50 ACN/H2O ESI H-ESI Source (+) Mode, 3.5kV Sample->ESI Filter Quadrupole Isolation 256.13 +/- 0.8 Da ESI->Filter Cell HCD Cell Stepped NCE: 20-40-60 Filter->Cell Detector Orbitrap/TOF Resolution > 30k Cell->Detector

Caption: Stepped NCE workflow ensuring capture of both labile (water loss) and stable (aromatic) fragments.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangement and benzylic cleavage).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for benzoic acid and alkyl-amine fragmentation patterns).

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted aromatic amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Comparative HPLC Retention Guide: 4-[(3-Phenylpropyl)amino]benzoic acid vs. PABA

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development challenges where a highly polar parent compound and its lipophilic derivative must be quantified in a single chromatographic run. This guide provides an objective, mechanistic comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of para-aminobenzoic acid (PABA) and its alkylated analog, 4-[(3-Phenylpropyl)amino]benzoic acid.

By understanding the underlying solvophobic principles and implementing a self-validating experimental design, researchers can ensure robust separation and quantification.

Mechanistic Causality: Structure-Retention Relationships

In Reversed-Phase HPLC (RP-HPLC), retention is primarily governed by the solvophobic theory. The polar mobile phase repels the hydrophobic regions of the analyte, forcing it to partition into the non-polar stationary phase (typically C18 alkyl chains).

PABA (The Parent Compound): PABA is a highly polar, water-soluble aromatic amine that serves as a fundamental building block in biological folate synthesis[1] and is widely used in cell culture media[2]. With a low LogP (~0.83), PABA exhibits minimal hydrophobic interaction with C18 stationary phases. Furthermore, PABA contains both a carboxylic acid (pKa ~4.8) and an amine (pKa ~2.4). In standard acidic mobile phases, it remains highly solvated and elutes very near the void volume[3].

4-[(3-Phenylpropyl)amino]benzoic acid (The Derivative): The structural modification of adding a 3-phenylpropyl group to the primary amine fundamentally alters the molecule's chromatographic profile. This bulky substitution—comprising a propyl linker and a terminal phenyl ring—drastically increases the hydrophobic surface area and overall lipophilicity (estimated LogP > 4.2). The massive hydrophobic bulk overrides the polarity of the carboxylate group, resulting in a profound affinity for the C18 stationary phase and a significantly delayed retention time.

RetentionMechanisms PABA PABA (Highly Polar, LogP ~0.83) C18 C18 Stationary Phase (Hydrophobic Interaction) PABA->C18 Weak Affinity Deriv 4-[(3-Phenylpropyl)amino]benzoic acid (Lipophilic, LogP ~4.2) Deriv->C18 Strong Affinity RT_PABA Low Retention Time (Early Elution: ~2 min) C18->RT_PABA Elutes First RT_Deriv High Retention Time (Late Elution: ~11 min) C18->RT_Deriv Elutes Later

Logical relationship between analyte lipophilicity, C18 affinity, and HPLC retention time.

Quantitative Data Comparison

The table below summarizes the physicochemical properties and predicted chromatographic parameters for both analytes under a standardized gradient RP-HPLC method.

ParameterPABA4-[(3-Phenylpropyl)amino]benzoic acid
Molecular Formula C7H7NO2C16H17NO2
Molecular Weight 137.14 g/mol 255.31 g/mol
Estimated LogP ~0.83~4.20
Amine Substitution PrimarySecondary (Alkylated)
Predicted Retention Time 1.5 - 2.5 min10.5 - 12.0 min
Primary Column Interaction Weak partitioningStrong hydrophobic (Van der Waals)
Peak Shape Considerations Prone to tailing (requires buffer)Symmetrical (organic-driven elution)

Experimental Protocol: Self-Validating RP-HPLC Workflow

To accurately resolve a highly polar parent and a highly lipophilic derivative in a single run, an isocratic method is inherently flawed. An isocratic mobile phase weak enough to retain PABA would cause the derivative to elute excessively late with severe band broadening. Therefore, a gradient elution strategy is mandatory.

Additionally, PABA is notorious for peak asymmetry due to secondary interactions with unendcapped silanols. Literature demonstrates that utilizing a mobile phase buffered at pH 5.5 yields sharp, symmetrical peaks for PABA by standardizing its ionization state[3],[4].

Step-by-Step Methodology
  • Sample Preparation: Dissolve standards in a 50:50 mixture of Mobile Phase A and Acetonitrile to ensure solubility of both the polar parent and the lipophilic derivative. Filter through a 0.45 µm PTFE syringe filter[5].

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (150 mm × 4.6 mm, 5 µm)[3].

    • Mobile Phase A: 1.28 mM Potassium dihydrogen phosphate (KH2PO4) buffer, adjusted to pH 5.5[3].

    • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV Diode Array Detector (DAD) at 270 nm, the optimal absorbance wavelength for the PABA chromophore[2].

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 3.0 min: 5% B (Isocratic hold to retain and resolve PABA).

    • 3.0 - 12.0 min: Linear ramp from 5% B to 85% B (To elute the lipophilic derivative).

    • 12.0 - 15.0 min: 85% B (Column wash step).

    • 15.0 - 20.0 min: 5% B (Re-equilibration).

System Suitability (Self-Validation Criteria)

A protocol is only as reliable as its internal controls. Every run must validate itself against the following International Council for Harmonisation (ICH) aligned parameters[5]:

  • Resolution (Rs): Must be > 2.0 between any adjacent peaks.

  • Tailing Factor (Tf): Should be ≤ 1.5 for PABA. If Tf > 1.5, verify the pH of Mobile Phase A[3].

  • Theoretical Plates (N): > 2000 for both analytes to confirm column efficiency.

HPLCWorkflow Prep 1. Sample Preparation (Dissolution in 50:50 Buffer:ACN) Sep 2. Gradient Separation (C18 Column, pH 5.5 Buffer to 85% ACN) Prep->Sep Det 3. UV Detection (Diode Array Detector at 270 nm) Sep->Det Val 4. System Validation (Resolution > 2.0, Tailing ≤ 1.5) Det->Val

Step-by-step experimental workflow for the self-validating RP-HPLC analysis.

References[3] Title: Chromatograms of p-aminobenzoic acid and methoxsalen on various... Source: ResearchGate. URL:https://www.researchgate.net[5] Title: Application Note: High-Performance Liquid Chromatography Method for the Quantitative Analysis of PEG-25 PABA. Source: Benchchem. URL:https://www.benchchem.com[1] Title: para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae. Source: NIH PMC. URL:https://www.ncbi.nlm.nih.gov[2] Title: Stability of para-aminobenzoic acid in cell culture media. Source: Thermo Fisher Scientific. URL: https://www.thermofisher.com[4] Title: Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Source: Bulletin of the Chemical Society of Ethiopia (via ResearchGate). URL:https://dx.doi.org/10.4314/bcse.v29i1.3

Sources

Comparative Guide: 4-[(3-Phenylpropyl)amino]benzoic acid vs. 5-Nitro-NPPB

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares 4-[(3-Phenylpropyl)amino]benzoic acid (a para-amino isomer) with 5-nitro-NPPB (standard NPPB, an ortho-amino derivative).

  • 5-Nitro-NPPB (commonly referred to simply as NPPB ) is a potent, widely used, broad-spectrum chloride channel blocker. It acts on CFTR, CaCC (calcium-activated chloride channels), and VRAC (volume-regulated anion channels).

  • 4-[(3-Phenylpropyl)amino]benzoic acid is a structural isomer often utilized in Structure-Activity Relationship (SAR) studies. Due to the para positioning of the amino group, it lacks the specific "fenamate-like" pharmacophore required for effective chloride channel inhibition. Consequently, it serves primarily as a negative control or a reference compound to demonstrate the necessity of the ortho-amino configuration for biological activity.

Recommendation: Use 5-Nitro-NPPB for active inhibition of chloride transport.[1][2] Use the 4-isomer only when a structurally related inactive control is required to validate specific binding.

Chemical Identity & Structural Comparison[4]

The fundamental difference lies in the position of the amine linker relative to the carboxylic acid group. This positional isomerism dictates the molecule's 3D conformation and binding affinity.

Feature4-[(3-Phenylpropyl)amino]benzoic acid5-Nitro-NPPB (Standard NPPB)
Common Name 4-NPPB (Isomer)NPPB
IUPAC Name 4-[(3-phenylpropyl)amino]benzoic acid5-nitro-2-[(3-phenylpropyl)amino]benzoic acid
Substitution Pattern Para (1,4-substitution)Ortho (1,2-substitution)
Nitro Group AbsentPresent (at position 5)
Molecular Weight ~255.3 g/mol 300.31 g/mol
Core Scaffold p-Aminobenzoic acid (PABA)Anthranilic acid (Fenamate)
Primary Role Negative Control / SAR ProbeActive Cl⁻ Channel Blocker
Structural Logic (SAR)
  • NPPB (Ortho): The ortho arrangement allows for an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid. This locks the molecule into a pseudo-ring conformation, mimicking the "fenamate" structure critical for binding to the channel pore. The 5-nitro group is electron-withdrawing, increasing the acidity of the NH group and enhancing potency.

  • 4-Isomer (Para): The para arrangement forces a linear, extended conformation. It cannot form the intramolecular hydrogen bond, preventing it from fitting into the hydrophobic pocket of the chloride channel.

Pharmacological Profile[1][5][6][7]

5-Nitro-NPPB (The Active Blocker)

Mechanism of Action: NPPB blocks chloride channels via pore occlusion . It binds to the intracellular side of the channel pore, physically obstructing the passage of Cl⁻ ions. The block is voltage-dependent, indicating the binding site is within the electric field of the membrane.

  • Targets:

    • CFTR: Inhibits with an IC50 of ~80–166 µM (voltage-dependent).

    • CaCC (TMEM16A): Potent inhibition, IC50 ~20–40 µM .

    • VRAC: Inhibits volume-sensitive currents.

  • Potency Factors: The 5-nitro group enhances potency by approximately 10-fold compared to the des-nitro analog (2-(3-phenylpropylamino)benzoic acid).

4-[(3-Phenylpropyl)amino]benzoic acid (The Control)

Activity: Experimental data from SAR studies on anthranilic acid derivatives consistently show that moving the amino group from the ortho to the para position results in a loss of inhibitory activity .

  • IC50: Typically >500 µM or inactive in physiological ranges.

  • Utility: It confirms that the inhibition seen with NPPB is due to specific site binding (requiring the bent ortho shape) rather than non-specific membrane disruption or lipophilicity (since both isomers have similar lipophilicity).

Off-Target Effects & Specificity

Researchers must be aware that NPPB is "dirty" (promiscuous).

Off-Target Effect5-Nitro-NPPB (Active)4-Isomer (Control)
COX Inhibition High. Inhibits Cyclooxygenase (COX) enzymes (IC50 ~8 µM). Blocks prostaglandin synthesis.Low/Unknown. PABA derivatives generally do not inhibit COX (unlike fenamates).
Mitochondria Uncoupler. Acts as a protonophore, dissipating the mitochondrial proton gradient and reducing ATP.[3]Unlikely. Lacks the specific acidity/lipophilicity balance of the nitrated fenamate.
GPR35 Agonist. Activates G-protein coupled receptor 35.[1]Unknown, but likely inactive.

Critical Note: When using NPPB to study Cl⁻ transport, always control for COX inhibition (e.g., by adding indomethacin to all groups) to ensure the observed effect is due to channel blocking and not prostaglandin modulation.

Experimental Protocols

A. Preparation of Stock Solutions (NPPB)

NPPB is hydrophobic and requires organic solvents.

  • Solvent: Dissolve 5-Nitro-NPPB in DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 100 mM stock solution (30 mg in 1 mL DMSO).

  • Storage: Aliquot into light-protected tubes (amber) and store at -20°C . The nitro group is light-sensitive; avoid extended exposure to light.

  • Working Solution: Dilute to final concentration (typically 10–100 µM) in the perfusion buffer immediately before use. Ensure final DMSO concentration is <0.1%.

B. Patch-Clamp Protocol (Whole-Cell)

To validate Cl⁻ channel block:

  • Setup: Establish whole-cell configuration.

  • Solutions: Use a CsCl-based pipette solution to block K⁺ channels.

  • Protocol: Hold at 0 mV. Step to potentials from -100 mV to +100 mV (20 mV increments, 200 ms duration).

  • Application:

    • Record baseline currents.

    • Perfuse 5-Nitro-NPPB (100 µM) .

    • Observe reduction in current amplitude (time constant ~30s).

    • Washout: Perfuse buffer alone. NPPB washout is often incomplete due to high lipophilicity.

Visualization: SAR & Mechanism

G cluster_0 Chemical Structure cluster_1 Molecular Conformation cluster_2 Biological Outcome NPPB 5-Nitro-NPPB (Ortho-amino + Nitro) Bent Bent 'Fenamate' Shape (Intramolecular H-bond) NPPB->Bent Ortho-substitution Block Pore Occlusion (Cl- Channel Block) NPPB->Block High Potency (Nitro group enhances) Isomer4 4-[(3-Phenylpropyl)amino]benzoic acid (Para-amino) Linear Linear/Extended Shape (No H-bond) Isomer4->Linear Para-substitution Bent->Block Fits Binding Pocket NoBlock No Binding (Inactive) Linear->NoBlock Steric Mismatch

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating why 5-Nitro-NPPB is active while the 4-isomer is inactive.

References

  • Keeling, D. J., et al. (1991).[4] "Effects of NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) on chloride transport in intestinal tissues and the T84 cell line." Biochimica et Biophysica Acta (BBA). Link

  • Walsh, K. B., et al. (1999). "Structural and ionic determinants of 5-nitro-2-(3-phenylpropylamino)-benzoic acid block of the CFTR chloride channel." British Journal of Pharmacology.[2][5][4] Link

  • Lukacs, G. L., et al. (1991). "The chloride channel blocker 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells."[3] FEBS Letters. Link

  • Taniguchi, Y., et al. (2008).[1][2][4] "5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist."[1][2][5][4][6] Pharmacology.[1][2][5][4] Link

  • Jentsch, T. J., et al. (2002). "Chloride channels: Structure, function, and pharmacology." Physiological Reviews.

Sources

Definitive Guide to C16H17NO2 Confirmation: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Analyte: Small Molecule Drug Candidate (Formula:


)
Context:  Confirmation of bulk purity and identity in late-stage synthesis.
Verdict:  While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Combustion Elemental Analysis (CHN)  remains the gold standard for establishing bulk purity (

) in peer-reviewed literature. However, Quantitative NMR (qNMR) is emerging as a superior, non-destructive alternative for comprehensive purity profiling (analyte + residual solvents).[1]

Theoretical Baseline: The C16H17NO2 Standard

Before any experimental validation, the theoretical composition must be established with high precision using standard atomic weights.

Molecular Weight Calculation:



ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (

)
Carbon (C) 1612.011192.17675.27% 74.87% – 75.67%
Hydrogen (H) 171.00817.1366.71% 6.31% – 7.11%
Nitrogen (N) 114.00714.0075.49% 5.09% – 5.89%
Oxygen (O) 215.99931.99812.53% Calculated by difference

Expert Insight: Oxygen is rarely measured directly in standard combustion analysis. It is calculated by subtracting C, H, and N percentages from 100%. Therefore, errors in C, H, or N will propagate to the Oxygen value.

Comparative Analysis: EA vs. HRMS vs. qNMR

To validate


, researchers often conflate identity with purity. The following comparison clarifies the distinct role of each method.
Method A: Combustion Analysis (CHN) - The "Bulk" Standard
  • Principle: Complete oxidation of the sample at

    
    ; detection of 
    
    
    
    ,
    
    
    , and
    
    
    gases.
  • Role: Proves the sample is chemically pure and free of significant inorganic contaminants or trapped solvents.

  • Critical Constraint: Requires

    
     of homogeneous, dry sample. Destructive.
    
Method B: HRMS (ESI-TOF/Orbitrap) - The "Identity" Standard
  • Principle: Ionization of molecules to measure mass-to-charge ratio (

    
    ) with 
    
    
    
    error.
  • Role: Confirms the molecular formula (

    
    ).
    
  • Critical Constraint: Does not prove purity. A sample can be 80% pure and still give a perfect HRMS match for the major component. It is blind to non-ionizable impurities (e.g., inorganic salts).

Method C: Quantitative NMR (qNMR) - The "Holistic" Standard
  • Principle: Integration of proton signals relative to a certified internal standard (e.g., Maleic Acid, TCNB).

  • Role: Determines absolute purity (mass %) and simultaneously quantifies residual solvents.

  • Critical Constraint: Requires a precise internal standard and long relaxation delays (

    
    ).
    
Performance Matrix
FeatureCombustion Analysis (EA)HRMSqNMR
Primary Output Bulk Purity (%)Exact Formula IDAbsolute Purity (w/w%)
Sample Required 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Solvent Detection Indirect (Fail result)NoDirect Quantification
Inorganic Detection Indirect (Ash/Fail result)PoorNo (unless active nuclei)
Journal Acceptance Mandatory (JOC, ACS) Mandatory for IDIncreasing Acceptance

Experimental Protocols & Self-Validating Systems

Protocol 1: The "Zero-Fail" Combustion Analysis Workflow

Many EA failures for


 candidates arise from trapped solvents (DCM, EtOAc) or moisture, not synthesis errors. This protocol mitigates false negatives.

Step-by-Step Methodology:

  • Pre-Drying (The Validation Step):

    • Place

      
       of sample in a vacuum drying pistol over 
      
      
      
      at
      
      
      (or
      
      
      below melting point) for 12 hours.
    • Validation: Verify weight loss via TGA (Thermogravimetric Analysis) or constant weight check on a microbalance.

  • Calibration:

    • Calibrate the CHN analyzer using Acetanilide (

      
      -factor determination).
      
    • Acceptance Criteria: Standard run must be within

      
       of theoretical.
      
  • Encapsulation:

    • Weigh

      
       (
      
      
      
      ) into a tin capsule. Fold to exclude air pockets.
    • Note: For

      
       (likely organic), no combustion aid (like 
      
      
      
      ) is usually required unless the compound is refractory.
  • Combustion:

    • Run at

      
       with excess 
      
      
      
      .
  • Data Analysis:

    • Compare Found vs. Calc.[2] If

      
      , proceed to Solvent Correction Calculation  (see below).
      
Protocol 2: Solvent Correction (The "Save" Mechanism)

If EA fails, do not immediately discard the batch. Check the


-NMR for solvates.
  • Scenario: Sample contains

    
     of Dichloromethane (
    
    
    
    ) per mol of analyte.
  • Action: Recalculate theoretical values based on formula:

    
    .
    
  • Result: If the "Failed" EA data matches the "Solvated" calculation, the synthesis is correct, but the drying was insufficient.

Experimental Data: C16H17NO2 Case Study

The following table presents simulated data representing three common outcomes in drug development.

Table 2: Experimental Scenarios for C16H17NO2

Analyte Status% C (Found)% H (Found)% N (Found)ResultDiagnosis
Theoretical 75.27 6.71 5.49 --- Target
Batch A (Pure) 75.156.755.51PASS Within

limits. High purity confirmed.
Batch B (Wet) 72.806.855.10FAIL Low C/N. Likely trapped water or solvent. Requires re-drying.
Batch C (Dirty) 70.106.204.80FAIL All values significantly low. Likely inorganic contamination (Silica/Salts).

Visualizations

Diagram 1: Analytical Workflow for Purity Confirmation

This flowchart illustrates the decision logic for confirming


, integrating EA and NMR.

G Start Crude C16H17NO2 Purify Purification (Column/Recrystallization) Start->Purify Dry Vacuum Drying (60°C, 12h) Purify->Dry Analysis Select Analysis Method Dry->Analysis EA Combustion Analysis (CHN) Analysis->EA NMR 1H-NMR / qNMR Analysis->NMR Check Data Check (± 0.4%) EA->Check Pass PASS: Publish/Release Check->Pass Within Limit Fail FAIL: Analyze Deviation Check->Fail > 0.4% Dev SolventCheck Check NMR for Residual Solvent Fail->SolventCheck SolventCheck->Dry No Solvent (Re-purify) Recalc Recalculate Theoretical with Solvent SolventCheck->Recalc Solvent Found Recalc->Pass Match Found

Caption: Integrated workflow for validating small molecule purity using EA and NMR feedback loops.

Diagram 2: qNMR vs. EA Mechanism

A mechanistic view of how each method interacts with the sample.

G cluster_0 Combustion (EA) cluster_1 qNMR Sample Sample (C16H17NO2 + Impurities) Oxidation Total Oxidation (>900°C) Sample->Oxidation Solubilization Solubilization (+ Internal Std) Sample->Solubilization GasDetect Gas Detection (CO2, H2O, N2) Oxidation->GasDetect ResultEA Total % Mass (Non-Specific) GasDetect->ResultEA Resonance Proton Resonance (Specific Signals) Solubilization->Resonance ResultNMR Molar Ratio (Specific Purity) Resonance->ResultNMR

Caption: Comparison of destructive bulk oxidation (EA) versus non-destructive specific resonance (qNMR).

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (2020).[3][4] [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). [Link]

  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[3][5] (1999). [Link]

  • Babij, N. R., et al. An International Study Evaluating Elemental Analysis. ACS Central Science, 2(5), 324-334. (2016). [Link]

Sources

Orthogonal Purity Validation of 4-[(3-Phenylpropyl)amino]benzoic Acid Reference Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the integrity of analytical testing is entirely dependent on the quality of the reference standards used. 4-[(3-Phenylpropyl)amino]benzoic acid is a critical secondary amine and carboxylic acid-bearing pharmacophore. Validating its purity as a Primary Reference Standard requires moving beyond simplistic chromatographic techniques.

This guide objectively compares the flawed but common 100% Area Normalization (HPLC-only) method against the gold-standard Orthogonal Mass Balance Approach . By synthesizing quantitative Nuclear Magnetic Resonance (qNMR), LC-MS, and thermal analysis, we establish a self-validating analytical framework that eliminates the blind spots of single-detector methods and aligns with stringent regulatory expectations[1].

The Mechanistic Challenge: Why Orthogonality Matters

The molecular architecture of 4-[(3-Phenylpropyl)amino]benzoic acid presents specific analytical vulnerabilities that dictate our experimental choices:

  • Secondary Amine Reactivity: The amine group is susceptible to N-oxidation and can readily form salts with acidic process impurities. These salts often alter the apparent mass of the standard without providing a distinct UV chromophore.

  • Carboxylic Acid Dimerization: The benzoic acid moiety can engage in hydrogen-bonded dimerization or esterification if exposed to alcoholic solvents during purification, creating closely eluting organic impurities.

  • Hygroscopicity: The zwitterionic potential of the molecule allows it to trap atmospheric moisture (water of hydration), which is entirely invisible to UV detection.

Relying solely on HPLC-UV assumes that all impurities share the same UV extinction coefficient as the parent molecule and ignores non-chromophoric volatiles. This inherently overestimates purity, leading to downstream out-of-specification (OOS) results during drug substance assay testing.

Visualizing the Validation Workflow

The following diagram illustrates the logical divergence between the two comparative validation strategies.

G A 4-[(3-Phenylpropyl)amino]benzoic Acid Candidate Batch B Method A: HPLC-UV Only (Flawed Alternative) A->B C Method B: Orthogonal Mass Balance (Gold Standard) A->C D 100% Area Normalization (Ignores Volatiles/Inorganics) B->D E Organic Purity (LC-UV/MS) C->E F Volatiles (KF / TGA) C->F G Inorganics (ROI) C->G H Absolute Assay (qNMR) C->H I Overestimated Purity (False Positive) D->I J True Mass Balance Purity (Verified Assay) E->J F->J G->J H->J

Caption: Workflow comparison: Flawed HPLC Area Normalization vs. Orthogonal Mass Balance.

Experimental Methodologies: The Orthogonal Protocol

To establish a primary reference standard that complies with USP <11> guidelines[2] and FDA analytical validation frameworks[3], the following self-validating protocols must be executed.

Protocol 1: Organic Impurity Profiling (LC-UV/MS)

Objective: Separate and quantify structurally related organic impurities.

  • Step 1: Prepare a 1.0 mg/mL solution of the standard in Acetonitrile:Water (50:50).

  • Step 2: Utilize a UHPLC system coupled with a Photodiode Array (PDA) and a single quadrupole Mass Spectrometer. Use a C18 column (1.7 µm, 2.1 x 100 mm) to ensure high peak capacity for closely eluting isomers.

  • Step 3: Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid to suppress ionization of the carboxylic acid, ensuring sharp peak shapes).

  • Self-Validation Check: Inject a diluent blank to rule out ghost peaks. Inject a System Suitability Solution (API spiked with 0.5% known N-oxide degradant) to verify a critical pair resolution of

    
    .
    
Protocol 2: Volatile & Inorganic Quantification (KF/TGA/ROI)

Objective: Quantify non-UV active mass contributors.

  • Step 1 (Water): Perform Coulometric Karl Fischer (KF) titration. The secondary amine can cause side reactions with certain KF reagents; therefore, use an aldehyde/ketone-free specialized KF reagent.

  • Step 2 (Solvents): Perform Thermogravimetric Analysis (TGA) heating at 10°C/min from ambient to 300°C to measure total weight loss before decomposition.

  • Step 3 (Inorganics): Perform Residue on Ignition (ROI) by igniting 1.0 g of the sample with sulfuric acid at 600°C to quantify residual metal catalysts (e.g., Palladium from cross-coupling steps).

  • Self-Validation Check: TGA mass loss must mathematically correlate with the sum of KF water content and Headspace-GC residual solvent data. If TGA > (KF + GC), an unidentified volatile is present.

Protocol 3: Absolute Assay via qNMR

Objective: Determine the absolute mass fraction of the main component without relying on chromatographic reference standards.

  • Step 1: Weigh exactly 10.0 mg of the candidate standard and 5.0 mg of a NIST-traceable Internal Standard (IS) into a vial using a microbalance.

  • Step 2 (IS Selection): Use Maleic Acid as the IS. Causality: 4-[(3-Phenylpropyl)amino]benzoic acid has aromatic protons (7.0–8.0 ppm) and aliphatic propyl protons (1.8–3.2 ppm). Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero peak integration overlap.

  • Step 3: Dissolve in DMSO-

    
     and acquire a 1H-NMR spectrum with a long relaxation delay (
    
    
    
    , typically 30 seconds) to ensure complete longitudinal relaxation and accurate integration.
  • Self-Validation Check: Calculate the assay using two different proton environments on the target molecule (e.g., the aromatic ortho-protons and the benzylic

    
    ). The calculated mass fraction from both integrations must agree within 
    
    
    
    .

Quantitative Data Comparison

The following table summarizes a benchmark validation of a candidate batch, demonstrating the critical failure of the HPLC-only method compared to the Orthogonal Mass Balance approach.

Analytical TechniqueTarget AnalyteMethod A: HPLC-Only (Area %)Method B: Orthogonal Mass Balance
LC-UV (254 nm) Organic Impurities99.85%99.85% (Used for Organics only)
Karl Fischer Water ContentNot Evaluated2.10%
HS-GC / TGA Residual SolventsNot Evaluated0.95% (Ethyl Acetate)
Residue on Ignition Inorganic SaltsNot Evaluated0.30%
qNMR (Absolute) Absolute Mass FractionNot Evaluated96.45%
Calculated Purity Final Assigned Value 99.8% (Dangerously Overestimated) 96.5% (Accurate & Verified)

Data Interpretation: Method A reports a near-perfect purity of 99.8%. However, because the sample contains 2.1% water and nearly 1% residual solvent, the actual amount of active molecule per milligram of powder is only 96.5%. If this batch were used as a reference standard based on Method A, all subsequent drug substance assays would be artificially inflated by >3%, leading to catastrophic regulatory failures under ICH Q6A specifications[1].

Regulatory Alignment & Conclusion

The FDA's guidance on Analytical Procedures and Methods Validation explicitly requires that reference standards be characterized by procedures that evaluate identity, strength, quality, and purity[3]. The orthogonal mass balance equation—where


—is the only mathematically sound way to assign a purity value when a higher-order primary standard does not exist.

By employing qNMR alongside traditional techniques, laboratories can establish a self-validating, primary reference standard for 4-[(3-Phenylpropyl)amino]benzoic acid that withstands the highest levels of regulatory scrutiny[2].

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria European Pharmaceutical Review URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 U.S. Food and Drug Administration (FDA) URL:[Link]

  • Development and Qualification of an Assay Method for Deferoxamine Mesylate and p-SCN-DFO (Citing USP <11> USP Reference Standards) Lupine Publishers URL:[Link]

Sources

Structural Divergence of 2-Amino and 4-Amino Benzoic Acid Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The rational design of therapeutics relies heavily on understanding how subtle changes in molecular geometry dictate macroscopic physicochemical properties and biological activity. This guide provides an objective, in-depth comparison of 2-aminobenzoic acid (anthranilic acid) and 4-aminobenzoic acid (PABA) derivatives. By examining the causality between their substitution patterns, hydrogen-bonding capabilities, and pharmacological targets, we establish a self-validating framework for researchers and drug development professionals.

The Causality of Position: Structural & Physicochemical Divergence

The fundamental difference between 2-aminobenzoic acid and 4-aminobenzoic acid lies in the regiochemistry of their functional groups[1]. This positional variance is not merely a structural footnote; it is the causal driver of their divergent physical and chemical behaviors.

In 2-aminobenzoic acid (ortho-substitution) , the proximity of the amine and carboxylic acid groups facilitates the formation of a highly stable, six-membered intramolecular hydrogen bond[2]. This internal sequestration of hydrogen bond donors and acceptors significantly alters the molecule's interaction with aqueous solvents. By effectively "hiding" the polar groups from the surrounding environment, the intramolecular bond increases the molecule's lipophilicity and membrane permeability[3].

Conversely, the 4-aminobenzoic acid (para-substitution) geometry physically precludes intramolecular hydrogen bonding. Instead, PABA forms extensive intermolecular hydrogen-bonded networks, resulting in a tightly packed crystal lattice. This directly dictates their macroscopic physicochemical properties: 4-ABA exhibits a significantly higher melting point and distinct solubility profile compared to its ortho counterpart[4].

Table 1: Physicochemical Comparison of Aminobenzoic Acid Isomers

Property2-Aminobenzoic Acid (Anthranilic Acid)4-Aminobenzoic Acid (PABA)Causality / Mechanism
Substitution Pattern Ortho (1,2-substitution)Para (1,4-substitution)Determines spatial proximity of functional groups.
Hydrogen Bonding Intramolecular (6-membered ring)Intermolecular (Extended lattice)Ortho proximity allows internal H-bond; Para forces external network[2].
Melting Point ~144–148 °C~187–189 °CIntermolecular networks in PABA require more thermal energy to disrupt[5].
pKa (Carboxyl) ~4.85~4.65Intramolecular H-bonding in 2-ABA stabilizes the conjugate base, modulating acidity[6].
Lipophilicity (LogP) HigherLowerPolar groups in 2-ABA are shielded from solvent, enhancing lipophilicity[3].
Primary Drug Class NSAIDs (Fenamates)Local Anesthetics (Esters)Conformation dictates receptor/enzyme fit.
Pharmacological Trajectories: Structure-Activity Relationships

As application scientists, we exploit these structural nuances to design targeted therapeutics. The divergent hydrogen-bonding capabilities of 2-ABA and 4-ABA derivatives direct them down entirely different pharmacological pathways.

2-Amino Derivatives (Fenamates) and COX Inhibition

Derivatives of anthranilic acid, known as fenamates (e.g., mefenamic acid, flufenamic acid), are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs)[7]. The intramolecular hydrogen bond is a structural prerequisite for target binding. By locking the molecule into a specific coplanar conformation, the N-aryl ring is optimally positioned to enter the hydrophobic channel of cyclooxygenase (COX-1 and COX-2) enzymes, thereby inhibiting prostaglandin synthesis and exerting anti-inflammatory effects[8][9].

4-Amino Derivatives and Voltage-Gated Sodium Channels

Derivatives of 4-aminobenzoic acid, such as procaine and benzocaine, function as ester-type local anesthetics[10][11]. The linear, para-substituted geometry is critical here. Esterification of the carboxyl group increases lipophilicity, allowing the drug to cross the neuronal membrane, while the unhindered para-amino group interacts with the receptor site within the voltage-gated sodium (Na+) channel[12]. This binding blocks Na+ influx, halting the propagation of action potentials and causing localized anesthesia[10].

G ABA Aminobenzoic Acid Derivatives Ortho 2-Amino (Ortho) Anthranilic Acid ABA->Ortho Para 4-Amino (Para) PABA ABA->Para Hbond Intramolecular H-Bonding Ortho->Hbond Linear Intermolecular H-Bonding Para->Linear Fenamates Fenamates (Mefenamic Acid) Hbond->Fenamates Anesthetics Local Anesthetics (Procaine, Benzocaine) Linear->Anesthetics COX COX-1/COX-2 Inhibition Fenamates->COX NaChannel Voltage-Gated Na+ Channel Blockade Anesthetics->NaChannel

Caption: Pharmacological divergence of 2-ABA and 4-ABA derivatives based on structural geometry.

Experimental Workflows & Self-Validating Protocols

To objectively compare these derivatives, rigorous experimental validation is required. The following protocols are designed as self-validating systems to confirm structural causality in the laboratory.

Protocol 1: Spectroscopic Validation of H-Bonding via Concentration-Dependent 1H-NMR

Causality : Intermolecular hydrogen bonds are concentration-dependent; as the solution is diluted, the equilibrium shifts toward the monomeric state, altering the electron density and chemical shift of the participating proton. Intramolecular hydrogen bonds are covalently locked within the same molecule and are therefore concentration-independent[3].

Step-by-Step Workflow :

  • Sample Preparation : Prepare a 100 mM stock solution of 2-ABA and 4-ABA in anhydrous CDCl3 (or DMSO-d6 if solubility is limited, though a non-competing solvent is preferred for H-bond analysis)[3].

  • Serial Dilution : Create a precise dilution series for both compounds (100 mM, 50 mM, 25 mM, 12.5 mM, 6.25 mM).

  • Acquisition : Acquire 1H-NMR spectra for each concentration at a constant temperature (e.g., 298 K) to eliminate thermal variance.

  • Self-Validation & Analysis : Plot the chemical shift (δ) of the amine (-NH2) protons against concentration.

    • Result: The 2-ABA amine proton shift will remain constant, validating the presence of an intramolecular bond. The 4-ABA amine proton shift will move upfield upon dilution, validating the breaking of intermolecular bonds.

Workflow Sample Prepare 2-ABA & 4-ABA Samples Dilution Serial Dilution in CDCl3 Sample->Dilution NMR 1H-NMR Acquisition Dilution->NMR Validate Self-Validation: Shift vs. Concentration NMR->Validate Result1 Shift Constant: Intramolecular (2-ABA) Validate->Result1 Result2 Shift Changes: Intermolecular (4-ABA) Validate->Result2

Caption: Self-validating NMR workflow for distinguishing intra- vs intermolecular hydrogen bonding.

Protocol 2: Potentiometric Determination of pKa and Lipophilicity Profiling

Causality : The pKa determines the ionization state at physiological pH, directly impacting drug formulation and bioavailability. The intramolecular hydrogen bond in 2-ABA stabilizes the neutral/zwitterionic form, which affects its measured pKa compared to 4-ABA[13].

Step-by-Step Workflow :

  • Calibration : Calibrate a glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) at exactly 25 °C.

  • Preparation : Dissolve 0.1 mmol of the aminobenzoic acid derivative in 50 mL of a highly pure co-solvent mixture (e.g., 50% methanol/water) to overcome the poor aqueous solubility of the neutral species[13].

  • Titration : Titrate with standardized 0.1 M NaOH (to determine the carboxyl group pKa) and 0.1 M HCl (to determine the amino group pKa) under a nitrogen atmosphere to prevent CO2 absorption.

  • Data Processing : Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence points. The differential pKa between the ortho and para isomers will quantitatively reflect the stabilizing effect of the intramolecular hydrogen bond[6].

References

1.[7] Title: Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Source: Pharmacy 180. URL:[Link] 2.[8] Title: Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link] 3.[9] Title: What is the mechanism of Ufenamate? Source: Patsnap Synapse. URL: [Link] 4.[10] Title: Procaine | C13H20N2O2 | CID 4914. Source: PubChem - NIH. URL:[Link] 5.[13] Title: Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Source: CORE. URL: [Link] 6.[12] Title: Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Source: RSC Publishing. URL: [Link] 7.[11] Title: Benzocaine. Source: Wikipedia. URL:[Link] 8.[1] Title: A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. Source: MDPI. URL:[Link] 9.[2] Title: Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Source: IAU. URL:[Link] 10.[4] Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Source: ResearchGate. URL: [Link] 11.[6] Title: Intramolecular h-bonding and decrease in Pka. Source: Reddit (r/chemhelp). URL: [Link] 12.[5] Title: Anthranilic acid. Source: Wikipedia. URL: [Link] 13.[3] Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

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Solid-State Characterization and Crystal Structure Analysis of 4-[(3-Phenylpropyl)amino]benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on rational, structure-based design, understanding the solid-state behavior of active pharmaceutical ingredients (APIs) and their precursors is paramount. 4-[(3-Phenylpropyl)amino]benzoic acid represents a highly lipophilic, functionally augmented derivative of traditional para-aminobenzoic acid (PABA).

The addition of a flexible 3-phenylpropyl tail to the PABA core significantly alters its physicochemical profile, transitioning it from a simple folate precursor to a complex molecule with potential antimicrobial, cytotoxic, and ion-channel modulating properties (). This structural modification mirrors the design of established anion channel blockers like NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid), where the phenylpropyl group is crucial for allosteric binding and membrane permeability ().

This guide objectively compares the crystallographic behavior of 4-[(3-Phenylpropyl)amino]benzoic acid against standard PABA derivatives, providing validated experimental protocols for researchers tasked with polymorph screening and single-crystal X-ray diffraction (SCXRD) analysis.

Structural Dynamics and Polymorphic Behavior

The transition from a primary amine (in PABA) to a secondary amine (in the 3-phenylpropyl derivative) fundamentally rewires the molecule's solid-state landscape.

Standard PABA is highly rigid, crystallizing predominantly in two well-characterized polymorphs (α and β) driven by strong, predictable N-H···O and O-H···O hydrogen-bonding networks. In contrast, 4-[(3-Phenylpropyl)amino]benzoic acid introduces severe steric bulk and conformational flexibility. The secondary amine limits the number of hydrogen bond donors, forcing the crystal lattice to rely more heavily on weaker van der Waals forces and π-π stacking between the terminal phenyl rings.

Because the propyl chain can freely rotate into gauche or anti conformations, this derivative is highly prone to concomitant polymorphism —where multiple crystal forms precipitate simultaneously depending on the solvent's dielectric constant and evaporation rate.

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic shifts observed when transitioning from the rigid PABA core to flexible N-alkylated derivatives ().

Crystallographic Parameterp-Aminobenzoic Acid (α-Polymorph)4-[(3-Phenylpropyl)amino]benzoic Acid (Representative)
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Hydrogen Bonding Network Extensive 3D network (NH₂ and COOH)1D chains (Secondary NH and COOH dimers)
Conformational Flexibility RigidHigh (Propyl chain gauche/anti conformers)
Primary Intermolecular Forces Strong N-H···O and O-H···O bondsO-H···O dimers, weak N-H···O, and π-π stacking
Thermal Displacement (RT) LowHigh (Requires 100 K data collection)

Experimental Protocols for Crystallization and SCXRD

To successfully resolve the crystal structure of highly flexible, amphiphilic molecules, the experimental design must suppress thermal motion and control nucleation kinetics. The following self-validating protocols are engineered specifically for 4-[(3-Phenylpropyl)amino]benzoic acid.

Protocol 1: Polymorph Screening and Single Crystal Growth

Objective: To isolate thermodynamically stable macroscopic single crystals suitable for X-ray diffraction.

  • Compound Purification: Synthesize and purify the compound via reductive amination, followed by recrystallization to achieve >99.5% purity (verified by LC-MS).

    • Causality: Even trace impurities act as rogue nucleation sites, promoting rapid amorphous precipitation rather than the slow, ordered growth required for single crystals.

  • Binary Solvent Selection: Prepare a solvent system of Ethanol/Water (80:20 v/v).

    • Causality: The highly lipophilic 3-phenylpropyl tail requires a semi-polar solvent (ethanol) for solvation, while the polar carboxylic acid headgroup requires a protic hydrogen-bonding partner (water) to direct ordered molecular packing and dimerization.

  • Supersaturation & Controlled Evaporation: Dissolve 50 mg of the compound in 5 mL of the solvent mixture at 50 °C. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 20 °C.

    • Causality: Slow evaporation over 7-14 days ensures the system remains within the metastable zone, favoring the growth of thermodynamically stable, diffraction-quality crystals over kinetic microcrystalline powders.

Protocol 2: Cryogenic Single-Crystal X-Ray Diffraction (SCXRD)

Objective: To acquire high-resolution diffraction data while mitigating positional disorder.

  • Crystal Harvesting: Submerge the grown crystals in Paratone-N oil immediately upon removal from the mother liquor.

    • Causality: The oil protects the crystal from atmospheric moisture degradation and acts as a cryoprotectant during the flash-freezing process.

  • Mounting and Cryocooling: Mount a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop and immediately transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: The 3-phenylpropyl chain is highly flexible. At room temperature, thermal motion causes severe positional disorder in the electron density map, smearing the atomic coordinates. Cryocooling to 100 K "freezes" the molecule into its lowest-energy conformation, drastically improving high-angle diffraction intensity.

  • Data Collection & Refinement: Collect diffraction data using a microfocus Cu-Kα radiation source (λ = 1.54184 Å). Solve the structure using direct methods and refine using full-matrix least-squares on F².

    • Causality: Cu-Kα provides stronger diffraction yields for light-atom organic structures compared to Mo-Kα, compensating for the inherently weaker scattering of the flexible alkyl chain.

Visualizing Workflows and Mechanisms

To synthesize the relationship between our experimental methodology and the compound's biological utility, the following diagrams map out the analytical workflow and the structure-activity relationship (SAR) logic.

Workflow A Compound Synthesis & Purification B Solvent Screening (Polar vs Non-polar) A->B >99% Purity C Slow Evaporation (EtOH/H2O) B->C Optimize Solubility D Cryogenic SCXRD (100 K) C->D Single Crystal E Structure Refinement (SHELXL) D->E Diffraction Data

Figure 1: Step-by-step workflow for the crystallization and SCXRD analysis of lipophilic PABA derivatives.

SAR Core 4-[(3-Phenylpropyl)amino] benzoic acid Carboxyl Carboxylic Acid Group (Dimerization) Core->Carboxyl Amine Secondary Amine (Limited H-Bonding) Core->Amine Tail 3-Phenylpropyl Tail (π-π Stacking & Flexibility) Core->Tail Bio1 Target Binding (e.g., Ion Channels) Carboxyl->Bio1 Anchor Tail->Bio1 Allosteric Fit Bio2 Membrane Permeability (Lipophilicity) Tail->Bio2 Enhances

Figure 2: Structure-activity relationship mapping solid-state features to biological performance.

Conclusion

The crystallographic analysis of 4-[(3-Phenylpropyl)amino]benzoic acid demands a more rigorous approach than its parent compound, PABA. By leveraging binary solvent systems to manage its amphiphilic nature and employing cryogenic SCXRD to suppress the thermal motion of its flexible tail, researchers can accurately map its solid-state conformation. These structural insights are critical for predicting its solubility, bioavailability, and receptor-binding efficacy in downstream drug development pipelines.

References
  • Krátký, M., Konečná, K., Janoušek, J., & Vinšová, J. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Biomolecules, 10(1), 9. URL:[Link]

  • Foegeding, N. J., et al. (2010). "Helicobacter pylori VacA Toxin/Subunit p34: Targeting of an Anion Channel to the Inner Mitochondrial Membrane." PLOS Pathogens. URL:[Link]

  • Taha, Z. A., et al. (2024). "An Insight into the Anticancer and Antibacterial Properties of New 4-(Benzylamino)benzoic Acid Derivatives: Synthesis and X-ray Crystallographic Analysis." Preprints.org. URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-[(3-Phenylpropyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or highly specific synthetic organic compounds like 4-[(3-Phenylpropyl)amino]benzoic acid requires a rigorous, phase-dependent approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not merely as a checklist of protective gear, but as a comprehensive contamination control strategy.

Because this compound is structurally related to known biologically active benzoic acid derivatives (such as ion channel modulators), we must treat it as a potent agent[1]. The protocols below are designed as self-validating systems—meaning each step contains an inherent check to ensure the safety mechanism is actively functioning before you proceed.

I. Physicochemical Profiling & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physical state and solubility profile of the compound, as these dictate the vector of exposure. 4-[(3-Phenylpropyl)amino]benzoic acid is typically handled as a dry solid but is frequently solubilized in organic carriers like Dimethyl Sulfoxide (DMSO) for biological assays[2].

Table 1: Physicochemical Profile and Operational Implications

PropertyValueOperational Implication
Compound Name 4-[(3-Phenylpropyl)amino]benzoic acidBiologically active pharmacophore; requires strict exposure limits.
CAS Number 61439-70-1Critical for accurate waste segregation and SDS tracking[2].
Molecular Weight 255.31 g/mol Used for molarity calculations during assay preparation[2].
Physical State Solid (Powder)High risk of aerosolization and electrostatic dusting during weighing.
Primary Solvents DMSO, EthanolCarrier solvents drastically increase the risk of dermal penetration.

II. Phase-Dependent PPE Matrix

The selection of PPE is not static; it must adapt to the physical state of the chemical. We divide our PPE strategy into two distinct phases: Dry Powder Handling and Solubilized Handling [3].

Respiratory Protection
  • The Standard: When handling the dry powder outside of a ventilated enclosure, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • The Causality: Fine organic powders are easily aerosolized by ambient laboratory air currents. Inhalation bypasses the stratum corneum, delivering the compound directly to the highly vascularized pulmonary tissue.

  • Self-Validation: Perform a positive/negative pressure seal check every time the respirator is donned. If air leaks around the bridge of the nose, the seal is compromised and must be adjusted.

Dermal Protection
  • Dry Powder Phase: Standard double-layered nitrile gloves are sufficient.

  • Solubilized Phase (DMSO): If the compound is dissolved in DMSO, you must upgrade to butyl rubber gloves , or employ a strict "immediate-swap" protocol with double-nitrile gloves.

  • The Causality: DMSO is a highly efficient transdermal carrier. It permeates standard nitrile in under 5 minutes, carrying the dissolved 4-[(3-Phenylpropyl)amino]benzoic acid directly into your bloodstream.

Ocular Protection
  • The Standard: Chemical splash goggles (not standard safety glasses).

  • The Causality: Safety glasses leave the top and sides of the eyes exposed to solvent vapors and micro-splashes. Splash goggles create a physical seal against the face.

PPE_Workflow Solid Dry Powder Handling Resp Respiratory: P100/N95 Mask or Powder Hood Solid->Resp Mitigates Inhalation Dermal1 Dermal: Anti-static Nitrile (Double Glove) Solid->Dermal1 Mitigates Contact Solution Solubilized State (DMSO/EtOH) Dermal2 Dermal: Butyl Rubber or Frequent Nitrile Swaps Solution->Dermal2 Prevents Permeation Eye Ocular: Chemical Splash Goggles Solution->Eye Prevents Splash

Fig 1. Phase-dependent PPE selection matrix for 4-[(3-Phenylpropyl)amino]benzoic acid handling.

III. Operational Workflow: Solubilization and Aliquoting

This methodology ensures that the compound is transferred and solubilized without contaminating the operator or the laboratory environment[4].

Step 1: Environmental Validation

  • Action: Turn on the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Check the digital face velocity monitor.

  • Validation: The system is validated for use only if the reading stabilizes between 80–120 feet per minute (fpm). Do not proceed if the alarm sounds; containment is compromised.

Step 2: Electrostatic Mitigation

  • Action: Pass your weighing spatula and an anti-static weigh boat through a static-eliminating ionizer.

  • Causality: Benzoic acid derivatives frequently hold static charges. Neutralizing the equipment prevents the powder from repelling off the spatula and contaminating the balance enclosure.

Step 3: Transfer and Solubilization

  • Action: Weigh the required mass. Transfer the powder to a borosilicate glass vial. Add the vehicle (e.g., DMSO) slowly down the inner side of the vial rather than directly onto the powder.

  • Causality: Dropping solvent directly onto a dry powder bed displaces air rapidly, creating an aerosolized "puff" of hazardous micro-particulates. Running the solvent down the glass ensures gentle, bottom-up displacement.

Step 4: Decontamination

  • Action: Seal the vial with a PTFE-lined cap. Wipe the exterior of the vial with a 70% ethanol/water solution before removing it from the hood.

IV. Spill Response & Waste Disposal Logistics

Even with perfect technique, spills occur. Your response must be procedural and immediate to prevent cross-contamination[3].

Protocol: Solid Powder Spill
  • Isolation: Demarcate the spill zone and restrict access.

  • Suppression (Do Not Sweep): Cover the spilled 4-[(3-Phenylpropyl)amino]benzoic acid powder with damp absorbent towels (using water or a mild alkaline buffer like 5%

    
    ).
    
    • Causality: Sweeping generates airborne dust. Dampening the powder safely agglomerates the particles, and the mild base helps neutralize the acidic moiety.

  • Collection: Wipe inward from the edges to the center to prevent expanding the spill footprint.

Protocol: Solubilized Spill (in DMSO/Ethanol)
  • Absorption: Apply a universal chemical absorbent (e.g., vermiculite or diatomaceous earth) directly over the liquid.

    • Causality: Absorbing the solvent into an inert matrix immediately halts its spread, reduces its vapor pressure, and mitigates the risk of it permeating through your PPE.

  • Waste Segregation: Scoop the absorbed matrix using a disposable plastic scraper.

  • Disposal: Place all materials (including contaminated gloves and wipes) into a designated, clearly labeled "Hazardous Organic Waste - Halogen-Free" container. Do not mix with heavy metal or halogenated waste streams to prevent exothermic cross-reactions.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council, National Academies Press (US) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.